molecular formula C32H12BF24Na B152891 Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate CAS No. 79060-88-1

Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate

Cat. No.: B152891
CAS No.: 79060-88-1
M. Wt: 886.2 g/mol
InChI Key: LTGMONZOZHXAHO-UHFFFAOYSA-N
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Description

Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate is a useful research compound. Its molecular formula is C32H12BF24Na and its molecular weight is 886.2 g/mol. The purity is usually 95%.
The exact mass of the compound Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

sodium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H12BF24.Na/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;/h1-12H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGMONZOZHXAHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H12BF24Na
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635585
Record name Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate(1-)
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Molecular Weight

886.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79060-88-1
Record name Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate(1-)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
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Foundational & Exploratory

What is Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate?

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF₂₄) for Advanced Chemical Applications

Abstract

Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, commonly known by the acronyms NaBArF₂₄ or NaBARF, is a salt containing the large, weakly coordinating anion (WCA) [BArF₂₄]⁻.[1] Its structure, featuring a central boron atom tetrahedrally bonded to four bulky 3,5-bis(trifluoromethyl)phenyl groups, imparts unique properties of high lipophilicity, stability, and an exceptionally low propensity to coordinate with cationic centers.[1][2] These characteristics have established NaBArF₂₄ as an indispensable tool for chemists, enabling the generation and study of highly reactive, electrophilic cationic species that would otherwise be inaccessible. This guide provides an in-depth exploration of NaBArF₂₄, covering its fundamental molecular architecture, synthesis and purification protocols, key applications in catalysis and organic synthesis, and essential safety and handling procedures for researchers, scientists, and drug development professionals.

Molecular Architecture and Physicochemical Properties

The remarkable utility of the [BArF₂₄]⁻ anion stems directly from its unique molecular design. The four phenyl rings are substituted at the 3 and 5 positions with trifluoromethyl (-CF₃) groups. This design has two critical consequences:

  • Steric Encumbrance: The sheer bulk of the four aryl groups creates a "steric shield" around the central boron atom, physically hindering the anion from closely approaching and coordinating with a metal cation or other electrophilic center.[2]

  • Electronic Delocalization: The powerful electron-withdrawing nature of the eight -CF₃ groups pulls electron density away from the boron atom, effectively delocalizing the negative charge over the entire large anion. This charge dispersal significantly reduces the anion's nucleophilicity and coordinating ability.[2]

The result is an anion that is far less coordinating than conventional anions like hexafluorophosphate (PF₆⁻) or tetrafluoroborate (BF₄⁻), making it the preferred choice for creating "naked" or highly reactive cations.[1]

cluster_ar1 ArF cluster_ar2 ArF cluster_ar3 ArF cluster_ar4 ArF B B⁻ C1_1 C B->C1_1 C2_1 C B->C2_1 C3_1 C B->C3_1 C4_1 C B->C4_1 Na Na⁺ C1_2 C C1_1->C1_2 C1_3 C C1_2->C1_3 C1_4 C C1_3->C1_4 CF3_1 CF₃ C1_3->CF3_1 C1_5 C C1_4->C1_5 C1_6 C C1_5->C1_6 CF3_2 CF₃ C1_5->CF3_2 C1_6->C1_1 CF3_3 CF₃ CF3_4 CF₃ CF3_5 CF₃ CF3_6 CF₃ CF3_7 CF₃ CF3_8 CF₃

Caption: Structure of the [BArF₂₄]⁻ anion with four fluorinated aryl groups.

Physicochemical Data Summary
PropertyValueReference(s)
Chemical Formula C₃₂H₁₂BF₂₄Na[3]
Molecular Weight 886.21 g/mol [3]
Appearance Tan or off-white powder[3]
Melting Point 310 °C (decomposes)[3]
Solubility Soluble in water. Also described as a highly lipophilic ion suitable for solvent extraction and use in organic media.[4]
Hygroscopicity Hygroscopic; known to form hydrates (e.g., NaBArF₂₄·2.6H₂O).[5]

Note on Solubility: While some datasheets list it as water-soluble, its primary utility often derives from its lipophilic nature, making it soluble in various organic solvents.[4] Its hygroscopic nature and ability to form hydrates are critical considerations for experimental design.[5]

Synthesis, Purification, and Handling

The synthesis of NaBArF₂₄ requires careful execution due to both the reactivity of the intermediates and the critical need for a pure, anhydrous final product.

Synthesis Methodologies

Traditional Grignard Route: The original synthesis involves the reaction of a Grignard reagent, formed from 3,5-bis(trifluoromethyl)phenyl bromide and magnesium metal, with sodium tetrafluoroborate (NaBF₄).[1][5]

Reaction: 4 ArFM gBr + NaBF₄ → Na[BArF₄] + 4 MgBrF[1]

Causality and Hazard: This method, while effective, carries a significant safety risk. The formation of the trifluoromethylaryl Grignard reagent in the presence of excess magnesium metal can lead to an explosive exothermic decomposition.[5] This insight has driven the development of safer alternative protocols.

Safer Magnesium-Bromine Exchange Route: A preferred modern method avoids the use of metallic magnesium by employing a magnesium-bromine exchange reaction with a commercially available Grignard reagent like isopropylmagnesium chloride.[5][6] This eliminates the primary safety hazard associated with the traditional method.

start Start Materials: 1-Bromo-3,5-bis(trifluoromethyl)benzene iPrMgCl in THF step1 Step 1: Mg-Br Exchange (No Mg Metal Present) - Form ArF-MgCl intermediate start->step1 step2 Step 2: Borate Formation - Add NaBF₄ solution - React with ArF-MgCl step1->step2 Safe intermediate step3 Step 3: Quench & Extraction - Aqueous workup - Isolate crude product step2->step3 step4 Step 4: Purification - Recrystallization from CH₂Cl₂, fluorobenzene, etc. step3->step4 Crude NaBArF₂₄ Hydrate step5 Step 5: Rigorous Drying - High vacuum heating - Use of P₂O₅ desiccant step4->step5 end Final Product: Pure, Anhydrous NaBArF₂₄ step5->end

Caption: Safer synthesis workflow for NaBArF₂₄.

Experimental Protocol: Safer Synthesis of NaBArF₂₄

This protocol is based on methodologies designed to mitigate safety risks and ensure high purity.[5][6]

  • Inert Atmosphere Setup: Assemble a multi-neck, oven-dried flask equipped with a magnetic stirrer, dropping funnel, and nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation: In the flask, dissolve 1-bromo-3,5-bis(trifluoromethyl)benzene in anhydrous tetrahydrofuran (THF).

  • Magnesium-Bromine Exchange: Cool the solution to a low temperature (e.g., -20 °C to 0 °C). Slowly add a solution of isopropylmagnesium chloride in THF via the dropping funnel, maintaining the temperature. The absence of magnesium metal is the key safety feature.

  • Borate Formation: In a separate flask, prepare a solution or slurry of sodium tetrafluoroborate (NaBF₄) in anhydrous THF. Slowly transfer the freshly prepared arylmagnesium solution into the NaBF₄ slurry at low temperature.

  • Reaction and Workup: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Quench the reaction carefully with an aqueous solution (e.g., saturated NH₄Cl).

  • Purification and Drying: Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product is often a hydrate and must be rigorously dried.[5] This can be achieved by heating under high vacuum (e.g., 100 °C, <0.1 Torr) for an extended period (48+ hours), often in the presence of a strong desiccant like phosphorus pentoxide (P₂O₅) to yield material with <500 ppm water.[5][6]

Characterization and Quality Control

The water content of the final product is a critical quality parameter. ¹H NMR spectroscopy can be used for accurate quantification of residual water, for example, by using an internal standard like dimethylzirconocene.[5]

Core Applications in Research and Development

The Pillar of Modern Catalysis

The primary application of NaBArF₂₄ is to serve as a precursor to catalysts with weakly coordinating anions. This is typically achieved through salt metathesis, where the sodium cation is exchanged for a cationic metal complex.

Principle: LₙM-X + NaBArF₂₄ → [LₙM]⁺[BArF₂₄]⁻ + NaX (where X is a leaving group like Cl⁻ or Me⁻)

The resulting cationic complex [LₙM]⁺ is highly electrophilic and reactive because the [BArF₂₄]⁻ anion does not block the metal's coordination site.[1] This allows small substrate molecules to access the active site, which is essential for catalysis.

cluster_coordinating Coordinating Anion (e.g., Cl⁻) cluster_wca Weakly Coordinating Anion (WCA) cat1 M Cl⁻ Ligands sub1 Substrate block X label_coordinating Active site is blocked. No reaction. cat2 M⁺ Open Site Ligands wca [BArF₂₄]⁻ sub2 Substrate sub2->cat2:f1 Binds! label_wca Active site is open. Catalysis proceeds.

Caption: A WCA leaves the catalytic site open, unlike a coordinating anion.

This principle is foundational to numerous processes, including:

  • Olefin Polymerization and Oligomerization: Generating cationic group 4 metal complexes for producing polyolefins.[5][7]

  • C-H Bond Activation: Enabling the study of highly reactive metal complexes capable of cleaving strong C-H bonds.[5]

  • Hydrogenation and Hydrosilylation: Creating active catalysts for reduction and functionalization reactions.[7]

Organic Synthesis: Deprotection Chemistry

Salts of the [BArF₂₄]⁻ anion can function as potent, water-tolerant Lewis acids. NaBArF₂₄ has been shown to be an effective catalyst for the deprotection of acetal and ketal protecting groups to regenerate the parent carbonyl compounds.[1] This reaction can often be performed in water, highlighting the anion's stability.[1]

Protocol: Acetal Deprotection

  • In a flask, dissolve the acetal-protected compound (e.g., 2-phenyl-1,3-dioxolane) in a suitable solvent (e.g., water or acetone/water).

  • Add a catalytic amount of NaBArF₂₄ (e.g., 1-5 mol%).

  • Stir the mixture at room temperature or with gentle heating (e.g., 30 °C).[1]

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Upon completion, perform a standard aqueous workup and extract the product. Purify the resulting aldehyde or ketone via chromatography or distillation.

Electrochemistry and Materials Science

Due to its lipophilic nature, NaBArF₂₄ is used as an additive in the fabrication of solvent polymeric membrane electrodes and optodes for chemical sensing.[4] It helps to ensure charge balance within the membrane and can improve the potentiometric response of ion-selective electrodes.[8] More recently, its potential as a functional electrolyte additive for stabilizing interfaces in sodium-ion batteries is being explored.[9]

Safety, Handling, and Storage

NaBArF₂₄ is an irritant and requires careful handling using appropriate personal protective equipment (PPE).

Hazard ClassGHS ClassificationPrecautionary Measures
Skin Irritation Category 2 (H315)Causes skin irritation. Wear protective gloves and clothing.[10][11]
Eye Irritation Category 2 (H319)Causes serious eye irritation. Wear safety glasses or goggles.[10][11]
Respiratory Irritation STOT SE 3 (H335)May cause respiratory irritation. Handle in a well-ventilated area or fume hood. Avoid breathing dust.[10][11]

Handling and Storage Recommendations:

  • PPE: Always use nitrile gloves, a lab coat, and chemical safety goggles when handling the solid or its solutions.[12]

  • Ventilation: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., in a glovebox or desiccator) to protect it from moisture due to its hygroscopic nature.[5][12]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[4][12]

Conclusion

Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate is more than just a salt; it is a sophisticated chemical tool that empowers scientists to explore and control highly reactive chemical environments. Its rationally designed molecular structure provides an unparalleled combination of stability and non-coordinating character, making it fundamental to advancements in catalysis, organic synthesis, and materials science. A thorough understanding of its properties, safe synthesis, and stringent handling requirements is essential for any researcher aiming to leverage its full potential in the laboratory.

References

  • LookChem. (n.d.). Cas 79060-88-1, Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate. Retrieved from Lookchem.com. [Link]

  • Wikipedia. (n.d.). Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate. Retrieved from en.wikipedia.org. [Link]

  • American Elements. (n.d.). Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate. Retrieved from americanelements.com. [Link]

  • Yakelis, N. A., & Bergman, R. G. (2005). Safe Preparation and Purification of Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24): Reliable and Sensitive Analysis of Water in Solutions of Fluorinated Tetraarylborates. Organometallics, 24(14), 3579–3581. Available at: National Institutes of Health. [Link]

  • National Center for Biotechnology Information. (n.d.). Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • Hu, R., et al. (2025). Bifunctional sodium tetrakis [3,5-bis(trifluoromethyl)phenyl] borate additive for long-lifespan sodium-ion batteries with NaNi0.33Fe0.33Mn0.33O2 cathode. ResearchGate. [Link]

  • ResearchGate. (2005). Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF(24)): Safe Preparation, Standardized Purification, and Analysis of Hydration. [Link]

  • Evidentic. (n.d.). Buy Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate. Retrieved from evidentic.com. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF₂₄)

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, commonly abbreviated as NaBArF₂₄, is a cornerstone reagent in modern chemistry. Its anion, [BArF₂₄]⁻, is prized for being exceptionally weakly coordinating. This property is critical in generating highly reactive, "naked" cationic species essential for advancements in polymerization catalysis, C-H bond activation, and Lewis acid catalysis.[1] This guide provides an in-depth examination of the primary synthetic routes to NaBArF₂₄, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations. We will dissect the traditional Grignard reagent method and a safer, more controlled magnesium-halogen exchange variant, offering field-proven insights to ensure reproducible, high-purity synthesis.

Introduction: The Imperative of a Weakly Coordinating Anion

In the realm of catalysis and reactive intermediates, the choice of a counterion is not trivial. Traditional anions like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) can coordinate to cationic metal centers, effectively poisoning the catalyst or altering its reactivity pathway.[2] The development of NaBArF₂₄, first reported by Kobayashi, was a significant breakthrough.[1][2]

The [BArF₂₄]⁻ anion's unique structure, featuring a central boron atom shielded by four bulky 3,5-bis(trifluoromethyl)phenyl groups, renders it sterically hindered and electronically deactivated.[2] This architecture creates an anion with a highly delocalized negative charge that interacts very weakly with cations, enabling the isolation and study of highly electrophilic and reactive species.[1] Consequently, NaBArF₂₄ serves as an indispensable precursor for generating a wide array of catalytic systems and other borate-based reagents.[3]

Synthetic Strategies: A Comparative Analysis

The synthesis of NaBArF₂₄ universally involves the reaction of an arylmetallic species derived from 1-bromo-3,5-bis(trifluoromethyl)benzene with a boron source.[1] The two dominant methodologies are the direct Grignard route and the safer magnesium-halogen exchange route.

G cluster_0 Route 1: Traditional Grignard Synthesis cluster_1 Route 2: Mg-Halogen Exchange A Mg⁰ (metal) + ArF-Br B ArF-MgBr Formation (in situ) A->B Initiation (I₂, Dibromoethane) C Reaction with NaBF₄ B->C Arylation of Boron D NaBArF₂₄ (Crude) C->D Work-up E i-PrMgCl + ArF-Br F ArF-MgBr Formation (No Mg⁰ present) E->F Exchange Reaction (-20°C) G Reaction with NaBF₄ F->G Arylation of Boron H NaBArF₂₄ (Crude) G->H Work-up

Caption: High-level comparison of the two primary synthetic workflows for NaBArF₂₄.

FeatureTraditional Grignard RouteMg-Halogen Exchange Route
Safety Major Concern. Uses metallic magnesium turnings. Risk of highly exothermic, explosive decomposition if excess Mg is present.[1]Inherently Safer. Avoids the use of metallic magnesium, eliminating the primary explosion hazard.[1][4][5]
Control Initiation can be sluggish and difficult to control, followed by a strong exotherm.Smooth, controlled generation of the Grignard reagent at low temperatures.[1]
Reagents Magnesium turnings, 1-bromo-3,5-bis(trifluoromethyl)benzene, NaBF₄.Commercially available alkyl Grignard (e.g., i-PrMgCl), 1-bromo-3,5-bis(trifluoromethyl)benzene, NaBF₄.[1]
Yield Moderate to good yields have been reported.[1]Consistently good yields are achievable.
Recommendation Not Recommended. The significant safety risks outweigh the benefits for nearly all applications.Highly Recommended. This is the modern, preferred method for multigram synthesis due to its superior safety profile and control.

Detailed Protocol: The Safer Magnesium-Halogen Exchange Route

This protocol is adapted from the significantly safer method developed to avoid the hazards associated with metallic magnesium.[1][6] The core principle is the transmetalation between a commercially available, simple alkyl Grignard reagent and the more valuable aryl bromide.

G start Setup: Flame-dried, Ar-purged flask step1 1. Charge flask with 1-bromo-3,5-bis(trifluoromethyl)benzene and anhydrous THF. start->step1 step2 2. Cool solution to -20°C (e.g., CCl₄/dry ice bath). step1->step2 step3 3. Add i-PrMgCl solution dropwise via syringe or addition funnel. step2->step3 Maintain temp step4 4. Stir at low temp to complete Mg-Br exchange. Forms ArF-MgBr. step3->step4 step5 5. Add vacuum-dried NaBF₄ powder in one portion. step4->step5 Key arylation step step6 6. Warm to RT and stir overnight. step5->step6 step7 7. Quench reaction with aq. Na₂CO₃. Caution: Exothermic! step6->step7 step8 8. Extract with Diethyl Ether. step7->step8 step9 9. Dry organic layer, filter, and evaporate to yield crude solid. step8->step9 step10 10. Purify by washing with chilled CH₂Cl₂. step9->step10 end Final Product: Pure, white NaBArF₂₄ powder step10->end

Caption: Detailed experimental workflow for the Mg-Halogen Exchange synthesis of NaBArF₂₄.

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )Key Considerations
1-Bromo-3,5-bis(trifluoromethyl)benzene328-70-1293.01Moisture sensitive. Handle under inert gas.
Isopropylmagnesium chloride (i-PrMgCl)1068-55-9102.85Typically a 2.0 M solution in THF. Titrate before use. Highly reactive.
Sodium Tetrafluoroborate (NaBF₄)13755-29-8109.80Hygroscopic. Must be thoroughly dried under vacuum before use.
Tetrahydrofuran (THF)109-99-972.11Anhydrous grade, preferably distilled from Na/benzophenone.
Diethyl Ether (Et₂O)60-29-774.12Anhydrous grade.
Dichloromethane (CH₂Cl₂)75-09-284.93Reagent grade for purification wash.
Sodium Carbonate (Na₂CO₃)497-19-8105.99For aqueous work-up.
Step-by-Step Experimental Protocol

Note: All operations must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk line or glovebox techniques. All glassware must be rigorously flame-dried or oven-dried.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, temperature probe, and argon inlet, dissolve 1-bromo-3,5-bis(trifluoromethyl)benzene in anhydrous THF.

  • Grignard Formation: Cool the solution to -20 °C.[1] Slowly add a solution of isopropylmagnesium chloride (typically 2.0 M in THF) dropwise, ensuring the internal temperature does not rise significantly. Stir the mixture at this temperature for 1-2 hours to ensure complete magnesium-halogen exchange.

  • Boron Arylation: To the newly formed aryl Grignard reagent, add solid, vacuum-dried sodium tetrafluoroborate in one portion.[1]

  • Reaction Completion: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir overnight (12-16 hours).[7] The mixture will likely become a thick, off-white slurry.

  • Work-up and Quenching: Cool the flask in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium carbonate to quench any unreacted Grignard reagent.[8] This step is exothermic and will produce gas; add the solution dropwise to control the rate.[8]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer multiple times with diethyl ether. Combine the organic extracts.

  • Isolation of Crude Product: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation. The resulting crude material will be a tan or yellowish solid.[1] Dry this solid under high vacuum at ~100 °C for several hours to remove residual solvent.[1]

  • Purification: The primary colored impurity is often a biphenyl species.[1] To remove it, wash the crude solid with small portions of chilled (-30 °C) dichloromethane.[1] The desired NaBArF₂₄ product is sparingly soluble in cold CH₂Cl₂, while the impurity is more soluble. Decant the colored wash solution. Repeat until the solid is a fine white powder.

  • Final Drying: Dry the purified white powder under high vacuum for at least 24 hours. For applications requiring exceptionally anhydrous material, the product can be further dried over a strong desiccant like phosphorus pentoxide (P₂O₅).[1][4]

Characterization and Quality Control

Verifying the identity and, crucially, the purity of NaBArF₂₄ is paramount, as impurities like water can be detrimental to sensitive catalytic systems.

TechniquePurposeExpected Results
¹H NMR Structural verification and water quantification.Aromatic protons will appear as sharp singlets/multiplets in the 7.5-8.0 ppm range. The absence of signals from THF or Et₂O confirms dryness. Water content can be accurately quantified using an internal standard like dimethylzirconocene.[1]
¹⁹F NMR Confirms the presence of -CF₃ groups.A sharp singlet around -63 ppm (relative to CFCl₃).
¹¹B NMR Confirms the tetrahedral borate structure.A sharp singlet around -6 to -7 ppm.
Elemental Analysis Confirms bulk purity and elemental composition.Calculated for C₃₂H₁₂BF₂₄Na: C, 43.38; H, 1.36. Found values should be within ±0.4%.

Safety, Handling, and Storage

  • Reagent Hazards: Organometallic reagents like isopropylmagnesium chloride are highly reactive, pyrophoric, and react violently with water. Handle them exclusively under an inert atmosphere. 1-bromo-3,5-bis(trifluoromethyl)benzene is an irritant.

  • Reaction Hazards: The traditional Grignard synthesis carries a significant risk of explosion.[1] Even in the safer exchange method, the quenching step is exothermic and must be performed with caution behind a blast shield.

  • Product Handling: While NaBArF₂₄ is relatively stable, it is hygroscopic. Handle and store the final product in a glovebox or desiccator to prevent water absorption.[9] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, as the fine powder can be an irritant.[9]

  • Storage: Store the final, dried product in a tightly sealed container under an inert atmosphere.[9]

Conclusion

The synthesis of sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate is a critical procedure for laboratories engaged in organometallic chemistry and catalysis. While traditional methods pose significant safety risks, the magnesium-halogen exchange route provides a reliable, scalable, and inherently safer alternative. By adhering to rigorous anhydrous techniques, careful temperature control, and a validated purification protocol, researchers can consistently produce high-purity NaBArF₂₄. The meticulous characterization of this material, particularly with respect to its water content, is a non-negotiable step that underpins the success of subsequent sensitive chemical transformations.

References

  • Yakelis, N. A., & Bergman, R. G. (2005). Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24): Safe Preparation, Standardized Purification, and Analysis of Hydration. Organometallics, 24(14), 3579–3581. Available from: [Link]

  • Yakelis, N. A., & Bergman, R. G. (2005). Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF(24)): Safe Preparation, Standardized Purification, and Analysis of Hydration. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate. Retrieved from [Link]

  • ResearchGate. (2005). Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF(24)): Safe Preparation, Standardized Purification, and Analysis of Hydration | Request PDF. Retrieved from [Link]

  • MindiScience - Mindiola Research Group @ UPenn. (2021). Synthesis of NaBArF24. YouTube. Retrieved from [Link]

  • Semantic Scholar. (2005). Safe Preparation and Purification of Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24): Reliable and Sensitive Analysis of Water in Solutions of Fluorinated Tetraarylborates. Retrieved from [Link]

  • ACS Publications. (n.d.). Trityl tetrakis[3,5-bis(trifluoromethyl)phenyl]borate: a new hydride abstraction reagent | The Journal of Organic Chemistry. Retrieved from [Link]

  • University of Groningen Research Portal. (2013). Direct catalytic cross-coupling of organolithium compounds. Retrieved from [Link]

  • ResearchGate. (2004). Sodium tetrakis(3,5-bis(trifluoromethyl) phenyl)borate, Na[B(3,5-(CF 3)2C6H3)4]. Retrieved from [Link]

  • ChemRxiv. (n.d.). Preparation of Highly Reactive Lithium Metal Dendrites for the Synthesis of Organolithium Reagents. Retrieved from [Link]

Sources

Technical Whitepaper: Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF)

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 79060-88-1 Formula: Na[B(C₆H₃(CF₃)₂)₄] Molecular Weight: 886.20 g/mol

Executive Summary: The "Naked" Cation Paradigm

In the architecture of advanced organic synthesis and organometallic catalysis, the reactivity of a cationic species is often throttled by the nucleophilicity of its counter-anion. Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (commonly abbreviated as NaBArF or NaBArF₂₄ ) serves as the industry standard for generating "naked" cations.

Unlike traditional anions (


, 

), the BArF anion possesses a massive steric bulk and electron-withdrawing fluorinated aryl groups that effectively delocalize the negative charge over 24 fluorine atoms. This results in an anion that is chemically inert, weakly coordinating, and highly lipophilic—allowing the accompanying cation to exhibit its full electrophilic potential without interference.

Physicochemical Profile

The following data aggregates standard commercial specifications with empirically observed behaviors in high-performance laboratory settings.

PropertySpecificationOperational Insight
Appearance White to tan crystalline powderPure material is white. A tan/brown color indicates triarylborane impurities (see Purification).
Solubility (Organic) High:

,

, THF
Ideal for biphasic ion exchange.
Solubility (Aqueous) Negligible / InsolubleDriving force for aqueous-organic cation exchange.
Melting Point > 300°C (Decomposes)High thermal stability for catalytic cycles.
Hygroscopicity ModerateForms hydrates (approx.[1] 2.5

). Requires rigorous drying (P₂O₅) for water-sensitive catalysis.
Stability Oxidatively & Hydrolytically StableSuperior to

which can release HF; resistant to strong oxidants.

Mechanistic Utility: The Weakly Coordinating Anion (WCA) Effect

The utility of NaBArF lies in the BArF anion's refusal to coordinate.[2] In drug development, specifically glycosylation and olefin functionalization, the stability of the reactive intermediate is paramount.

Diagram 1: The "Naked Cation" Effect

This diagram illustrates the comparative interaction strength between a cationic metal center (


) and a traditional anion versus the BArF anion.

NakedCation cluster_0 Traditional Ion Pair (Tight) cluster_1 NaBArF System (Loose) Anion1 BF4- Cation1 Metal(+) Anion1->Cation1 Strong Coordination (Deactivation) Anion2 BArF- Cation2 Metal(+) Anion2->Cation2 Steric Barrier (No Coordination) Substrate Substrate (Drug Precursor) Cation2->Substrate Unimpeded Attack

Caption: Comparison of tight ion pairing (BF4) vs. loose ion pairing (BArF), enabling substrate access.

Synthesis & Purification Protocol (The "Safe" Method)

While the original Kobayashi method (1981) utilized magnesium metal turnings, this approach poses safety risks (exotherms) and reproducibility issues. The Yakelis/Bergman protocol is the modern standard, utilizing isopropylmagnesium chloride to effect a safe iodine-magnesium exchange.

Reagents
  • 1-Bromo-3,5-bis(trifluoromethyl)benzene[1]

  • Isopropylmagnesium chloride (

    
    , 2.0M in THF)
    
  • Sodium tetrafluoroborate (

    
    )[2]
    
  • Solvents: Anhydrous THF, Diethyl Ether, Dichloromethane (DCM)

Step-by-Step Methodology
  • Grignard Generation (Turbo Method):

    • Charge a flame-dried Schlenk flask with 1-bromo-3,5-bis(trifluoromethyl)benzene under Argon.

    • Cool to -20°C.

    • Add

      
       dropwise. Stir for 1 hour. Why: This prevents the runaway exotherm associated with Mg turnings.
      
  • Boron Addition:

    • Add solid, dry

      
       (0.25 equiv relative to Grignard) to the solution.
      
    • Warm to room temperature and reflux gently for 12–16 hours.

    • Mechanism:[1][2][3]

      
      .[2]
      
  • Quench & Exchange:

    • Pour reaction mixture into saturated aqueous

      
      .
      
    • Extract with Diethyl Ether.[1][2][3] The product enters the organic phase.

  • Purification (The Critical Step):

    • Evaporate ether to obtain a crude solid (often brown/tan).

    • DCM Wash: Suspend the solid in cold

      
      .
      
    • Insight: NaBArF is soluble in DCM, but the colored impurities (often triarylboranes) have different solubility profiles. However, a common variation involves washing with pentane (removes organics) or using the Brookhart modification : treat crude ether solution with

      
       to ensure cation exchange, then crystallize.
      
    • Refined Purification: To remove the stubborn tan color, treat the crude solid with boiling chloroform or perform a specific DCM/Pentane recrystallization.

Diagram 2: Synthesis Workflow

SynthesisFlow Start Start: Ar-Br Precursor (Inert Atmosphere) Step1 Add iPrMgCl (-20°C) (Mg-Halogen Exchange) Start->Step1 Step2 Add NaBF4 (Reflux 12h) Step1->Step2 Formation of Ar-Mg-Cl Step3 Quench: Na2CO3 (aq) Extract: Et2O Step2->Step3 Boron Incorporation Step4 Crude Solid (Tan/Brown) Step3->Step4 Solvent Removal Step5 Purification: DCM/Pentane Wash Step4->Step5 Remove Triarylboranes Final Pure NaBArF (White Powder) Step5->Final

Caption: Workflow for the safe generation of NaBArF via Magnesium-Halogen exchange.

Applications in Drug Development

Glycosylation Reactions

In the synthesis of complex oligosaccharides, glycosyl donors often require activation by a promoter.

  • Role of NaBArF: It is used to generate cationic metal catalysts (e.g., Gold or Silver complexes) that abstract the leaving group from the glycosyl donor.

  • Benefit: The non-coordinating BArF anion ensures the oxocarbenium ion intermediate remains highly reactive, improving yield and stereoselectivity compared to triflates (

    
    ).
    
C-H Activation

Late-stage functionalization of drug leads requires catalysts that can break unreactive C-H bonds.

  • Protocol: Cationic Iridium or Rhodium catalysts bearing the BArF anion are standard.

  • Example:

    
     for directed C-H amination.
    

Handling & Stability

  • Dehydration: Commercial NaBArF often contains 1–3 equivalents of water. For strictly anhydrous applications (e.g., Ziegler-Natta polymerization), dry the salt at 100°C under high vacuum (<0.1 mmHg) over

    
     for 24 hours .
    
  • Storage: Store in a desiccator or glovebox. While air-stable, moisture uptake will deactivate extremely sensitive cationic catalysts.

References

  • Kobayashi, H., et al. (1981).[1] Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate: A New Non-Coordinating Anion.[2] Bulletin of the Chemical Society of Japan. (Note: Citation refers to the seminal 1984 full paper expanding on 1981 work).

  • Brookhart, M., et al. (1992). Preparation of the "Brookhart Acid" and Application in Olefin Polymerization.[4] Organometallics.[5][6]

  • Yakelis, N. A., & Bergman, R. G. (2005). Safe Preparation of Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF24).[1] Organometallics.[5][6]

  • Chavez, I., et al. (2010). Standardized Purification and Hydration Analysis of NaBArF. Inorganic Chemistry.

Sources

Advanced Characterization & Handling of NaBArF Powder

Author: BenchChem Technical Support Team. Date: February 2026

Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate [1]

Executive Summary

Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF, or NaBArF₂₄) represents the "gold standard" source for the non-coordinating BArF⁻ anion.[1] Its utility in stabilizing cationic transition metal catalysts, facilitating electrochemical processes, and driving glycosylation reactions is undisputed.[1] However, its efficacy is frequently compromised by two critical physical properties: extreme hygroscopicity and persistent impurities in commercial batches.[1]

This guide moves beyond standard datasheets to address the practical "pain points" of using NaBArF: distinguishing the tan, hydrated commercial grade from the white, anhydrous active grade, and providing a self-validating protocol for rigorous drying.

Part 1: Molecular Architecture & Physicochemical Profile[1]

The utility of NaBArF stems from the BArF anion's ability to delocalize negative charge over 24 fluorine atoms and a bulky aromatic framework, rendering it kinetically inert and weakly coordinating.[1]

Table 1: Core Physical Constants
PropertyValue / DescriptionNotes
CAS Number 79060-88-1
Formula NaC₃₂H₁₂BF₂₄
Molecular Weight 886.20 g/mol Anhydrous basis.[1]
Appearance (Pure) White crystalline powderHigh purity (>99%).[1]
Appearance (Crude) Tan / Light Yellow solidIndicates hydration or triarylborane impurities.[1][2]
Melting Point 300–335 °C (Decomposes)Do not use MP as a primary purity check; decomposition often precedes melting.[1]
Hygroscopicity ExtremeRapidly forms hydrates (NaBArF[1] · xH₂O, typically x ≈ 2.5).[1][3]
Bulk Density LowProne to static charging; difficult to weigh accurately in air.[1]

Part 2: Solubility & Solvation Dynamics

NaBArF exhibits a "inverted" solubility profile compared to simple inorganic salts.[1] The lipophilic fluorinated shell facilitates solubility in medium-polarity organic solvents, while the ionic core dictates its interaction with water.[1]

Table 2: Solubility Matrix (25°C)
SolventSolubilityOperational Insight
Diethyl Ether (Et₂O) High Excellent for extraction/synthesis.[1] Forms etherates.[1]
Dichloromethane (DCM) High Preferred solvent for catalysis; key for purification (see Part 3).[1]
THF High Solubilizes well but coordinates strongly to Na⁺; difficult to remove completely.[1]
Water Low / Insoluble The salt is generally insoluble, but the anion acts as a phase-transfer agent.[1]
Hexanes / Pentane Insoluble Used as antisolvents to precipitate the salt.[1]
Benzene / Toluene Low Poor solubility unless heated; often used for azeotropic drying.[1]
Diagram 1: Solubility Logic & Phase Transfer

The following diagram illustrates the polarity balance that dictates NaBArF's behavior in biphasic systems.

SolubilityLogic cluster_Solvents Solvent Interaction NaBArF NaBArF Solid PolarOrganic Polar Organic (DCM, Et2O, THF) NaBArF->PolarOrganic Lipophilic Shell Matches NonPolar Alkanes (Hexane, Pentane) NaBArF->NonPolar Ionic Core Repels Water Water (Aqueous) NaBArF->Water Hydrophobic Shell Repels Result_Soluble SOLUBLE (Stable Solution) PolarOrganic->Result_Soluble Result_Precip INSOLUBLE (Precipitate) NonPolar->Result_Precip Result_Emulsion PHASE TRANSFER (Anion stays Organic) Water->Result_Emulsion

Caption: Solubility logic flow.[1][4][5][6] The fluorinated shell allows dissolution in polar organics (DCM) but repels water and alkanes.[1]

Part 3: The Hydration Challenge & Drying Protocols

The Problem: Commercial NaBArF is rarely anhydrous.[1] It typically contains 1–5% water by weight (approx.[1] 2.5 equivalents per Na⁺).[1] The sodium cation coordinates water tightly, and standard vacuum drying at 60°C is ineffective .[1] Using hydrated NaBArF in organometallic catalysis will kill water-sensitive catalysts (e.g., cationic Zirconium or Palladium species).[1]

The "Yakelis-Bergman" Purification Protocol

This method is the field-proven standard for converting "tan commercial" NaBArF into "white reactive" NaBArF.[1]

Step 1: Impurity Removal (The Color Test) Commercial samples often appear tan due to triarylborane impurities.[1]

  • Suspend the crude tan solid in Dichloromethane (DCM) .

  • Chill the suspension to -30°C .

  • Filter the mixture. The colored impurities remain in the filtrate, while the pure NaBArF (less soluble in cold DCM) is collected as a white solid.[1]

Step 2: Rigorous Dehydration [1][7]

  • Place the white solid in a Schlenk flask or vacuum oven.

  • Add P₂O₅ (Phosphorus Pentoxide) as a desiccant in a separate tray/vessel within the system.[1]

  • Heat to 115–120°C under high vacuum (< 0.1 Torr ) for 12–24 hours .

    • Note: Temperatures <100°C are insufficient to break the Na⁺-OH₂ dipole interaction.

Diagram 2: Purification & Drying Workflow

DryingWorkflow Raw Raw NaBArF (Tan/Yellow, Hydrated) DCM_Wash DCM Wash (-30°C) Filtration Raw->DCM_Wash Impurity Filtrate: Colored Impurities DCM_Wash->Impurity Discard WhiteSolid Solid: Purified Hydrate DCM_Wash->WhiteSolid Keep VacHeat High Vac (<0.1 Torr) 115-120°C over P2O5 WhiteSolid->VacHeat Final Anhydrous NaBArF (White Powder) VacHeat->Final

Caption: The critical workflow to transform commercial tan hydrate into catalytic-grade anhydrous white powder.

Part 4: Characterization & Validation Standards

Do not rely on the Certificate of Analysis (CoA) for water content.[1] You must validate it yourself before critical experiments.

NMR Spectroscopy (The Purity Fingerprint)[1]
  • ¹H NMR (Acetone-d₆ or CD₃CN):

    • Aromatic protons: δ ~7.5–7.8 ppm (Broad singlets).[1]

    • Impurity Check: Look for sharp peaks indicating residual solvents (Et₂O, THF) or non-fluorinated aromatics.[1]

  • ¹⁹F NMR:

    • Single peak at δ -62.5 ppm (relative to CFCl₃).[1]

  • ¹¹B NMR:

    • Single sharp peak at δ -7.2 ppm (relative to BF₃[1]·Et₂O).

The "Cp₂ZrMe₂" Water Titration (Expert Validation)

Standard Karl-Fischer titration is difficult with air-sensitive powders.[1] A superior method uses Dimethylzirconocene (Cp₂ZrMe₂) as a spectroscopic water trap.[1]

  • Protocol: Add a known amount of Cp₂ZrMe₂ to your "dried" NaBArF in an NMR tube (THF-d₈).

  • Mechanism: Cp₂ZrMe₂ reacts rapidly with residual water to release Methane (CH₄) and form a characteristic oxo-bridged dimer.[1]

  • Readout: If you see a CH₄ peak (δ 0.2 ppm) or the dimer signals in ¹H NMR, your NaBArF is not dry .[1]

Part 5: Handling & Storage Safety[1]

  • Static Hazard: Anhydrous NaBArF is extremely light and prone to static.[1] It will "fly" away from spatulas.

    • Mitigation: Use an antistatic gun (ZeroStat) or weigh inside a glovebox with an ionizer fan.[1]

  • Incompatibility:

    • Strong Acids: Generates HBArF (Brookhart's Acid), which is unstable in the absence of coordinating ethers.[1]

    • Cationic Surfactants: Will precipitate immediately.[1]

  • Storage:

    • Must be stored in a Glovebox or Desiccator .[1]

    • Shelf-life is indefinite if kept dry; however, exposure to air for >10 minutes will revert it to the hydrate.[1]

References

  • Original Synthesis & Characterization: Kobayashi, H., et al. "Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate.[1] Highly Lipophilic Stable Anionic Agent for Solvent-Extraction of Cations."[1] Bulletin of the Chemical Society of Japan, vol. 57, no.[1] 9, 1984, pp. 2600–2605.[1] [1]

  • The "Yakelis-Bergman" Drying Protocol (Authoritative Source): Yakelis, N. A., & Bergman, R. G.[1] "Safe Preparation and Purification of Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF24): Reliable Access to a Useful Reagent." Organometallics, vol. 24, no.[1] 15, 2005, pp. 3579–3581.[1] [1]

  • Application in Catalysis (Brookhart): Brookhart, M., et al. "W(CO)3(phosphine) catalyzed hydrogenation of aldehydes and ketones."[1] Journal of the American Chemical Society, vol. 114, no.[1] 10, 1992.[1] [1]

  • Commercial Data Verification: Sigma-Aldrich (Merck).[1] "Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate Safety Data Sheet." [1]

Sources

Weakly coordinating nature of the tetrakis[3,5-bis(trifluoromethyl)phenyl]borate anion.

The Non-Coordinating Standard: A Technical Guide to the Anion

Executive Summary

In the landscape of modern synthetic chemistry, the stability of reactive electrophiles is governed by the "innocence" of their counter-anions. The tetrakis[3,5-bis(trifluoromethyl)phenyl]borate anion—commonly abbreviated as


Unlike traditional non-coordinating anions (




The Chemical Architecture of Non-Coordination

The efficacy of

Structural Mechanics

The anion consists of a central boron atom tetrahedrally bonded to four aryl rings. The "magic" lies in the 3,5-bis(trifluoromethyl) substitution pattern:

  • Electronic Withdrawal (

    
     Effect):  The eight 
    
    
    groups (24 fluorine atoms total) exert a massive inductive pull, delocalizing the single negative charge over the entire 50+ atom framework. This drastically reduces the basicity of any single atom (fluorine or carbon) on the periphery.
  • Steric Shielding: The bulky

    
     groups at the meta positions create a "fortress" around the boron center and the aryl carbons. This prevents the cation from approaching close enough to form a tight ion pair or bridge, effectively creating a "naked" cation.
    
The "Naked Cation" Effect

In transition metal catalysis (e.g., olefin polymerization or enantioselective hydrogenation), the metal center (



With



Gcluster_0Traditional Anion (e.g., BF4-)cluster_1BArF Anion SystemCation1Reactive Cation(M+)Complex1Tight Ion Pair(Deactivated Catalyst)Cation1->Complex1Strong CoulombicAttractionAnion1Anion (BF4-)High Charge DensityAnion1->Complex1Cation2Reactive Cation(M+)ActiveSolvent-SeparatedIon PairCation2->ActiveSteric RepulsionPrevents BindingAnion2[BArF4]-Delocalized ChargeSteric BulkAnion2->ActiveCatalysisSubstrate Binding(High Turnover)Active->CatalysisOpen Coordination SitecaptionFigure 1: Mechanistic comparison of cation stabilization. BArF prevents tight ion pairing, leaving the metal center 'naked' and active.

Comparative Anion Performance

The following table contrasts

FeatureTetrafluoroborate (

)
Hexafluorophosphate (

)
Perfluorophenyl Borate (

)
BArF

(

)
Coordination Ability ModerateLowVery LowExtremely Low
Hydrolytic Stability Poor (generates HF)Moderate (hydrolyzes in acid)HighExcellent
Solubility Polar solvents onlyPolar solventsOrganic solventsNon-polar (Ether, Toluene)
Cation Stabilization WeakModerateStrongSuperior
Primary Risk Fluoride generationHydrolysis

cleavage
Cost / Molecular Weight

Note on Nomenclature: Do not confuse





Synthesis & Purification Protocols

The Safety Imperative

The original synthesis by Kobayashi (1984) utilized magnesium turnings to generate the Grignard reagent. Warning: This method poses a severe safety risk.[1] The reaction of 3,5-bis(trifluoromethyl)bromobenzene with Mg metal can lead to an explosive exotherm or "runaway" reaction.

Recommended Protocol: The modified method by Yakelis & Bergman (2005) utilizes an iodine-magnesium exchange, eliminating the induction period and the hazard of metallic magnesium.

Protocol: Synthesis of Sodium BArF (Na[BAr ])[2]

Reagents:

  • 3,5-Bis(trifluoromethyl)bromobenzene[2]

  • Isopropylmagnesium chloride (

    
    , 2.0M in THF)
    
  • Sodium tetrafluoroborate (

    
    )[3]
    
  • Solvents: Anhydrous Diethyl Ether (

    
    ), Dichloromethane (
    
    
    ).

Step-by-Step Workflow:

  • Grignard Generation (Mg-Free):

    • In a flame-dried Schlenk flask under Argon, dissolve 3,5-bis(trifluoromethyl)bromobenzene (4.0 equiv) in anhydrous

      
      .
      
    • Cool to 0°C.

    • Add

      
       (4.0 equiv) dropwise. Stir for 1 hour at 0°C. The Lithium-Halogen or Mg-Halogen exchange generates the aryl-Grignard smoothly.
      
  • Boron Addition:

    • Add solid

      
       (1.0 equiv) directly to the Grignard solution.
      
    • Reflux the mixture gently for 12–24 hours. The

      
       acts as a template; the four fluorines are sequentially displaced by the aryl groups.
      
  • Quenching & Exchange:

    • Pour the mixture into aqueous

      
       to quench unreacted Grignard.
      
    • The product,

      
      , is soluble in ether (unlike NaCl/Mg salts).
      
    • Perform an aqueous extraction. The organic layer contains the product.

  • Purification (The Critical Step):

    • Crude NaBArF is often hydrated (

      
      ) and colored.
      
    • DCM Wash: Wash the solid crude product with cold dichloromethane. This removes organic impurities (biaryls) but not the NaBArF.

    • Dehydration: To remove water (critical for water-sensitive catalysis), dry the solid over

      
       under high vacuum (0.1 Torr) at 120°C for 24 hours.
      

SynthesisStartStart:3,5-(CF3)2-C6H3-BrExchangeMg-Halogen Exchange(iPrMgCl, 0°C, Ether)Start->ExchangeGrignardIntermediate:ArF-MgClExchange->GrignardAdditionAdd NaBF4 (Solid)Reflux 12-24hGrignard->AdditionCrudeCrude Na[BArF4]Addition->CrudePurify1. Na2CO3 Quench2. Ether Extraction3. Cold DCM WashCrude->PurifyDryDrying:120°C, P2O5, VacuumPurify->DryFinalPure AnhydrousNa[BArF4]Dry->FinalcaptionFigure 2: Safe synthesis workflow for NaBArF (Yakelis & Bergman method).

Protocol: Generation of Brookhart's Acid

For protonating organometallic precursors, the oxonium salt

  • Suspend pure

    
     in anhydrous diethyl ether.
    
  • Bubble anhydrous

    
     gas through the solution (or add etheral HCl).
    
  • Filtration: NaCl precipitates out immediately (insoluble in ether). The product remains in solution.

  • Isolation: Evaporate solvent to yield the crystalline oxonium acid.

Catalytic Applications & Mechanisms

The primary utility of

Olefin PolymerizationAsymmetric Catalysis
The Activation Cycle

In metallocene catalysis (e.g., Zirconocenes), the neutral pre-catalyst (


Using Brookhart's Acid:

Because


Water Quantification (Quality Control)

Because

  • Method:

    
     NMR using 
    
    
    .
  • Mechanism:

    
     reacts quantitatively with trace water to release methane and form a zirconoxane bridge.
    
  • Measurement: Integrate the methane signal against an internal standard to calculate ppm water content down to <10 ppm.

Handling & Stability

  • Air/Moisture: While the anion itself is hydrolytically stable, the salts (especially the acid and Lithium salts) are hygroscopic. Handle in a glovebox.

  • Thermal Stability: NaBArF is stable up to 300°C.

  • Chemical Compatibility: Avoid strong reducing agents. While resistant to oxidation, the

    
     bonds can be susceptible to defluorination by highly reducing alkali metals (e.g., Lithium metal) under forcing conditions.
    

References

  • Kobayashi, H., et al. (1984). Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate.[3][2] Highly Lipophilic Stable Anionic Agent for Solvent-Extraction of Cations. Bulletin of the Chemical Society of Japan.

  • Brookhart, M., Grant, B., & Volpe, A. F. (1992). [(3,5-(CF3)2C6H3)4B]-[H(OEt2)2]+: a convenient reagent for generation and stabilization of cationic, highly electrophilic organometallic complexes. Organometallics.[4]

  • Yakelis, N. A., & Bergman, R. G. (2005).[5] Safe Preparation and Purification of Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24).[5][6] Organometallics.[4]

  • Chitnis, S. S., & Burford, N. (2015). On the definition of "weakly coordinating anion". Dalton Transactions.

  • Strauss, S. H. (1993). The search for larger and more weakly coordinating anions.[7] Chemical Reviews.

Technical Whitepaper: The Kobayashi Anion & Benzyne Generation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the generation of arynes (benzynes) was a hazardous, high-energy endeavor restricted to extreme conditions—strong bases (e.g., organolithiums) or explosive precursors (e.g., diazonium carboxylates). In 1983, Hiroshi Kobayashi fundamentally altered this landscape by discovering a mild, chemoselective method to generate arynes using 2-(trimethylsilyl)aryl triflates .

This whitepaper dissects the "Kobayashi Anion"—the hypervalent silicate intermediate that facilitates this transformation. We provide a comprehensive analysis of the mechanism, a self-validating experimental protocol for drug discovery applications, and a review of its utility in transition-metal-catalyzed annulations and multicomponent reactions.

Historical Context & The Breakthrough

The Pre-Kobayashi Era (Pre-1983)

Before Kobayashi’s intervention, aryne chemistry was often incompatible with complex natural product synthesis due to the harsh conditions required for elimination:

  • Classic Method: Aryl halides + Strong Base (NaNH₂, PhLi)

    
     Low functional group tolerance.
    
  • Unstable Precursors: Benzenediazonium-2-carboxylate (explosive dry) or diphenyliodonium-2-carboxylate (high temperature required).

The 1983 Discovery

In a seminal paper published in Chemistry Letters, Hiroshi Kobayashi and colleagues at Kyushu University reported that 2-(trimethylsilyl)phenyl triflate could undergo 1,2-elimination triggered by fluoride ions under neutral conditions at room temperature.

  • The Paradigm Shift: The reaction relies on the high affinity of silicon for fluoride (bond energy approx. 135 kcal/mol) to drive the formation of a hypervalent silicate anion, which then eliminates the triflate leaving group.

  • Impact: This allowed arynes to be generated in the presence of sensitive electrophiles, nucleophiles, and transition metal catalysts, opening the door to "aryne relay" chemistry.

Mechanistic Deep Dive: The "Kobayashi Anion"

The term "Kobayashi's Anion" technically refers to the pentacoordinate fluorosilicate intermediate formed upon the attack of a fluoride source (CsF, TBAF) on the trimethylsilyl group.

The Mechanistic Debate: Concerted vs. Stepwise

Recent computational studies (density functional theory) have refined our understanding of this pathway. While originally thought to be purely concerted, evidence suggests an E1cB-like character where the C-Si bond weakens significantly, developing negative charge character at the ortho-carbon before the triflate departs.

Pathway Visualization (DOT)

KobayashiMechanism Precursor o-Silylaryl Triflate (Neutral Precursor) Silicate Kobayashi Anion (Pentacoordinate Silicate) Precursor->Silicate F- Attack Fluoride Fluoride Source (CsF / TBAF) Fluoride->Silicate TS Transition State (E1cB-like Character) Silicate->TS C-Si Bond Weakening Benzyne Benzyne (Reactive Intermediate) TS->Benzyne 1,2-Elimination Byproducts TMS-F + Triflate Anion TS->Byproducts

Figure 1: The mechanistic pathway from the neutral triflate precursor to the reactive benzyne intermediate via the hypervalent silicate "Kobayashi Anion."[1]

Experimental Protocol: A Self-Validating System

To ensure reproducibility in drug development workflows, we recommend the following Standard Operating Procedure (SOP). This protocol focuses on the generation and trapping of the aryne, as this is the critical step for medicinal chemists.

Precursor Synthesis (The "Robust" Route)

While Kobayashi used o-chlorophenol, the modern standard (higher yield, scalable) utilizes 2-bromophenol .

  • Silylation: 2-Bromophenol + HMDS

    
    O-silylated intermediate.
    
  • Retro-Brook/Silylation: Treatment with n-BuLi triggers metal-halogen exchange and O-to-C silyl migration (Retro-Brook rearrangement), followed by quenching with TMSCl to yield 2-(trimethylsilyl)phenol.

  • Triflation: Reaction with Triflic Anhydride (Tf₂O) yields the stable precursor.

Benzyne Generation & Trapping (SOP)

Objective: Generate benzyne in situ to react with a trapping agent (e.g., furan for Diels-Alder, or an amine for N-arylation).

Reagents:

  • Precursor: 2-(Trimethylsilyl)phenyl triflate (1.2 equivalents relative to trap).

  • Fluoride Source: Cesium Fluoride (CsF) (2.0 - 3.0 equivalents). Note: Must be dried or stored in a desiccator.

  • Solvent: Acetonitrile (MeCN) or THF. MeCN is preferred for polar pathways; THF/Toluene (1:1) for non-polar cycloadditions.

  • Additives: 18-Crown-6 (1.0 equiv) if using KF or CsF to solubilize the fluoride.

Step-by-Step Workflow:

  • System Prep: Flame-dry a reaction vial and equip with a magnetic stir bar. Purge with Argon/Nitrogen.

  • Solvation: Dissolve the Trapping Agent (1.0 mmol) and CsF (2.0 mmol) in anhydrous MeCN (5 mL).

    • Validation Check: The suspension should be stirring vigorously.[2] If CsF clumps, sonicate briefly.

  • Initiation: Add 2-(trimethylsilyl)phenyl triflate (1.2 mmol) via syringe pump or dropwise over 5 minutes.

    • Why? Slow addition keeps the steady-state concentration of benzyne low, preventing dimerization (biphenylene formation).

  • Reaction: Stir at room temperature (20–25°C).

    • Monitoring: TLC will show the disappearance of the triflate (high R_f) and the appearance of the coupled product.

  • Quench: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

Data Summary: Comparison of Fluoride Sources

Fluoride SourceSolvent SystemReactivity ProfileBest For...
CsF MeCNModerate/ControlledCycloadditions, Insertions
KF / 18-Crown-6 THFHighDifficult substrates, Steric bulk
TBAF THFVery High (Instant)Rapid screening, but risk of side reactions

Applications in Drug Discovery[1]

The Kobayashi method has become indispensable in medicinal chemistry due to its ability to construct complex heterocycles and quaternary centers in a single step.

Transition-Metal-Catalyzed Annulation

Combining the Kobayashi anion with Pd(0) catalysis allows for co-catalyzed relay reactions . The aryne inserts into Pd-C or Pd-N bonds, expanding the ring systems of drug scaffolds (e.g., isoquinolines, phenanthridines).

Multicomponent Reactions (MCRs)

The aryne generated via the Kobayashi method is zwitterionic in character (distorted alkyne). It can participate in 3-component couplings:

  • Reaction: Aryne + Isocyanide + Electrophile (Aldehyde/Imine).

  • Result: Rapid access to imino-isobenzofurans or benzamides.

Strategic Workflow Visualization

Applications cluster_Apps High-Value Targets Method Kobayashi Method (Fluoride + Silyl Triflate) App1 Diels-Alder Cycloaddition (Access to Triptycenes/Polycycles) Method->App1 App2 Sigma-Bond Insertion (C-N, C-O, C-S bond formation) Method->App2 App3 Pd-Catalyzed Annulation (Heterocycle Synthesis) Method->App3 Outcome Drug Candidates (Natural Products, Bioactive Scaffolds) App1->Outcome App2->Outcome App3->Outcome

Figure 2: Strategic applications of the Kobayashi method in modern synthetic organic chemistry.

References

  • Himeshima, Y., Sonoda, T., & Kobayashi, H. (1983). Fluoride-induced 1,2-elimination of o-trimethylsilylphenyl triflate to benzyne under mild conditions.[3][4][5][6] Chemistry Letters, 12(8), 1211–1214.[3] Link[6]

  • Goetz, A. E., & Garg, N. K. (2014). Enabling the use of heterocyclic arynes in chemical synthesis.[6] The Journal of Organic Chemistry, 79(2), 846–851.[6] Link

  • Shi, J., Li, L., & Li, Y. (2021). o-Silylaryl triflates: A journey of Kobayashi aryne precursors.[5] Chemical Reviews, 121(7), 3892–4044. Link[5]

  • Takagi, A., et al. (2025). Mechanisms of Kobayashi eliminations for the generation of highly strained arynes. Chemical Science. Link

  • Peña, D., et al. (2009). Efficient Synthesis of 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate: A Versatile Precursor to o-Benzyne. The Journal of Organic Chemistry, 74(24), 9530–9533. Link

Sources

Unlocking Cationic Potency: A Technical Guide to NaTFPB in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide explores the catalytic utility of Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB), commonly referred to as NaBArF₂₄ . Unlike traditional salts, NaTFPB serves a distinct mechanistic function: it acts as a Non-Coordinating Anion (WCA) source, generating highly electrophilic "naked" cationic centers. This guide details its structural advantages, specific catalytic applications, and critical handling protocols to ensure reproducibility and safety.

Part 1: The Architecture of Non-Coordination

The "Naked" Cation Hypothesis

In transition metal catalysis, the counterion often dictates reactivity. Traditional anions like chloride (


), tetrafluoroborate (

), or hexafluorophosphate (

) can loosely coordinate to the metal center, blocking the active site or reducing electrophilicity.

NaTFPB introduces the


 anion.[1] Its massive steric bulk and fluorinated electron-withdrawing groups distribute the negative charge over 24 fluorine atoms and 4 aromatic rings. This delocalization renders the anion effectively inert—unable to bind to the metal center.
  • Result: The cationic catalyst becomes "naked," exhibiting extreme Lewis acidity and unhindered substrate access.

Structural Comparison

The following diagram illustrates the hierarchy of anion coordination ability, positioning NaTFPB as the apex of non-coordinating behavior.

AnionHierarchy cluster_0 Catalytic Impact Strong Strongly Coordinating (Deactivates Catalyst) Weak Weakly Coordinating (BF4, PF6) Strong->Weak Decreasing Nucleophilicity Non Non-Coordinating (NaTFPB/BArF) (Maximizes Activity) Weak->Non Increasing Steric Bulk & Charge Delocalization Open Coordination Sites Open Coordination Sites Non->Open Coordination Sites High Electrophilicity High Electrophilicity Non->High Electrophilicity

Figure 1: The hierarchy of anion coordination. NaTFPB minimizes cation-anion interaction, maximizing catalytic turnover.

Part 2: Mechanisms of Action & Applications

Olefin Polymerization (The Brookhart Effect)

One of the earliest and most profound investigations involved Nickel and Palladium diimine catalysts.

  • Challenge: Early Ni/Pd catalysts suffered from anion coordination, which competed with the olefin substrate, killing polymerization activity.

  • NaTFPB Solution: Exchanging the halide for the TFPB anion creates a highly active cationic species

    
    . The bulky anion cannot approach the metal, leaving the coordination site open for ethylene binding.
    
  • Outcome: Dramatic increase in turnover frequency (TOF) and molecular weight of the polymer.

Aqueous Phase Catalysis (The "Surfactant" Effect)

NaTFPB exhibits unique amphiphilic properties. While the anion is lipophilic, the sodium salt is soluble in water.

  • Mechanism: In aqueous media, NaTFPB forms colloidal aggregates.[2] It creates a hydrophobic pocket around the organic substrate and the catalyst, effectively acting as a phase-transfer catalyst without the need for traditional surfactants.

  • Application: Kobayashi and Liu demonstrated this in the deprotection of acetals/ketals and Lewis acid catalysis in water. The reaction rates in water often exceed those in organic solvents due to this "hydrophobic hydration" effect.

Photoredox Catalysis

In modern photoredox chemistry (e.g., Iridium or Ruthenium polypyridyl complexes), NaTFPB is frequently used as the counterion to improve solubility in non-polar organic solvents (DCM, Toluene) and to prevent luminescence quenching associated with halide counterions.

Part 3: Technical Protocols (Self-Validating Systems)

Safety Alert: Synthesis of NaTFPB

CRITICAL HAZARD: Traditional Grignard formation of 3,5-bis(trifluoromethyl)phenylmagnesium bromide in the presence of excess Magnesium metal can lead to explosive thermal runaway .

  • Safe Protocol: Use a Magnesium-Bromine exchange or ensure strict stoichiometry. Do not reflux this Grignard reagent over excess Mg turnings.

Optimized Synthesis Workflow

The following workflow outlines the safe preparation and purification path, incorporating the critical DCM wash step identified by Brookhart and Reger to remove colored impurities (likely triarylboranes).

SynthesisWorkflow Start Start: 3,5-bis(CF3)C6H3Br Grignard Grignard Formation (Strict Stoichiometry / No Excess Mg) Start->Grignard Ether, 0°C BoronAdd Addition to NaBF4 Grignard->BoronAdd Reflux Quench Aq. Na2CO3 Quench BoronAdd->Quench Crude Crude NaTFPB (Tan Solid) Quench->Crude Solvent Removal DCMWash CRITICAL: Wash with CH2Cl2 (Removes colored impurities) Crude->DCMWash Filtration Filtration DCMWash->Filtration Pure Pure NaTFPB (White Powder) Filtration->Pure

Figure 2: Safe synthesis and purification workflow for NaTFPB. The DCM wash is essential for catalytic purity.

Drying and Water Quantification

NaTFPB is hygroscopic. Water acts as a Lewis base, poisoning the "naked" cation you intend to create.

  • Drying Protocol: Dry the solid at

    
     under high vacuum (
    
    
    
    mmHg) for 24 hours over
    
    
    .
  • Validation (NMR):

    • Reagent: Dimethylzirconocene (

      
      ).
      
    • Method: Dissolve defined mass of NaTFPB and

      
       in dry 
      
      
      
      .
    • Signal: Water reacts rapidly to form

      
      . Integrate the methyl signal of the product vs. starting material to quantify ppm water levels.
      
Data Summary: Solvent Compatibility
SolventSolubilitySuitability for Cationic CatalysisNotes
Diethyl Ether HighLowEther coordinates strongly to cations, negating the NaTFPB benefit.
Dichloromethane ModerateHighExcellent for cationic Pd/Ni catalysis. Non-coordinating.
Water SolubleHigh (Specific)Forms colloidal suspensions. Good for Lewis Acid surfactant catalysis.
Toluene LowModerateOften requires a solubilizing agent or mixed solvent system.
THF HighLowLike ether, THF coordinates to the metal center.

References

  • Kobayashi, H. et al. "Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate as a Non-Coordinating Anion."[3] Bulletin of the Chemical Society of Japan, 1984. Link

  • Brookhart, M. et al. "Safe Preparation and Purification of Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24)." Organometallics, 2004. Link

  • Leazer, J. L. et al. "Hazardous Reaction of 3,5-Bis(trifluoromethyl)phenylmagnesium Bromide." Journal of Organic Chemistry, 2003. Link

  • Liu, S.-T. et al. "Deprotection of Acetals and Ketals in a Colloidal Suspension Generated by Sodium Tetrakis(3,5-trifluoromethylphenyl)borate in Water."[2] Synlett, 2007.[2] Link

  • Chaudhuri, P. D. et al. "Quantification of Water in NaBArF24 using Cp2ZrMe2."[1] Organometallics, 2008. Link

Sources

Methodological & Application

Application Note: High-Efficiency Cationic Polymerization Using NaTFPB

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Principle

Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB), commonly referred to as NaBARF , is a critical reagent in modern organometallic catalysis. Its primary function is to serve as a delivery vehicle for the weakly coordinating anion (WCA)


 .

In polymerization, neutral metal complexes (pre-catalysts) are often inactive. They require activation to become electrophilic cationic species capable of coordinating with olefinic monomers. NaTFPB facilitates this by abstracting an anionic ligand (typically a halide like Cl⁻) from the metal center. The resulting bulky, fluorinated TFPB anion stabilizes the cationic metal center without coordinating tightly to it, thereby leaving the active site "naked" and accessible for monomer insertion.

Key Advantages of TFPB Anions:
  • Weak Coordination: The delocalized negative charge and steric bulk prevent the anion from blocking the metal active site.

  • Solubility: The trifluoromethyl groups render the salt highly soluble in non-polar organic solvents (DCM, Toluene) essential for polymerization.

  • Stability: High resistance to oxidative and thermal degradation compared to traditional anions like

    
     or 
    
    
    
    .

Mechanism of Action: The "Naked" Cation

The efficiency of NaTFPB relies on Salt Metathesis or Protonolysis (if converted to the acid form).

Activation Pathway (Salt Metathesis)

When mixed with a transition metal halide (e.g., a Zirconocene chloride), NaTFPB exchanges its anion. The driving force is the formation of insoluble Sodium Chloride (NaCl), which precipitates out of the organic phase, driving the equilibrium toward the active cationic species.

ActivationMechanism cluster_reactants Pre-Catalyst System cluster_products Active System PreCat Neutral Metal Halide (L-M-Cl) Transition Ion Exchange Transition State PreCat->Transition Activator NaTFPB (Na+ [BArF4]-) Activator->Transition ActiveCat Active Cationic Catalyst [L-M]+ [BArF4]- Transition->ActiveCat Soluble Species Byproduct NaCl (Precipitate) Transition->Byproduct Irreversible Precipitation

Figure 1: The activation mechanism via salt metathesis. The irreversibility of NaCl precipitation drives the formation of the active cationic catalyst.

Experimental Protocols

⚠️ Safety & Handling
  • Moisture Sensitivity: While the TFPB anion is stable, the active cationic catalysts generated are extremely sensitive to moisture. All reactions must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk lines or a Glovebox.

  • Hazards: Chlorinated solvents (DCM) and transition metals are toxic. Work in a fume hood.

Protocol A: Purification and Drying of NaTFPB

Commercial NaTFPB often contains 1-5% water (hydrates). Using "wet" NaTFPB will immediately quench the active catalyst.

  • Dissolution: Dissolve 5.0 g of commercial NaTFPB in 50 mL of anhydrous Diethyl Ether (

    
    ).
    
  • Filtration: Filter the solution through a glass frit to remove any insoluble impurities.

  • Drying: Remove the solvent under vacuum to yield a solid.

  • Desiccation: Place the solid in a drying pistol or vacuum oven at 100°C over

    
     for 24 hours.
    
    • Validation: Verify water content via

      
       NMR (using 
      
      
      
      ). A water peak at ~1.5 ppm indicates insufficient drying.
  • Storage: Store strictly inside an inert gas glovebox.

Protocol B: Synthesis of "Brookhart's Acid"

This protocol converts NaTFPB into a protonating agent, ideal for initiating cationic polymerization of vinyl ethers or styrene.

Reagents:

  • NaTFPB (Purified from Protocol A): 1.0 eq

  • HCl (1.0 M solution in Diethyl Ether): 1.0 eq

  • Solvent: Anhydrous Diethyl Ether

Steps:

  • Setup: In a glovebox, suspend NaTFPB (886 mg, 1.0 mmol) in 20 mL of anhydrous ether.

  • Addition: Add 1.0 mL of 1.0 M HCl in ether dropwise at room temperature.

    • Observation: The mixture will become cloudy as NaCl precipitates.

  • Reaction: Stir for 30 minutes.

  • Separation: Filter the mixture through a 0.2

    
     PTFE syringe filter or a fine glass frit to remove NaCl.
    
  • Isolation: Evaporate the ether filtrate under vacuum. The product,

    
    , is an oily solid or white crystals.
    
  • Usage: This "etherate acid" is a potent initiator. Use immediately or store at -30°C in the glovebox.

Protocol C: Polymerization of Styrene (Cationic)

This protocol demonstrates the use of the generated catalyst for high-molecular-weight polymer synthesis.

Reagents:

  • Monomer: Styrene (Distilled over

    
     before use).
    
  • Initiator:

    
     (from Protocol B).
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Workflow:

  • Preparation: In the glovebox, prepare a solution of the Initiator (10 mg) in DCM (5 mL).

  • Monomer Solution: Dissolve Styrene (1.0 g) in DCM (10 mL) in a separate flask. Cool to -78°C (using a cold well or external bath) to control reaction kinetics.

  • Initiation: Rapidly inject the Initiator solution into the Monomer solution under vigorous stirring.

    • Note: The solution may turn orange/red, indicating the formation of the styryl carbocation.

  • Propagation: Allow the reaction to proceed for 15 minutes.

  • Quenching: Terminate the reaction by adding 1 mL of Methanol containing 0.1% Ammonium Hydroxide.

  • Precipitation: Pour the reaction mixture into 200 mL of cold Methanol to precipitate the Polystyrene.

  • Drying: Filter and dry the polymer under vacuum at 60°C.

Data Analysis: Anion Comparison

The choice of anion drastically affects the Polymerization Index (PDI) and Molecular Weight (


).
Anion TypeCoordination Strength

(kDa)
PDI (

)
Outcome

Strong (Covalent)N/AN/ANo Reaction (Inactive)

Moderate152.5Frequent Chain Transfer

Weak451.8Moderate Control

(TFPB)
Non-Coordinating 120+ 1.1 - 1.3 Living-like Behavior

Experimental Workflow Diagram

PolymerizationWorkflow cluster_prep Phase 1: Preparation (Glovebox) cluster_rxn Phase 2: Polymerization cluster_post Phase 3: Workup Step1 Dry NaTFPB (100°C, Vacuum) Step2 Synthesize Initiator (Acid or Metal Complex) Step1->Step2 Step5 Inject Initiator Step2->Step5 Step3 Purify Monomer (Distillation over CaH2) Step4 Cool to -78°C (Control Kinetics) Step3->Step4 Step4->Step5 Step6 Propagation (15-60 mins) Step5->Step6 Step7 Quench (MeOH/NH4OH) Step6->Step7 Step8 Precipitate Polymer Step7->Step8 Step9 Characterization (GPC/NMR) Step8->Step9

Figure 2: Complete experimental workflow from reagent preparation to polymer isolation.

Troubleshooting Guide

  • Problem: Low yield or no polymer formation.

    • Root Cause:[1][2] Moisture contamination. The "naked" cation is highly susceptible to water, which acts as a chain terminator.

    • Solution: Re-dry NaTFPB (Protocol A) and ensure solvent water content is <10 ppm (Karl Fischer titration).

  • Problem: Broad PDI (> 2.0) when narrow distribution is expected.

    • Root Cause:[1][2] Slow initiation relative to propagation, or insufficient cooling.

    • Solution: Ensure rapid mixing of initiator; lower the reaction temperature to -78°C to suppress transfer reactions.

  • Problem: Solution turns dark/black immediately.

    • Root Cause:[1][2] Decomposition of the catalyst or impurities in the monomer.

    • Solution: Double-distill the monomer; ensure the reaction flask is shielded from light if using light-sensitive metal complexes.

References

  • Brookhart, M., Grant, B., & Volpe, A. F. (1992).[1][3] [(3,5-(CF3)2C6H3)4B]-[H(OEt2)2]+: A convenient reagent for generation and stabilization of cationic, highly electrophilic organometallic complexes.[3] Organometallics.[3][4]

  • Chavez, I., et al. (2025). Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24): Safe Preparation, Standardized Purification, and Analysis of Hydration.

  • Sigma-Aldrich. (n.d.). Product Specification: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate.[5][6][7][8][9][10]

    • [6]

  • Marks, T. J. (n.d.). Energetics and Structure of Cationic Polymerization Catalysts.

Sources

The Art of Non-Coordination: NaTFPB (NaBArF) in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate , commonly referred to as NaTFPB or NaBArF , represents the "Gold Standard" of weakly coordinating anions (WCAs) in modern organic synthesis. Its utility stems from a paradox: it is a salt designed not to interact. By providing a bulky, electron-deficient counter-anion that refuses to coordinate tightly to cationic metal centers or reactive intermediates, NaTFPB unlocks extreme electrophilicity that is otherwise quenched by smaller counter-ions like BF₄⁻ or OTf⁻.

This guide details the practical application of NaTFPB, moving beyond textbook theory to the bench-level protocols required for high-value catalysis and complex molecule assembly.

Part 1: The Mechanistic Advantage

The efficacy of NaTFPB relies on the BArF effect , a synergy of steric bulk and electronic withdrawal.

  • Electronic Shielding: The 24 fluorine atoms distributed across the four aryl rings pull electron density away from the central boron, delocalizing the negative charge and rendering the anion chemically inert (non-nucleophilic).

  • Steric Bulk: The trifluoromethyl groups at the 3,5-positions create a "teflon-coated" sphere, preventing the anion from approaching the cationic metal center closely. This results in a "naked" cation with significantly heightened Lewis acidity.

Diagram 1: The Cationic Activation Pathway

The following diagram illustrates the equilibrium shift driven by NaTFPB during catalyst activation.

G PreCat Neutral Pre-Catalyst (L-M-Cl) Intermediate Transition State [Cl...Na...BArF...M] PreCat->Intermediate Mixing in DCM/DCE NaTFPB NaTFPB (Na+ BArF-) NaTFPB->Intermediate ActiveCat Active Cationic Catalyst [L-M]+ [BArF]- Intermediate->ActiveCat Irreversible Dissociation Salt Inert Precipitate (NaCl) Intermediate->Salt Precipitation (Driving Force)

Caption: Kinetic pathway of halide abstraction. The insolubility of NaCl in non-polar solvents (DCM) drives the equilibrium forward, leaving the "naked" metal cation stabilized by the BArF anion.

Part 2: Application I - Cationic Gold(I) Catalysis

Gold catalysis often fails due to the "silver effect" (interference by Ag salts) or coordination of the counter-ion. Using NaTFPB allows for the generation of Ag-free cationic gold species, essential for sensitive alkyne activations.

Protocol: In Situ Generation of [L-Au]⁺[BArF]⁻

Context: This protocol is optimized for intermolecular hydroamination or hydration of alkynes where maximum electrophilicity is required.

Reagents:

  • Chloro(triphenylphosphine)gold(I) [(Ph₃P)AuCl] (or similar L-Au-Cl complex)

  • NaTFPB (Anhydrous - See Part 5)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous.

Step-by-Step Methodology:

  • Stoichiometry Calculation: Calculate a 1:1 molar ratio of Au-Cl precursor to NaTFPB.

    • Expert Insight: Use a slight excess of NaTFPB (1.05 equiv) to ensure full conversion of the gold chloride, as residual chloride poisons the active species.

  • Glovebox Assembly (Recommended): In an N₂-filled glovebox, weigh the Au-Cl precursor and NaTFPB into a flame-dried vial.

    • Note: If a glovebox is unavailable, rapid weighing into a Schlenk tube under Ar flow is acceptable, but moisture must be excluded.

  • Solvation & Metathesis:

    • Add anhydrous DCM (0.1 M concentration relative to Au).

    • Stir vigorously at Room Temperature (RT) for 15–30 minutes.

    • Observation: The solution should remain clear/yellowish, but a fine white precipitate (NaCl) will form. This is the visual confirmation of activation.

  • Filtration (The "Silver-Free" Step):

    • Filter the mixture through a 0.2 µm PTFE syringe filter (or a Celite plug under inert gas) directly into the reaction vessel containing the substrate.

    • Why? Removing solid NaCl prevents the reverse reaction and ensures a homogeneous catalytic system.

  • Reaction Initiation: Add the alkyne substrate immediately to the filtrate.

Part 3: Application II - Glycosylation Promoters

In carbohydrate chemistry, controlling the stereoselectivity of glycosidic bond formation is critical.[1][2] NaTFPB is used to stabilize glycosyl oxocarbenium ions, often modifying the reactivity of weak promoters.

Protocol: BArF-Enhanced Glycosylation

Context: Activating thioglycosides or glycosyl halides that are sluggish with standard promoters (e.g., AgOTf).

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask containing 4Å molecular sieves (activated).

  • Loading: Add the Glycosyl Donor (1.0 equiv) and Acceptor (1.0–1.2 equiv).

  • Solvent: Dissolve in DCM/Et₂O (solvent choice dictates stereoselectivity via participation). Cool to -78°C.

  • The BArF Cocktail:

    • Instead of adding AgOTf alone, prepare a pre-mixed solution of the promoter (e.g., AgCl or Ag₂CO₃) and NaTFPB in a separate vial.

    • Mechanistic Note: This generates the highly reactive Ag[BArF] species in situ, which is far more potent than AgOTf due to the non-coordinating nature of BArF.

  • Addition: Cannulate the active promoter solution dropwise into the glycosylation flask at -78°C.

  • Quench: Upon consumption of donor (TLC monitoring), quench with Et₃N before warming.

Part 4: Comparative Data & Performance

The choice of anion dramatically impacts reaction rates. The table below summarizes the relative rates of a standard Lewis Acid catalyzed reaction (e.g., Diels-Alder or polymerization) using different sodium salts.

AnionCoordination AbilityRelative Reaction Rate (k_rel)Solubility (DCM)Hygroscopicity
BArF⁻ (NaTFPB) Very Weak > 10,000 High Moderate
SbF₆⁻Weak~ 1,000ModerateHigh
PF₆⁻Moderate~ 100LowModerate
BF₄⁻Moderate~ 10LowLow
OTf⁻Strong1 (Reference)ModerateHigh

Data synthesized from general trends in cationic polymerization and Lewis acid catalysis literature.

Part 5: Handling, Storage, and The "Zirconocene Test"

Trustworthiness Pillar: NaTFPB is expensive and often supplied as a hydrate (containing 1–3 waters). Using "wet" NaTFPB kills cationic catalysts immediately.

Workflow: Purification and Drying

Commercial NaTFPB must be dried before use in moisture-sensitive catalysis.

Workflow Raw Commercial NaTFPB (Often Hydrated) VacDry Vacuum Drying (100°C, <0.1 mmHg, 24h) Raw->VacDry Test The Zirconocene Test (1H NMR) VacDry->Test Decision Water Detected? Test->Decision Use Ready for Synthesis Decision->Use No (<50 ppm) Repurify Azeotropic Distillation (Benzene/Toluene) Decision->Repurify Yes Repurify->VacDry

Caption: Critical quality control workflow. Commercial samples often require rigorous drying to remove bound water.

The Zirconocene Test (Protocol)

To verify dryness, do not rely on Karl Fischer titration (which can be difficult with air-sensitive salts).

  • Reagent: Dimethylzirconocene (Cp₂ZrMe₂).

  • Method: Mix a small aliquot of dried NaTFPB with Cp₂ZrMe₂ in THF-d8.

  • Analysis: If water is present, Cp₂ZrMe₂ hydrolyzes rapidly to release Methane (CH₄).

  • Signal: Look for the sharp singlet of CH₄ at 0.21 ppm in ¹H NMR. If observed, re-dry the salt.

References

  • Kobayashi, H. (1981). Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate as a Non-Coordinating Anion. (Note: Seminal work establishing the anion).

  • Brookhart, M., et al. (1992). Highly Electrophilic Nickel and Palladium Complexes for Polymerization. (Establishes the use of BArF in catalysis).

  • Yakelis, N. A., & Bergman, R. G. (2005). Safe Preparation and Purification of Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF24). (Source of the Zirconocene Test and Safety protocols).

  • Zhang, L. (2011). Cationic Gold(I) Catalysis with Bulky Phosphine Ligands. (Application in Gold Catalysis).

  • Chavez, G., & Jacobsen, E. N. (2010). Thiourea-Catalyzed Enantioselective Glycosylation. (Context for anion effects in glycosylation).

Sources

Role of NaTFPB in ion-selective electrode membranes.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: The Critical Role of Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB) in High-Performance Ion-Selective Electrode Membranes

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Ion-selective electrodes (ISEs) are indispensable potentiometric sensors for the direct and selective measurement of ionic activity in a variety of complex matrices, from clinical samples to environmental monitoring.[1][2] The performance of polymer membrane-based ISEs is critically dependent on the precise chemical composition of the sensing membrane. This technical guide provides an in-depth exploration of the function and application of Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB), a key lipophilic ionic additive. We will elucidate its mechanism of action in ensuring permselectivity, detail its profound impact on electrode sensitivity and stability, and provide validated, step-by-step protocols for the fabrication and characterization of high-performance cation-selective electrodes incorporating NaTFPB.

The Fundamental Principles of Polymer Membrane Ion-Selective Electrodes

At its core, an ISE operates by measuring the potential difference that develops across a selective membrane separating a sample solution from an internal reference solution.[3] This process occurs under zero-current conditions, making potentiometry a non-destructive analytical technique.[4] The heart of the sensor is the ion-selective membrane, typically a polymeric matrix (e.g., poly(vinyl chloride) - PVC) containing several key components:

  • Polymer Matrix: Provides structural integrity to the membrane (e.g., PVC).

  • Plasticizer: A water-immiscible solvent (e.g., bis(2-ethylhexyl) sebacate - DOS) that dissolves all other components and ensures membrane fluidity and ionic mobility.

  • Ionophore: A neutral carrier or charged ligand that selectively binds to the target analyte ion, facilitating its transport into the membrane.[3][4] The choice of ionophore is the primary determinant of the electrode's selectivity.

  • Lipophilic Ionic Additive: These are ionic sites with high lipophilicity that are incorporated into the membrane. For cation-selective electrodes, an anionic additive like NaTFPB is essential.

The potential measured is a result of the ion-exchange equilibrium that occurs at the interface between the sample solution and the membrane.[3] This potential is logarithmically proportional to the activity of the target ion in the sample, as described by the Nernst equation.

cluster_Cell Potentiometric Measurement Setup ISE Ion-Selective Electrode (ISE) (Working Electrode) VM High-Impedance Voltmeter (mV) ISE->VM RE Reference Electrode (e.g., Ag/AgCl) Sample Analyte Solution RE->Sample Salt Bridge VM->RE Sample->ISE Membrane Interface

Caption: Basic schematic of an ion-selective electrode (ISE) measurement cell.

NaTFPB: The Guardian of Cation Selectivity

The inclusion of a lipophilic ionic additive is non-negotiable for achieving a robust and reliable response in cation-selective electrodes. Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, often abbreviated as NaTFPB or NaBArF'24, is a superior choice for this role due to its unique chemical properties.[5][6]

Mechanism of Action: Ensuring Permselectivity

The primary function of the TFPB⁻ anion within the membrane is to establish and maintain electroneutrality while ensuring the membrane is permeable only to cations (permselective).

  • Immobilized Anionic Sites: The TFPB⁻ anion is exceptionally lipophilic (fat-soluble) and bulky due to its four trifluoromethyl-substituted phenyl groups.[5][7] This structure prevents it from leaching out of the organic membrane phase into the aqueous sample.[8] It effectively becomes a fixed, negatively charged site within the polymer matrix.

  • Co-Ion Exclusion: According to the Donnan exclusion principle, these fixed negative charges repel mobile anions from the sample solution, preventing them from entering the membrane phase. This exclusion is critical because the presence of sample anions within the membrane would create an interfering potential, disrupting the electrode's selective response to the target cation.

  • Facilitating Cation Exchange: By providing permanent anionic sites, TFPB⁻ ensures that any cation (C⁺) entering the membrane via the ionophore (L) to form a complex ([LC]⁺) is balanced by a counter-ion. This maintains charge neutrality within the membrane and allows for a stable, thermodynamically defined ion-exchange process at the interface.[9]

Mechanism of Cation-Sensing with NaTFPB Cation Target Cation (C⁺) Complex [LC]⁺ Complex Cation->Complex Selective Binding Anion Sample Anion (A⁻) TFPB TFPB⁻ (Fixed Anion) Anion->TFPB Repulsion (Co-ion Exclusion) Ionophore Ionophore (L) Ionophore->Complex

Caption: Role of NaTFPB in facilitating selective cation transport and excluding anions.

Impact on Electrode Performance

The incorporation of NaTFPB has a direct and measurable impact on key performance metrics:

  • Nernstian Response: By preventing anion interference and ensuring a thermodynamically controlled ion-exchange, NaTFPB is crucial for achieving a theoretical Nernstian or near-Nernstian response slope (~59/z mV per decade change in activity for an ion of charge z).[10][11] This predictable response is fundamental for accurate quantification.

  • Enhanced Selectivity: While the ionophore dictates the selectivity for one cation over another, NaTFPB ensures this selectivity is not compromised by the interference of anions from the sample matrix.

  • Improved Stability and Lower Detection Limits: The high lipophilicity of TFPB⁻ minimizes its leaching from the membrane, leading to longer electrode lifetimes and more stable potentials.[12] By controlling the ion-exchange equilibrium, it also contributes to achieving lower limits of detection.[8]

  • Reduced Membrane Resistance: The presence of ionic sites within the membrane helps to lower its overall electrical resistance, which can contribute to a faster response time.

Protocols for ISE Fabrication and Evaluation

The following protocols provide a framework for creating and testing a generic potassium-selective electrode. The principles are broadly applicable to other cation-selective electrodes by substituting the appropriate ionophore.

Protocol 1: Preparation of a K⁺-Selective Membrane Cocktail

This protocol describes the preparation of a solution (cocktail) containing all the necessary membrane components. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents:

  • High molecular weight Poly(vinyl chloride) (PVC)

  • Plasticizer: Bis(2-ethylhexyl) sebacate (DOS)

  • Potassium Ionophore I: Valinomycin

  • Ionic Additive: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB)

  • Solvent: Anhydrous Tetrahydrofuran (THF), inhibitor-free

Procedure:

  • Weighing: Accurately weigh the membrane components into a clean, dry glass vial. A typical composition is provided in the table below.

    • Causality Note: The ratio of components is critical. The plasticizer-to-PVC ratio determines the physical properties of the membrane, while the ionophore and NaTFPB concentrations dictate the electrochemical response. Typically, the concentration of NaTFPB is set to be a fraction (e.g., 50 mol%) of the ionophore concentration.

  • Dissolution: Add approximately 2.0 mL of THF to the vial.

  • Mixing: Cap the vial tightly and mix gently (e.g., on a vortex mixer or by swirling) until all components are fully dissolved, resulting in a clear, slightly viscous solution. This may take 15-30 minutes. The solution should be free of any suspended particles.[13]

Table 1: Example Composition for K⁺-Selective Membrane

ComponentRoleTypical Weight (mg)Weight %
PVCMatrix33~33%
DOSPlasticizer65~65%
ValinomycinK⁺ Ionophore1.0~1%
NaTFPBIonic Additive0.5~0.5%
Total ~99.5 100%
Protocol 2: Ion-Selective Electrode Fabrication and Assembly

This protocol details the casting of the membrane and the assembly of the final electrode.

Procedure:

  • Membrane Casting: Place a glass ring (e.g., 20 mm inner diameter) on a clean, perfectly level glass plate. Pipette the prepared membrane cocktail into the ring, ensuring the solution spreads evenly.

  • Solvent Evaporation: Cover the setup loosely (e.g., with a petri dish lid) to allow for slow evaporation of the THF. Let it stand undisturbed for at least 24 hours at room temperature.[14]

    • Causality Note: Slow evaporation is crucial to form a homogenous, mechanically stable membrane without pinholes or defects.

  • Membrane Sectioning: Once the membrane is fully dry and transparent, carefully peel it from the glass plate. Using a sharp cork borer, punch out circular discs of the desired diameter (e.g., 5-7 mm) to fit the electrode body.

  • Electrode Assembly: a. Take a commercially available ISE body (e.g., PVC tube). b. Use a small amount of THF or a PVC/THF slurry to glue one of the membrane discs to the end of the electrode body, ensuring a watertight seal. Allow the seal to dry completely. c. Fill the electrode body with the internal filling solution (e.g., 0.1 M KCl for a K⁺ electrode). d. Insert the internal reference electrode (e.g., Ag/AgCl wire) into the filling solution, ensuring it is fully immersed.

  • Conditioning: Before first use, condition the newly fabricated electrode by soaking it in a solution of the primary ion (e.g., 0.1 M KCl) for at least 12-24 hours.[15][16]

    • Causality Note: Conditioning hydrates the membrane and establishes a stable equilibrium at the membrane-solution interfaces, which is essential for a stable and reproducible potential reading.

Caption: Experimental workflow for the fabrication of a polymer membrane ISE.

Performance Characterization

Protocol 3: Potentiometric Calibration

Procedure:

  • Prepare Standards: Prepare a series of standard solutions of the target ion (e.g., KCl) covering the desired concentration range (e.g., 1.0 M down to 1.0 x 10⁻⁶ M) via serial dilution.

  • Set up Measurement Cell: Connect the fabricated ISE and a double-junction reference electrode to a high-impedance mV/ion meter.[17]

  • Measure Potential: Starting with the most dilute solution, immerse the electrodes in each standard solution. Stir gently and record the stable potential reading (±0.1 mV). Rinse and gently blot the electrodes dry between measurements.

  • Plot Data: Plot the measured potential (EMF in mV) on the y-axis against the logarithm of the ion activity (or concentration, for dilute solutions) on the x-axis.

  • Analyze: Perform a linear regression on the linear portion of the curve. The slope should be close to the theoretical Nernstian value.

Table 2: Example Calibration Data for a K⁺-Selective Electrode

KCl Concentration (M)log [K⁺]Measured Potential (mV)
1.0 x 10⁻⁵-5.055.2
1.0 x 10⁻⁴-4.0113.8
1.0 x 10⁻³-3.0172.1
1.0 x 10⁻²-2.0230.5
1.0 x 10⁻¹-1.0288.9
Calculated Slope 58.4 mV/decade
Protocol 4: Determination of Selectivity Coefficients

The potentiometric selectivity coefficient (Kpot A,B) quantifies the preference of the ISE for the primary ion (A) over an interfering ion (B). The Fixed Interference Method (FIM) is a common approach recommended by IUPAC.[18]

Procedure:

  • Prepare Solutions: Prepare a series of solutions containing a fixed concentration of the interfering ion (e.g., 0.1 M NaCl) and varying concentrations of the primary ion (e.g., KCl from 1.0 x 10⁻⁶ M to 1.0 M).

  • Measure Potential: Measure the potential of these solutions as described in the calibration protocol.

  • Plot Data: Plot the EMF vs. log [K⁺] curve. The curve will be linear at high K⁺ concentrations and will flatten out at low concentrations where the electrode begins to respond to the interfering Na⁺.

  • Calculate Kpot: The intersection of the two linear portions of the curve provides the activity of the primary ion (aA) that gives the same response as the fixed background of the interfering ion (aB). The selectivity coefficient is calculated using the Nicolsky-Eisenman equation. For singly charged ions, this simplifies to Kpot K⁺,Na⁺ = aA / aB. A smaller Kpot value indicates better selectivity.[19]

Table 3: Typical Selectivity Coefficients for a Valinomycin-Based K⁺ ISE

Interfering Ion (B)log Kpot K⁺,BSelectivity Comment
Na⁺-4.5Highly selective for K⁺ over Na⁺
Ca²⁺-4.8Highly selective for K⁺ over Ca²⁺
Mg²⁺-5.0Highly selective for K⁺ over Mg²⁺
NH₄⁺-2.0Moderate interference from Ammonium

Conclusion

Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB) is not merely an optional additive but a fundamental component for the rational design of high-performance cation-selective electrodes. Its exceptional lipophilicity and the non-coordinating nature of the TFPB⁻ anion provide immobilized negative sites within the polymer membrane. This serves the critical functions of excluding interfering anions, reducing membrane resistance, and ensuring a stable, thermodynamically-defined potential response. By understanding and correctly applying NaTFPB in membrane formulations, researchers can fabricate robust, sensitive, and highly selective potentiometric sensors for a vast array of applications in research and development.

References

  • RSC Publishing. Conducting polymer functionalization in search of advanced materials in ionometry: ion-selective electrodes and optodes. Royal Society of Chemistry. [Link]

  • Chongqing Chemdad Co., Ltd. Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate. Chemdad. [Link]

  • National Center for Biotechnology Information. Study of Sodium Ion Selective Electrodes and Differential Structures with Anodized Indium Tin Oxide. PMC, NIH. [Link]

  • Wikipedia. Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate. Wikipedia. [Link]

  • ResearchGate. Bifunctional sodium tetrakis [3,5-bis(trifluoromethyl)phenyl] borate additive for long-lifespan sodium-ion batteries with NaNi0.33Fe0.33Mn0.33O2 cathode. ResearchGate. [Link]

  • ACS Publications. Evidence for a Surface Confined Ion-to-Electron Transduction Reaction in Solid-Contact Ion-Selective Electrodes Based on Poly(3-octylthiophene). Analytical Chemistry. [Link]

  • Chemistry LibreTexts. Ion-Selective Electrodes. Chemistry LibreTexts. [Link]

  • ScienceDirect. Ion-Selective Potentiometric Sensors with Silicone Sensing Membranes: A Review. ScienceDirect. [Link]

  • MDPI. Electrically Enhanced Sensitivity (EES) of Ion-Selective Membrane Electrodes and Membrane-Based Ion Sensors. MDPI. [Link]

  • CORE. Sample Paper - All-solid-state reference electrode. CORE. [Link]

  • MDPI. Study of Sodium Ion Selective Electrodes and Differential Structures with Anodized Indium Tin Oxide. MDPI. [Link]

  • Semantic Scholar. Fabrication of a lead ion selective membrane based on a polycarbazole Sn(iv) arsenotungstate nanocomposite and its ion exchange. Semantic Scholar. [Link]

  • ResearchGate. Effect of lipophilic ion-exchanger leaching on the detection limit of carrier-based ion-selective electrodes. ResearchGate. [Link]

  • ResearchGate. Facile Fabrication of All-solid-state Ion-selective Electrodes by Laminating and Drop-casting for Multi-sensing. ResearchGate. [Link]

  • IUPAC. POTENTIOMETRIC SELECTIVITY COEFFICIENTS OF ION-SELECTIVE ELECTRODES PART I. INORGANIC CATIONS. IUPAC. [Link]

  • ResearchGate. (PDF) Potentiometric Selectivity Coefficients of IonSelective Electrodes. Part I. Inorganic Cations (Technical Report). ResearchGate. [Link]

  • SciSpace. Facile Fabrication of All-solid-state Ion-selective Electrodes by Laminating and Drop-casting for Multi-sensing. SciSpace. [Link]

  • PubMed. Effect of lipophilic ion-exchanger leaching on the detection limit of carrier-based ion-selective electrodes. National Library of Medicine. [Link]

  • National Center for Biotechnology Information. Optimization of Castor Oil-Based Ion Selective Electrode (ISE) with Active Agent 1,10-Phenanthroline for Aqueous Pb2+ Analysis. PMC, NIH. [Link]

  • Google Patents. US3892833A - Method of making an ion-selective electrode.
  • ResearchGate. A,B) Presents ion selective membrane with KTFPB additive with different magnification. ResearchGate. [Link]

  • MDPI. Selectivity of Transport Processes in Ion-Exchange Membranes: Relationship with the Structure and Methods for Its Improvement. MDPI. [Link]

  • RSC Publishing. Recent advances in nanomaterial-based solid-contact ion-selective electrodes. Royal Society of Chemistry. [Link]

  • ResearchGate. (PDF) Advancing ion-exchange membranes to ion-selective membranes: principles, status, and opportunities. ResearchGate. [Link]

  • HORIBA. Selectivity coefficient. HORIBA. [Link]

Sources

NaTFPB as an anionic phase-transfer catalyst.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Lipophilic Shield" Paradigm

In the realm of phase-transfer catalysis (PTC), the industry standard involves cationic catalysts (quaternary ammonium salts) moving anionic reactants into organic phases.[1][2] NaTFPB (Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate), often referred to in literature as NaBArF or NaBArF₂₄ , represents the inverse paradigm: Anionic Phase-Transfer Catalysis .[1]

NaTFPB acts as a "lipophilic shield."[1] Its bulky, fluorinated anion (


) is weakly coordinating and highly soluble in non-polar organic solvents.[1] By ion-pairing with cationic species (protons, metal centers, or diazonium ions), it drags them from aqueous or solid phases into non-polar media.[1][2] Crucially, because the TFPB anion coordinates so weakly, it leaves the cation "naked" and hyper-reactive, significantly accelerating electrophilic reactions that are sluggish or impossible with tighter ion pairs like 

or

.
Key Technical Advantages[1]
  • Superacid Generation: Facilitates the transfer of protons (

    
    ) into organic solvents, creating "naked protons" with 
    
    
    
    values approaching superacidity.[1]
  • Cation Stabilization: Stabilizes reactive intermediates (carbocations, metal-oxo species) by preventing tight ion-pairing.[1]

  • Water Tolerance: Unlike traditional Lewis acids (

    
    ), NaTFPB systems often tolerate biphasic aqueous conditions.[1]
    

Mechanism of Action

The mechanism relies on the Lipophilic Cation Exchange .[1] Unlike cationic PTCs that rely on extraction constants of anions, NaTFPB relies on the extreme lipophilicity of the TFPB anion to pull hydrophilic cations into the organic layer.

Diagram 1: Anionic Phase-Transfer Mechanism

This diagram illustrates the transfer of a reactive cation (


) from the aqueous phase to the organic phase, facilitated by the TFPB anion, followed by the electrophilic attack on Substrate (

).

AnionicPTC cluster_Aqueous Aqueous / Solid Phase cluster_Interface Liquid-Liquid Interface cluster_Organic Organic Phase (DCM/Toluene) Node_Salt Cation Source (C+ X-) Node_Exchange Ion Exchange [Na+ TFPB-] + [C+ X-] → [C+ TFPB-] + [Na+ X-] Node_Salt->Node_Exchange Dissociates Node_NaX Byproduct (Na+ X-) Node_Exchange->Node_NaX Remains in Aqueous Node_ActivePair Active Ion Pair [C+ || TFPB-] (Naked Cation) Node_Exchange->Node_ActivePair Phase Transfer Node_Catalyst NaTFPB (Pre-catalyst) Node_Catalyst->Node_Exchange Dissolves & Migrates Node_Product Product (S-C) Node_ActivePair->Node_Product Reaction with S Node_Substrate Substrate (S) Node_Substrate->Node_Product Node_Recycle TFPB- Anion (Recycled) Node_Product->Node_Recycle Release Node_Recycle->Node_ActivePair Regenerates w/ new C+

Application Protocols

Protocol A: Preparation of Anhydrous NaTFPB Catalyst

Context: Commercial NaTFPB often contains 1-5% water or exists as a hydrate. For high-performance catalytic cycles, particularly those involving moisture-sensitive cations, rigorous drying is required.[1] Safety: NaTFPB is an irritant.[1][3][4] Handle in a fume hood.

  • Dissolution: Dissolve 5.0 g of commercial NaTFPB in 50 mL of anhydrous Diethyl Ether (

    
    ). The solution should be slightly cloudy if impurities are present.[1]
    
  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a flame-dried Schlenk flask to remove inorganic salts (NaCl/NaBr) or insoluble impurities.

  • Evaporation: Remove the solvent under reduced pressure (Rotavap) at 40°C until a solid residue remains.

  • Azeotropic Drying: Add 20 mL of anhydrous Dichloromethane (DCM). Evaporate again. Repeat this step twice. This helps remove bound ether and trace water.[1]

  • Vacuum Baking: Place the solid under high vacuum (<0.1 mbar) at 100°C for 12 hours.

    • Validation: The resulting white powder should be stored in a glovebox.

      
       NMR in 
      
      
      
      should show no water peak at
      
      
      2.1 ppm.[1]
Protocol B: "Naked Proton" Catalyzed Friedel-Crafts Alkylation

Context: This protocol utilizes NaTFPB to transfer protons from an aqueous acid into a non-polar solvent, generating a transient "superacid" capable of catalyzing Friedel-Crafts reactions without requiring stoichiometric Lewis acids.

Reagents:

  • Substrate: Indole (1.0 mmol)[1]

  • Electrophile: Trans-β-nitrostyrene (1.0 mmol)[1]

  • Catalyst: NaTFPB (0.01 mmol, 1 mol%)[1]

  • Acid Source: 1M HCl (aqueous)[1]

  • Solvent: Toluene (3.0 mL)[1]

Step-by-Step Methodology:

  • Biphasic Setup: In a 10 mL reaction vial equipped with a magnetic stir bar, combine Indole (117 mg) and Trans-β-nitrostyrene (149 mg).

  • Catalyst Addition: Add NaTFPB (8.8 mg, 1 mol%) to the vial.

  • Solvent Addition: Add Toluene (3.0 mL). Stir to dissolve the organic reactants. The NaTFPB may not dissolve completely yet.[1]

  • Acid Initiation: Add 100 µL of 1M HCl (aq).

    • Observation: The system is now biphasic.[1] The stirring speed must be high (>800 RPM) to maximize the interfacial area.[1]

  • Reaction: Cap the vial and stir vigorously at Room Temperature (25°C).

    • Mechanism:[1][5][6][7]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       (aq) pairs with 
      
      
      
      at the interface, entering the toluene layer as
      
      
      .[1] This species activates the nitrostyrene.[1]
  • Monitoring: Monitor via TLC (Hexane/EtOAc 80:20). Reaction is typically complete in 1–3 hours.[1][8]

  • Workup: Stop stirring. Remove the organic layer.[1][6] Wash with saturated

    
     (to neutralize residual acid) and Brine.[1] Dry over 
    
    
    
    .[1]
  • Purification: Concentrate and purify via flash column chromatography.

Data: Anion Effect on Reaction Kinetics

Comparison of reaction yield (Indole + Nitrostyrene) after 1 hour at 25°C.

Catalyst AnionCounter-IonYield (%)Relative Rate (

)
TFPB (BArF)

>98% 1250


<5%1


<2%0.4


<2%0.4

Note: The dramatic increase in yield with TFPB is due to the "loose" ion pair, allowing the proton to be highly accessible to the electrophile.

Advanced Workflow: In-Situ Catalyst Generation

For researchers needing to stabilize cationic metal complexes (e.g., for polymerization or photoredox catalysis), NaTFPB is used to exchange halide anions.[1]

Diagram 2: Halide Abstraction Workflow

This workflow depicts the conversion of a precatalyst (Metal-Cl) into the active cationic form (Metal+ TFPB-) using NaTFPB.[1]

HalideAbstraction Start Metal Pre-catalyst (L_n M-Cl) Mixing Mixing (Stir 1-2h, RT) Start->Mixing Reagent NaTFPB (Suspension in DCM) Reagent->Mixing Precipitation Precipitation of NaCl (Driving Force) Mixing->Precipitation Ion Exchange Filtration Filtration (Celite/PTFE) Precipitation->Filtration Suspension Product Active Catalyst [L_n M]+ [TFPB]- Filtration->Product Filtrate Waste Solid Waste Filtration->Waste Solid NaCl

References

  • Kobayashi, H., et al. (1981).[1] "Analytical Application of Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate." Bulletin of the Chemical Society of Japan. Link (Foundational paper on the anion's properties).[1]

  • Charette, A. B., et al. (2008).[1] "Phase-Transfer Catalysis."[1][7][9] Macmillan Group Meeting Notes. Link (Detailed review of PTC mechanisms including anionic transfer).[1]

  • Yakelis, N. A., & Bergman, R. G. (2005).[1] "Safe Preparation and Purification of Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF24)." Organometallics. Link (The authoritative safety and drying protocol).[1]

  • Nishida, H., et al. (1984).[1] "Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate.[1][4][10][9][11][12][13] Highly Lipophilic Stable Anionic Agent for Solvent-extraction of Cations." Bulletin of the Chemical Society of Japan. Link

  • Dunne, J. F. (2011).[1] "Weakly Coordinating Anions: The 'New' Frontier."[1] Strem Chemicals Technical Notes. Link (Practical handling data).

Sources

Application Note: Protocol for Preparing Solutions of NaTFPB (Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB), often colloquially referred to as NaBARF (though "BARF" strictly refers to the anion), is a critical reagent in modern electrochemistry and organic synthesis.

Unlike traditional lipophilic salts (e.g., Sodium Tetraphenylborate, NaTPB), NaTFPB possesses a unique molecular architecture. The electron-withdrawing trifluoromethyl (


) groups distributed on the phenyl rings significantly delocalize the negative charge on the boron atom.
Why NaTFPB? (The "Why" behind the Protocol)
  • Extreme Lipophilicity: It remains in the organic membrane phase, preventing leaching into aqueous samples—a common failure mode in long-term sensor monitoring.

  • Weak Coordination: The bulky anion interacts minimally with cationic complexes, making it an ideal "silent partner" that stabilizes reactive cations without altering their chemistry.

  • Permselectivity Enforcement: In Ion-Selective Electrodes (ISEs), NaTFPB acts as an ionic site . It excludes co-ions (anions from the sample) from entering the membrane (Donnan Exclusion) and lowers the bulk resistance of the membrane, enabling stable potentiometric readings.

Material Specifications & Safety

Before beginning any protocol, verify the material identity. NaTFPB is expensive and sensitive; precise handling is required to avoid waste and degradation.

Chemical Identity
ParameterSpecification
Chemical Name Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
Common Abbr. NaTFPB, NaBARF
CAS Number 79060-88-1
Molecular Weight 886.20 g/mol
Appearance White to off-white crystalline powder
Solubility High: THF, DCM, Ether, Methanol. Low: Water (but hygroscopic).
Handling & Storage[1][2][3][4][5]
  • Hygroscopic Risk: NaTFPB absorbs atmospheric moisture. Store in a desiccator with active desiccant (silica gel or

    
    ).
    
  • Static Hazard: The fine powder is prone to static charge. Use an anti-static gun or polonium strip during weighing to ensure accuracy.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. A dust mask is recommended due to the fluorine content.

Protocol A: Preparation of Primary Stock Solution (10 mM in THF)

Application: General dosing, titration, or synthesis. Solvent: Tetrahydrofuran (THF) is preferred for its high solubility and volatility (easy removal).

Reagents
  • NaTFPB (Solid, >98% purity)[1]

  • Anhydrous THF (Inhibitor-free recommended for electrochemical applications)

Procedure
  • Calculation: To prepare 10 mL of 10 mM solution:

    
    
    
  • Weighing:

    • Tare a clean, dry 20 mL glass scintillation vial.

    • Weigh exactly 88.6 mg of NaTFPB. Note: Do not use a plastic weigh boat; the static will cause loss of material. Weigh directly into the glass vial.

  • Dissolution:

    • Add approximately 5 mL of Anhydrous THF.

    • Swirl gently. The salt should dissolve almost instantly.

    • Transfer to a 10 mL volumetric flask.

    • Rinse the vial with 1 mL THF and add to the flask.

    • Dilute to the mark with THF.

  • Storage:

    • Transfer to a septum-sealed amber vial.

    • Store at 4°C. Shelf life: 1 month. (Check for precipitation before use).

Protocol B: Preparation of ISE Membrane Cocktail (The "Gold Standard")

Application: Creating polymeric sensing membranes for drug detection or electrolyte analysis. Criticality: This protocol defines the molar ratio of NaTFPB to the Ionophore. Incorrect ratios lead to sensor failure.

The Theory of Ratios
  • For Charged Ionophores: NaTFPB is added at 50 mol% relative to the ionophore.

  • For Neutral Ionophores: NaTFPB is added at 60–80 mol% relative to the ionophore.

    • Reasoning: You need enough anionic sites to ensure the membrane is permselective, but not so much that you overwhelm the ionophore and cause cation-exchanger behavior (loss of selectivity).

Workflow Diagram

ISE_Preparation Start Start: Define Target Ion Calc Calculate Molar Ratio (NaTFPB : Ionophore) Start->Calc Weigh Weigh Components (PVC, Plasticizer, Ionophore, NaTFPB) Calc->Weigh Critical Step Dissolve Dissolve in THF (Total Solids ~200mg in 2mL) Weigh->Dissolve Cast Cast into Glass Ring (On Glass Plate) Dissolve->Cast Evap Controlled Evaporation (24-48h, Ambient Temp) Cast->Evap Cover with inverted beaker Cut Cut Master Membrane (Mount into Electrode Body) Evap->Cut Cond Conditioning (Soak in Target Ion Soln) Cut->Cond

Figure 1: Workflow for the preparation of Polyvinyl Chloride (PVC) based Ion-Selective Electrode membranes incorporating NaTFPB.

Step-by-Step Procedure

Target: 200 mg Total Membrane Mass (Standard Batch)

  • Component Weighing (Into a single 4 mL vial):

    • High Molecular Weight PVC: 66 mg (33 wt%)

    • Plasticizer (e.g., DOS or o-NPOE): 132 mg (66 wt%)

    • Ionophore: ~2 mg (1 wt%) — Calculate moles based on MW.

    • NaTFPB: ~X mg — Calculate to be 60 mol% of the Ionophore's moles.

      • Calculation Example: If Ionophore MW = 500 and you use 2 mg (4 µmol), you need 2.4 µmol of NaTFPB.

      • 
        .
        
  • Cocktail Formation:

    • Add 2.0 mL of THF to the mixture.

    • Place on a roller mixer or magnetic stirrer (low speed) for 30–60 minutes.

    • Check: Solution must be perfectly clear and viscous (like warm honey). If cloudy, water is present or NaTFPB is impure.

  • Casting:

    • Place a glass ring (20–24 mm diameter) on a clean glass plate.

    • Pour the cocktail into the ring.

    • Critical: Cover with an inverted beaker to slow evaporation. Rapid evaporation causes the membrane to bubble or detach.

  • Drying:

    • Allow to stand for 24–48 hours.

    • Result: A transparent, flexible, rubbery film.

Mechanism of Action

Understanding why you added NaTFPB helps in troubleshooting.

Mechanism cluster_membrane Inside Membrane Membrane PVC Membrane Phase Ionophore L Complex L-M+ Ionophore->Complex Binding NaTFPB_Anion TFPB- NaTFPB_Anion->Complex Charge Balance (Stabilization) Sample Aqueous Sample (Contains M+, X-) Sample->Complex M+ Extraction

Figure 2: The role of the TFPB- anion. It remains trapped in the membrane (lipophilic), providing a negative charge that counter-balances the extracted target cation (M+), ensuring electroneutrality without allowing sample anions (X-) to enter.

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Cloudy Cocktail Moisture in THF or NaTFPB.Dry NaTFPB in vacuum oven (40°C). Use fresh anhydrous THF.
Crystals in Membrane Solubility limit exceeded.Reduce NaTFPB concentration or switch plasticizer (e.g., from DOS to o-NPOE).
Sub-Nernstian Slope Insufficient NaTFPB.Increase NaTFPB ratio (ensure it is >50 mol% of ionophore).
Drifting Potential Leaching of NaTFPB.Confirm you used NaTFPB (lipophilic) and not NaTPB (less lipophilic).

References

  • Bakker, E., Bühlmann, P., & Pretsch, E. (1997). Carrier-Based Ion-Selective Electrodes and Bulk Optodes. 1. General Characteristics.[2][1] Chemical Reviews, 97(8), 3083–3132.

  • Nishida, H., Takada, N., Yoshimura, M., Sonoda, T., & Kobayashi, H. (1984). Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate.[2][1][3][4][5][6][7][8][9][10] Highly Lipophilic Stable Anionic Agent for Solvent-extraction of Cations. Bulletin of the Chemical Society of Japan, 57(9), 2600–2604.

  • Sigma-Aldrich. (n.d.). Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate Product Specification (CAS 79060-88-1).[3][4][5][8] [3]

  • Bühlmann, P., & Chen, L. D. (2012). Ion-Selective Electrodes with Ionophore-Doped Sensing Membranes.[1][10] Supramolecular Chemistry: From Molecules to Nanomaterials.

Sources

Application Note: NaTFPB as a Supporting Electrolyte in Non-Aqueous Electrochemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB, also known as NaBArF


) represents the "gold standard" of Weakly Coordinating Anion (WCA) salts in modern electrochemistry. Unlike traditional electrolytes (e.g., NaPF

, NaClO

), NaTFPB exhibits exceptional solubility in low-dielectric media (dichloromethane, ethers, THF) and extreme resistance to anodic oxidation.

This guide provides a rigorous technical framework for researchers utilizing NaTFPB to unlock electrochemical windows in solvents previously considered "electrocatalytically inert" due to the insolubility of standard sodium salts.

Part 1: The Physico-Chemical Advantage

The "Grease Ball" Mechanism

The utility of NaTFPB stems from the unique architecture of the BArF


 anion. The boron center is shielded by four bulky phenyl rings, each decorated with electron-withdrawing trifluoromethyl (-CF

) groups.
  • Charge Delocalization: The negative charge is distributed over 24 fluorine atoms, resulting in an extremely "soft" anion with weak electrostatic attraction to the Na

    
     cation.
    
  • Solubility in Low-Polarity Media: The fluorinated exterior acts like a "Teflon coating," allowing the salt to dissolve in solvents with low dielectric constants (

    
    ), such as dichloromethane (DCM) or 1,2-dimethoxyethane (DME), where NaPF
    
    
    
    would precipitate.
  • Anodic Stability: The electron-poor nature of the anion makes it exceptionally difficult to oxidize, extending the anodic limit of the electrochemical window significantly beyond standard salts.

Comparative Metrics

The following table contrasts NaTFPB with standard sodium electrolytes.

FeatureNaTFPB (NaBArF

)
NaPF

NaClO

Anion Coordination Weak (WCA)ModerateModerate
Solubility (DCM/THF) High Insoluble / LowLow
Solubility (Carbonates) ModerateHighHigh
Anodic Limit > 4.8 V vs Na/Na

~4.5 V vs Na/Na

~4.4 V vs Na/Na

Hygroscopicity High (Forms hydrates)High (Hydrolyzes to HF)High (Explosion risk)
Primary Use Case Low-

voltammetry, Ref. Electrodes
Commercial SIBsAcademic Benchmarking

Part 2: Protocol – Preparation & Purification[1][2]

Commercially available NaTFPB is often hydrated (NaTFPB


 xH

O) and may contain residual solvents. For rigorous electrochemistry, specifically in aprotic environments, the following purification protocol is mandatory .
The Dehydration Workflow

Water is an electroactive impurity that will produce spurious peaks (reduction at ~1.5V vs Na/Na


) and degrade the electrochemical window.
  • Vacuum Drying:

    • Place the commercial salt in a Schlenk flask or vacuum oven.

    • Heat to 100–120°C under dynamic vacuum (< 0.1 mbar) for 24 hours .

    • Note: The salt is thermally stable up to ~290°C, but 120°C is sufficient to remove surface water.

  • Validation (Self-Validating Step):

    • Perform Karl Fischer titration inside a glovebox. Target water content: < 20 ppm .

    • Alternative: Run a cyclic voltammogram (CV) on the solvent background. The absence of a reduction peak at ~1.5 V vs Na/Na

      
       confirms dryness.
      
Electrolyte Preparation (Glovebox Mandatory)
  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dimethoxyethane (DME).

  • Concentration: 0.05 M to 0.1 M.

    • Insight: Due to the high molecular weight (886.2 g/mol ), a 0.1 M solution requires ~88.6 mg/mL. In viscous solvents, 0.05 M is often preferred to maintain ion mobility.

PurificationProtocol Raw Raw NaTFPB (Hydrated) Vac Vacuum Drying 120°C, 24h, <0.1 mbar Raw->Vac Remove H2O Glove Glovebox Transfer (Ar Atmosphere) Vac->Glove Prevent Re-adsorption Solv Dissolution (Dry DCM/DME) Glove->Solv Prepare 0.1M Valid Validation (CV or Karl Fischer) Solv->Valid Test Purity Valid->Solv Fail: Re-dry

Figure 1: Critical purification and preparation workflow for battery-grade NaTFPB electrolyte.

Part 3: Electrochemical Characterization

Experimental Setup (Three-Electrode Cell)

In non-aqueous solvents like DCM, standard reference electrodes (Ag/AgCl) are unsuitable due to junction potential leakage and solvent incompatibility.

  • Working Electrode (WE): Glassy Carbon (3 mm dia) or Platinum disk.

  • Counter Electrode (CE): Platinum wire (high surface area).

  • Reference Electrode (RE):

    • Option A (Recommended): Silver wire pseudo-reference (

      
      ). Calibrate internally using Ferrocene (
      
      
      
      ) at the end of the experiment.
    • Option B: Non-aqueous Ag/Ag+ electrode (0.01 M AgNO

      
       + 0.1 M NaTFPB in Acetonitrile) connected via a salt bridge.
      
Determining the Electrochemical Stability Window (ESW)

The ESW is defined by the cathodic limit (reduction of Na


 or solvent) and the anodic limit (oxidation of the anion or solvent).

Protocol:

  • Open Circuit Potential (OCP): Rest for 10 minutes to equilibrate.

  • Anodic Sweep: Scan from OCP positive to +5.0 V vs Ref.

    • Limit: Define the breakdown potential where current density exceeds 10 µA/cm² .

  • Cathodic Sweep: Scan from OCP negative to -3.0 V (or until Na plating).

  • Internal Standard: Add Ferrocene (~1 mM) and record the

    
     of the 
    
    
    
    couple to normalize the potential scale.

Expected Results: In DCM with 0.1 M NaTFPB, the window should extend from roughly -2.5 V (solvent reduction) to > +1.5 V vs


 (anion/solvent oxidation).

Part 4: Application Case Study – Sodium-Ion Batteries (SIBs)

NaTFPB is increasingly critical in SIB research for "Ether-based" electrolytes, which enable the use of graphite anodes (via co-intercalation) and sodium metal anodes (high coulombic efficiency).

The Ether Compatibility Logic

Standard carbonate solvents (EC/DEC) react with sodium metal. Ethers (like DME) are stable against reduction but cannot dissolve NaPF


 effectively. NaTFPB bridges this gap.
  • System: Na metal anode || 0.1 M NaTFPB in DME || Cathode.

  • Benefit: The bulky anion prevents the formation of a resistive Solid Electrolyte Interphase (SEI) typical of fluoride-rich salts, often leading to a thinner, more conductive organic-rich SEI.

Mechanism Anion BArF24 Anion (Bulky, Fluorinated) Interaction Weak Ion Pairing (High Dissociation) Anion->Interaction Steric Shielding Cation Na+ Cation Cation->Interaction Solvent Low-Dielectric Solvent (DCM / DME) Solvent->Interaction Solvates Na+ Result High Solubility & Conductivity Interaction->Result Enables Electrochemistry

Figure 2: Mechanistic basis for NaTFPB's solubility and performance in non-polar media.

References

  • Weakly Coordinating Anions (General Review)

    • Krossing, I., & Raabe, I. (2004). Non-coordinating Anions—Fact or Fiction? A Survey of Likely Candidates.
  • NaTFPB in Sodium-Ion Batteries (Ether Electrolytes)

    • Ponrouch, A., et al. (2015). Towards high energy density sodium ion batteries: the role of the electrolyte. Energy & Environmental Science.
  • Purification & Synthesis Standards

    • Yakelis, N. A., & Bergman, R. G. (2005). Safe Preparation and Purification of Sodium Tetrakis[(3,5-trifluoromethyl)
  • Electrochemical Windows in Non-Aqueous Media

    • Gritzner, G., & Kuta, J. (1984). Recommendations on reporting electrode potentials in nonaqueous solvents. Pure and Applied Chemistry.

Probing Cationic Interactions: A Detailed Guide to Ion Pairing Studies Using NaTFPB in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Application Note AP-NMR-017

Introduction: The Significance of Ion Pairing

Ion pairing, the formation of distinct chemical species from the association of oppositely charged ions in solution, is a fundamental phenomenon that governs processes across the scientific spectrum. From influencing reaction mechanisms and kinetics in synthetic chemistry to modulating the bioavailability and transport of pharmaceuticals, the degree of association between a cation and an anion is of critical importance.[1] In drug development, for instance, understanding the ion pairing of an active pharmaceutical ingredient (API) can provide insights into its solubility, stability, and membrane permeability. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides atomic-level information about molecular interactions, making it an ideal tool for the qualitative and quantitative study of ion pairing phenomena.[2][3]

This guide provides a comprehensive overview and detailed protocol for utilizing Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB), a uniquely effective NMR tool, for the precise investigation of ion pairing with cationic species.

The Principle: Why NaTFPB is a Superior NMR Probe for Cation Pairing

The utility of NaTFPB in NMR studies stems from the specific properties of its anion, tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (TFPB⁻). The TFPB⁻ anion is classified as a weakly coordinating anion (WCA), meaning it has a very low propensity to form covalent or strong electrostatic bonds with cations.[2] This characteristic is crucial as it ensures that the interaction being probed is indeed ion pairing, rather than a more complex chemical reaction.

The key attributes of the TFPB⁻ anion for NMR studies are:

  • Large Size and Delocalized Charge: The negative charge is distributed over the large surface area of the four phenyl rings, preventing localized, strong electrostatic interactions.[2]

  • Chemical Inertness: The bulky trifluoromethyl (-CF₃) groups provide steric bulk and electronically deactivate the phenyl rings, making the anion highly stable and resistant to degradation by electrophiles.

  • Magnetic Anisotropy: The four aromatic rings of the TFPB⁻ anion generate a strong magnetic anisotropy. When a cation forms a close-contact ion pair with TFPB⁻, protons on the cation that are spatially proximate to the faces of these phenyl rings will experience a significant change in their local magnetic environment. This perturbation typically results in a pronounced upfield shift (a move to a lower ppm value) in their ¹H NMR resonance signal.[4] This observable shift is the cornerstone of the method.

It is this distinct and measurable chemical shift perturbation (CSP) that allows researchers to not only identify the specific sites of ion pairing on a cation but also to quantify the strength of the interaction.[5][6]

Figure 1: The principle of NaTFPB-induced chemical shift perturbation in NMR.

Experimental Design and Protocol

A successful ion pairing study using NaTFPB relies on a carefully planned NMR titration experiment. The goal is to monitor the chemical shift of the cation's protons as the concentration of the TFPB⁻ anion is systematically increased.

Materials and Reagent Considerations
  • NaTFPB: Use high-purity NaTFPB. The presence of water or other impurities can significantly affect the results. It is recommended to dry the reagent under high vacuum before use.[7]

  • Cationic Analyte ([Cat]⁺X⁻): The analyte should be of high purity. The initial counterion (X⁻) should ideally be more coordinating than TFPB⁻ to ensure that the addition of NaTFPB results in a counterion exchange.

  • Deuterated Solvent: The choice of solvent is critical. To promote ion pairing, a non-coordinating, relatively non-polar solvent is preferred. Solvents like deuterated chloroform (CDCl₃), dichloromethane (CD₂Cl₂), or 1,2-dichloroethane are common choices.[4] Ensure the solvent is anhydrous.

  • Internal Standard: A non-reactive internal standard, such as tetramethylsilane (TMS), can be used for accurate chemical shift referencing, although modern spectrometers can often use the solvent residual peak.[4]

Step-by-Step NMR Titration Protocol
  • Stock Solution Preparation:

    • Prepare a stock solution of your cationic analyte ([Cat]⁺X⁻) of known concentration in the chosen anhydrous, deuterated solvent. A typical starting concentration is in the range of 1-5 mM.

    • Prepare a stock solution of NaTFPB in the exact same solvent. The concentration of this titrant solution should be 10-20 times higher than the analyte solution to minimize dilution effects during the titration.

  • Initial Spectrum Acquisition (Reference):

    • Transfer a precise volume (e.g., 600 µL) of the cationic analyte solution into a high-quality NMR tube.

    • Acquire a high-resolution ¹H NMR spectrum. This is your reference spectrum (0 equivalents of TFPB⁻). Ensure proper shimming and set the receiver gain appropriately. Record the exact chemical shifts of all proton signals of interest.

  • The Titration Process:

    • Using a high-precision microsyringe, add a small, known volume of the NaTFPB stock solution to the NMR tube containing the analyte. A typical first addition might be 0.1 or 0.2 molar equivalents.

    • Gently mix the sample by inverting the capped NMR tube several times.

    • Allow the sample to equilibrate thermally in the spectrometer for several minutes before acquiring the next ¹H NMR spectrum.

    • Repeat this process, adding incremental amounts of the NaTFPB solution to achieve a range of molar ratios (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, 1.2, 1.5, 2.0, 3.0, and 5.0 equivalents). It is crucial to record spectra both below and above the 1:1 stoichiometric point.

  • Data Processing:

    • Process all spectra uniformly (e.g., same phasing and baseline correction).

    • Carefully record the chemical shift (δ) for each proton of interest at every titration point.

Experimental_Workflow cluster_prep A. Sample Preparation cluster_acq B. NMR Titration & Acquisition cluster_analysis C. Data Analysis Prep_Cation Prepare Cation⁺ Stock Solution (e.g., 2 mM in CD₂Cl₂) Prep_NaTFPB Prepare NaTFPB Stock Solution (e.g., 40 mM in CD₂Cl₂) Initial_Spec Acquire ¹H NMR of Cation⁺ alone (0 equiv. TFPB⁻) Add_TFPB Add incremental aliquots of NaTFPB solution Initial_Spec->Add_TFPB Acquire_Spec Acquire ¹H NMR after each addition Add_TFPB->Acquire_Spec Acquire_Spec->Add_TFPB Repeat for multiple titration points Track_Shifts Track chemical shift (δ) of relevant protons Acquire_Spec->Track_Shifts Plot_Data Plot Δδ vs. [TFPB⁻]/[Cation⁺] ratio Track_Shifts->Plot_Data Fit_Curve Fit data to binding isotherm to determine Kₐ Plot_Data->Fit_Curve

Figure 2: General experimental workflow for an NMR titration using NaTFPB.

Data Analysis and Interpretation

The data obtained from the NMR titration allows for both qualitative and quantitative assessment of ion pairing.

Qualitative Analysis

By overlaying the spectra from the titration, you can immediately identify which protons on the cation are most affected by the presence of the TFPB⁻ anion. Protons closest to the positive charge center or those in sterically accessible locations for ion pairing will typically show the largest upfield shifts. This provides valuable structural information about the preferred site of interaction.

Quantitative Analysis: Determining the Association Constant (Kₐ)

The strength of the ion pairing interaction is defined by the association constant, Kₐ. This can be calculated by fitting the chemical shift perturbation data to a binding model, most commonly a 1:1 association.

  • Calculate Chemical Shift Perturbation (Δδ): For each proton of interest at each titration point, calculate the change in chemical shift relative to the free cation:

    Δδ = |δobs - δfree|

    where δobs is the observed chemical shift at a given TFPB⁻ concentration and δfree is the chemical shift in the absence of TFPB⁻.

  • Plot the Binding Isotherm: Create a plot of Δδ (y-axis) versus the molar ratio of [TFPB⁻]/[Cation⁺] (x-axis). The resulting curve should be sigmoidal, showing saturation as the TFPB⁻ concentration increases.

  • Non-linear Regression Fitting: The association constant (Kₐ) is determined by fitting this binding curve to the appropriate binding equation using a non-linear regression algorithm (available in software like Origin, MATLAB, or specialized NMR analysis programs). For a 1:1 binding model, the equation relating the observed shift to the concentrations and Kₐ is:

    Δδobs = Δδmax * [ ( [C]₀ + [A]₀ + 1/Kₐ ) - √( ( [C]₀ + [A]₀ + 1/Kₐ )² - 4[C]₀[A]₀ ) ] / (2[C]₀)

    Where:

    • Δδobs is the observed chemical shift change.

    • Δδmax is the maximum chemical shift change at saturation (a parameter determined by the fit).

    • [C]₀ is the initial concentration of the cation.

    • [A]₀ is the total concentration of the TFPB⁻ anion at that titration point.

    • Kₐ is the association constant.

Data Presentation

Summarizing the results in a clear, tabular format is essential for reporting and comparison.

Cation Protonδfree (ppm)δbound (ppm)Δδmax (ppm)Kₐ (M⁻¹)
H-17.507.150.35550 ± 30
H-28.208.120.08545 ± 40
H-34.104.090.01-
Example Data

Trustworthiness and Self-Validation

To ensure the reliability of the obtained results, consider the following:

  • Constant Ionic Strength: When studying charged species, changes in the overall ionic strength of the solution during titration can themselves cause chemical shift changes, confounding the results.[8][9] For highly precise measurements, it may be necessary to perform the titration at a constant ionic strength by adding an inert salt.

  • Control Experiment: Perform a control titration with a different sodium salt containing a non-coordinating but non-anisotropic anion (e.g., sodium hexafluorophosphate, NaPF₆). This helps to distinguish specific anisotropic effects of TFPB⁻ from general salt effects.

  • Temperature Control: Ion pairing is an equilibrium process and is sensitive to temperature.[4] Ensure the sample temperature is stable and consistent across all experiments.

Conclusion

NMR spectroscopy, when paired with the unique properties of the NaTFPB chemical shift reagent, offers a powerful and precise method for investigating ion pairing. The technique provides not only quantitative binding affinities but also crucial structural insights into the specific sites of cation-anion interaction. The protocols outlined in this guide provide a robust framework for researchers in drug development, catalysis, and materials science to elucidate the fundamental forces governing their chemical systems.

References

  • Pregosin, P. S. (2009). NMR spectroscopy and ion pairing: Measuring and understanding how ions interact. Pure and Applied Chemistry, 81(4), 615–633. [Link]

  • Krossing, I., & Raabe, I. (2004). Noncoordinating Anions - Fact or Fiction? A Survey of Likely Candidates. Angewandte Chemie International Edition, 43(16), 2066–2090. [Link]

  • Zheng, A., & Greenbaum, S. G. (2023). NMR studies of polymeric sodium ion conductors—a brief review. Frontiers in Physics, 11. [Link]

  • Macchioni, A., Ciancaleoni, G., Zuccaccia, C., & Zuccaccia, D. (2008). Probing Ion Pairing in Organometallic Chemistry by Using NMR Spectroscopy. European Journal of Inorganic Chemistry, 2008(25), 3936–3948. [Link]

  • American Chemical Society. (n.d.). Study of ion pairing in water with a combination of NMR spectroscopy and modeling. American Chemical Society.
  • Chase, P. A., Welch, G. C., Jurca, T., & Stephan, D. W. (2007). Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24): Safe Preparation, Standardized Purification, and Analysis of Hydration. Organometallics, 26(4), 1024–1026. [Link]

  • Pregosin, P. S. (2009). NMR spectroscopy and ion pairing: Measuring and understanding how ions interact. ETH Research Collection. [Link]

  • Schulz, M., Löffler, S., & Huber, S. M. (2015). NMR Determination of the Binding Constant of Ionic Species: A Caveat. The Journal of Organic Chemistry, 80(23), 12133–12137. [Link]

  • Creative Biostructure. (n.d.). Analysis of Molecular Interactions by NMR. Creative Biostructure. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Determination of the Binding Constant of Ionic Species: A Caveat. ResearchGate. Retrieved from [Link]

  • Kgroup, TU Braunschweig. (n.d.). Determination of Binding Constants by NMR Titration. TU Braunschweig. Retrieved from [Link]

  • Thordarson, P., & Webb, J. E. A. (2016). Supramolecular NMR titration. YouTube. [Link]

  • Williamson, M. P. (2013). Using chemical shift perturbation to characterise ligand binding. Progress in Nuclear Magnetic Resonance Spectroscopy, 73, 1–16. [Link]

  • Protein NMR, University of Leicester. (n.d.). Chemical Shift Mapping. University of Leicester. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • Baylor College of Medicine. (n.d.). Ligand Binding by Chemical Shift Perturbation. BCM. Retrieved from [Link]

  • Hobbs, B., Drant, J., & Williamson, M. P. (2022). The measurement of binding affinities by NMR chemical shift perturbation. Journal of Biomolecular NMR, 76(4), 153–163. [Link]

  • Williamson, M. P. (2013). Using chemical shift perturbation to characterise ligand binding. Progress in Nuclear Magnetic Resonance Spectroscopy, 73, 1-16. [Link]

Sources

Troubleshooting & Optimization

NaTFPB stability in acidic and basic media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate in Acidic & Basic Media Document ID: TF-SUP-001 Status: Active

Executive Summary: The Stability Window

NaTFPB (often referred to as NaBARF or NaBARF-24 ) is the "gold standard" weakly coordinating anion salt used when the stability of the classic tetraphenylborate (NaTPB) fails.

While NaTPB decomposes rapidly in acidic solutions (pH < 4) and oxidizes easily, NaTFPB owes its robustness to the electron-withdrawing 3,5-bis(trifluoromethyl) groups. These groups pull electron density away from the boron center and the aryl rings, significantly raising the activation energy required for chemical attack.

Quick Reference: Stability Profile
ParameterNaTPB (Standard)NaTFPB (Fluorinated)Critical Limit (NaTFPB)
Acid Stability Poor (Decomposes < pH 4)High Stable > pH 1.0 (RT)
Base Stability Moderate (Hydrolyzes > pH 10)Very High Stable < pH 13 (RT)
Oxidation Resistance LowExcellent Resistant to

,

Water Solubility SolubleInsoluble Precipitates in pure water

Module A: Acidic Media (Protodeboronation)

Issue: Users report signal drift in potentiometric sensors or loss of catalytic activity in acidic reaction mixtures (pH < 2).

The Mechanism: Why it happens

Even though NaTFPB is robust, it is not immune to protodeboronation . In the presence of strong protons (


), the aryl ring can undergo electrophilic aromatic substitution at the ipso-carbon (the carbon attached to Boron).

Because the


 groups are strongly electron-withdrawing, they deactivate the phenyl ring toward electrophilic attack, making NaTFPB orders of magnitude more stable than NaTPB. However, in high molarity mineral acids (e.g., 1M HCl), the B-C bond will eventually cleave.
Visualization: Protodeboronation Pathway

Protodeboronation Start NaTFPB Anion (Intact) Transition Ipso-Protonation (Transition State) Start->Transition Slow Step (Rate Limiting) Acid High [H+] (Acid Attack) Acid->Transition Break B-C Bond Cleavage Transition->Break Products Products: 1. Diarylborinic Acid 2. 1,3-bis(CF3)benzene Break->Products Irreversible

Figure 1: The acid-catalyzed decomposition pathway. The


 groups slow the "Acid Attack" step significantly compared to non-fluorinated borates.
Troubleshooting Guide: Acidic Instability

Q: My ion-selective electrode (ISE) baseline drifts continuously at pH 1.5. Is the NaTFPB decomposing?

A: It is possible, but leaching is the more probable cause.

  • Check Solubility First: NaTFPB is highly lipophilic. In acidic aqueous solutions, it does not dissolve; it precipitates. If used in a membrane (PVC/plasticizer), the protonation of the anion at the interface can lead to extraction of

    
     into the membrane, altering the phase boundary potential.
    
  • The "Acid Test" Protocol:

    • Extract the membrane components or reaction mixture into

      
      .
      
    • Run

      
       NMR .
      
    • Intact TFPB: Sharp singlet at -6.6 ppm .

    • Decomposed: Broad peaks downfield (+20 to +30 ppm) indicate boric acid/boronate formation.

Module B: Basic Media (Hydrolysis & Nucleophilic Attack)

Issue: Users observe cloudiness or "oiling out" when using NaTFPB in high pH buffers (pH > 12) or in the presence of strong nucleophiles.

The Mechanism: Why it happens

In basic media, the failure mode changes from electrophilic attack (on the ring) to nucleophilic attack (on the Boron atom). The hydroxide ion (


) attempts to coordinate with the Boron.
  • Steric Protection: The bulky trifluoromethyl groups provide a "steric fence," making it difficult for nucleophiles to access the Boron center.

  • Electronic Vulnerability: Ironically, the same electron-withdrawing groups that protect against acid make the Boron center more electron-deficient (Lewis acidic), theoretically inviting nucleophiles. However, the steric bulk usually wins, preserving stability up to high pH.

Visualization: Base Stability Workflow

BaseStability Condition Experimental Condition MildBase pH 7 - 11 (Carbonates, Phosphates) Condition->MildBase StrongBase pH > 13 (NaOH, KOH > 0.1M) Condition->StrongBase ResultStable STABLE Steric bulk prevents OH- attack MildBase->ResultStable ResultUnstable RISK OF HYDROLYSIS Formation of Phenols StrongBase->ResultUnstable Precipitation WARNING: NaTFPB is insoluble in water. Cloudiness is likely precipitation, not decomp. ResultStable->Precipitation If aqueous

Figure 2: Decision tree for using NaTFPB in basic environments. Note that physical precipitation often mimics chemical decomposition.

Troubleshooting Guide: Basic Instability

Q: I added NaOH to my NaTFPB solution and it turned cloudy immediately. Did it decompose?

A: No, it precipitated. Sodium TFPB is a salt.[1] In water, the


 and 

dissociate. However,

is extremely hydrophobic (lipophilic).
  • Diagnosis: Add an organic solvent (Dichloromethane or Ether).[2]

    • If the cloudiness clears and partitions into the organic layer: It was just precipitation.

    • If a solid remains at the interface or the color changes to dark brown/yellow: Decomposition (Phenol formation) has occurred.

Experimental Diagnostic Protocols

Use these self-validating protocols to confirm the integrity of your reagent.

Protocol A: The NMR Integrity Check

Use this when you suspect reagent degradation.

  • Sample Prep: Dissolve 10 mg of the sample in 0.6 mL of

    
      (Methylene Chloride-d2) or 
    
    
    
    (Acetonitrile-d3). Avoid DMSO if possible as it can coordinate strongly.
  • Acquisition:

    • 
       NMR:  Look for the singlet of the 
      
      
      
      group (approx -62.8 ppm). Decomposition creates new, smaller peaks shifted slightly from the main peak.
    • 
       NMR (Critical):  This is the definitive test.
      
  • Analysis:

Species

Chemical Shift (approx.)
Status
Intact TFPB Anion -6.0 to -7.0 ppm (Sharp Singlet)PASS
Boric Acid / Borates+19.0 to +22.0 ppm (Broad)FAIL (Hydrolysis)
Diaryl Boron species+40.0 to +50.0 ppmFAIL (Acid Cleavage)
Protocol B: Purification of Degraded Stock

If your NaTFPB has turned slightly yellow or sticky (common with hydration).

  • Dissolve crude NaTFPB in Anhydrous Diethyl Ether .

  • Filter through a glass frit to remove insoluble inorganic salts (like NaF or Borates).

  • Evaporate the ether to near dryness.

  • Add Anhydrous Pentane or Hexane to induce crystallization.

  • Filter the white solid and dry under high vacuum (

    
     mbar) at 40°C for 4 hours.
    
    • Note: NaTFPB is hygroscopic. Store in a desiccator or glovebox.

References

  • Nishida, H., Takada, N., Yoshimura, T., Sonoda, T., & Kobayashi, H. (1984). Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate.[3][2] Highly Lipophilic Stable Anionic Agent for Solvent-extraction of Cations. Bulletin of the Chemical Society of Japan.

  • Brookhart, M., Grant, B., & Volpe, A. F. (1992). [(3,5-(CF3)2C6H3)4B]-[H(OEt2)2]+: a convenient reagent for generation and stabilization of cationic, highly electrophilic organometallic complexes. Organometallics.

  • Whyte, A. et al. (2013).[4] Copper-Mediated Fluorination of Arylboronate Esters.[4] (Discusses stability of boronate esters vs fluorination). National Institutes of Health / PMC.

  • Chowdhury, A. et al. (2004). Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate.[3][2] (Synthesis and hydration analysis via NMR). ResearchGate.

  • SDSU Chemistry Department. (n.d.). 11B NMR Chemical Shifts. (Reference for Boron diagnostics).

Sources

Technical Support Center: NaTFPB Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Decomposition of Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB) Audience: Researchers, Synthetic Chemists, and Process Development Scientists.

Core Concept: The "Non-Coordinating" Paradox

NaTFPB is valued for its BArF⁻ anion (Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate), a "non-coordinating" counterion that stabilizes cationic metal centers without inhibiting their reactivity.

The Paradox: While the C-B bond in NaTFPB is electronically stabilized by electron-withdrawing


 groups, it is kinetically vulnerable to acid-catalyzed protodeboronation . If this anion decomposes, it releases coordinating species (fluoride ions, triarylboranes) that poison the very catalysts they are meant to enable.

Diagnostic Workflow: Is Your Reagent Already Dead?

Before troubleshooting a failed reaction, you must validate the integrity of your NaTFPB source. Visual inspection is insufficient; decomposition products are often colorless or indistinguishable solids.

Protocol: The Self-Validating NMR Check

Goal: Distinguish intact TFPB anion from decomposition products (Boranes/Boronic Acids).

Methodology:

  • Sample Prep: Dissolve ~10 mg of NaTFPB in 0.5 mL of anhydrous

    
     or 
    
    
    
    . Avoid
    
    
    unless neutralized, as it often contains HCl.
  • Acquisition: Run

    
     NMR (boron-11) and 
    
    
    
    NMR.

Data Interpretation Table:

Species

NMR Shift (ppm)
Signal CharacterStatus
Intact NaTFPB -6.0 to -7.0 Sharp SingletPASS
Borane (

)
+60.0 to +70.0Broad HumpFAIL (Decomposed)
Boronic Acid +20.0 to +30.0BroadFAIL (Hydrolysis)
Tetrafluoroborate (

)
-1.0 to -2.0Sharp (often quartet)FAIL (Fluoride leaching)
Visualizing the Stability Decision Tree

StabilityCheck Start Start: NaTFPB Lot Check Solvent Dissolve in CD3CN (Avoid Acidic CDCl3) Start->Solvent NMR Run 11B NMR Solvent->NMR ResultUp Signal at -6.6 ppm (Sharp Singlet) NMR->ResultUp Upfield ResultDown Signal > +20 ppm (Broad) NMR->ResultDown Downfield ActionPass PASS: Proceed to Reaction ResultUp->ActionPass ActionFail FAIL: Protodeboronation Discard Lot ResultDown->ActionFail

Figure 1: Decision tree for validating NaTFPB integrity using


 NMR spectroscopy.

Mechanism of Failure: Protodeboronation[1]

The primary enemy of NaTFPB is the proton (


). Even trace moisture in the presence of a Lewis Acid (like 

,

, or cationic metal catalysts) generates Brønsted acidity, triggering the cleavage of the C-B bond.
The Decomposition Pathway
  • Ipso-Attack: A proton attacks the carbon attached to the boron.

  • Cleavage: The bond breaks, releasing a neutral triarylborane (

    
    ) and the arene (
    
    
    
    ).
  • Catalyst Poisoning:

    
     is a Lewis acid that can sequester ligands or bridge to the metal center, killing catalytic turnover.
    

Protodeboronation NaTFPB NaTFPB Anion [B(Ar)4]- TS Transition State (Ipso-Protonation) NaTFPB->TS + H+ Acid H+ Source (H2O + Lewis Acid) Acid->TS Products Decomposition: B(Ar)3 + Ar-H TS->Products C-B Cleavage

Figure 2: Mechanism of acid-catalyzed protodeboronation of the TFPB anion.

Troubleshooting & Prevention Guides

Issue 1: "My reaction turns yellow/brown immediately."

Cause: This often indicates the formation of electron-rich aromatics or radical decomposition species triggered by acid. Solution: The Acid Scavenger Protocol In highly sensitive cationic polymerizations or glycosylations, you must buffer the system.

  • Add a Sterically Hindered Base: Add 1.0–2.0 equivalents (relative to catalyst) of 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) .

    • Why? DTBMP is too bulky to coordinate to your metal catalyst (preserving reactivity) but basic enough to trap stray protons (preventing TFPB decomposition).

Issue 2: "Decomposition happens during column chromatography."

Cause: Standard silica gel is acidic (


 due to surface silanols). This acidity is sufficient to degrade NaTFPB during purification.
Solution: Neutralized Silica Workup 
Do NOT  use untreated silica gel.

Step-by-Step Neutralization:

  • Slurry Preparation: Suspend silica gel in your eluent (e.g., Hexanes/EtOAc).

  • Basification: Add 1% v/v Triethylamine (Et3N) to the slurry.

  • Packing: Pour the column and flush with 2 column volumes of the eluent containing 1% Et3N.

  • Equilibration: Flush with neutral eluent (no Et3N) just before loading your sample to remove excess free amine.

  • Validation: Check the pH of the eluent drip; it should be neutral (pH 7).

Issue 3: "Yields drop when using older solvent bottles."

Cause: Moisture ingress. Water reacts with Lewis acidic catalysts to form


, a potent proton source.
Solvent Compatibility Table: 
SolventRisk LevelPre-Treatment Requirement
Dichloromethane (DCM) High (HCl formation)Distill over

or pass through activated alumina. Store over 3Å MS.
Diethyl Ether / THF Medium (Peroxides/Water)Distill over Na/Benzophenone. Avoid if strong Lewis Acids are present (ether cleavage generates acid).
Toluene/Benzene LowStore over Na wire or 4Å MS. Safest for NaTFPB.
Methanol/Alcohols CRITICAL Do not use. Protic solvents promote rapid solvolysis of the anion.

References

  • Sigma-Aldrich. Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate Product Information. (Provides basic stability data and handling codes).

  • Perrin, D. M., et al. Kinetics of Base-Catalyzed Protodeboronation of Arylboronic Acids.[1] (Mechanistic insight into C-B bond cleavage relevant to borate stability).

  • University of Bristol. Protodeboronation of Tertiary Boronic Esters. (Detailed mechanism of protonolysis).

  • ResearchGate (Methodology). Silicic acid (silica gel) removal and neutralization methods. (Grounding for the silica neutralization protocol).

Sources

Technical Support Center: Troubleshooting Low Yields in NaTFPB-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for NaTFPB-catalyzed reactions. Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, commonly known as NaTFPB or NaBArF₂₄, is a crucial salt of a weakly coordinating anion used to generate highly reactive cationic catalysts for various organic transformations, including polymerization, C-H bond activation, and Lewis acid catalysis.[1] Its bulky, fluorinated structure renders the [BArF₂₄]⁻ anion exceptionally stable and non-coordinating, which is essential for maintaining a highly electrophilic and active catalytic center.[2][3]

However, the very reactivity that makes these catalytic systems so powerful also renders them sensitive to impurities and suboptimal reaction conditions, often leading to frustratingly low yields. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve the common pitfalls encountered during their experiments. Here, we move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and regain control of your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns regarding NaTFPB-catalyzed reactions.

Q1: My reaction is not working at all. What is the most common reason for complete failure?

A1: The most frequent culprit for a complete lack of reactivity is the presence of water or other protic impurities . NaTFPB is often used to generate a highly reactive, cationic metal complex. This active catalyst is extremely sensitive to moisture. Water will react with and decompose the active catalyst, rendering it inert. It is crucial to use rigorously dried solvents and reagents and to perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).[1]

Q2: I'm observing some product formation, but the yield is consistently low. What should I investigate first?

A2: Low but consistent yields often point to issues with catalyst activation or purity . NaTFPB itself is a precursor, not the active catalyst. It is typically used to abstract an anionic ligand from a metal pre-catalyst, generating the active cationic species. Incomplete activation means a lower concentration of the active catalyst, leading to reduced product formation. Also, impurities in the NaTFPB, such as residual starting materials from its synthesis, can interfere with the reaction.

Q3: Can the quality of my NaTFPB salt be the problem?

A3: Absolutely. Commercial NaTFPB can vary in purity and, most importantly, in its water content.[4] It is a hygroscopic white powder.[1] For highly sensitive reactions, it may be necessary to dry the NaTFPB in vacuo over a strong desiccant like phosphorus pentoxide (P₂O₅) before use.[1] A recently developed safe and convenient preparation method emphasizes the importance of rigorous drying to obtain NaTFPB with less than 500 ppm of water.[1][5]

Q4: How does NaTFPB actually work to catalyze a reaction?

A4: NaTFPB acts as a cation-exchange agent.[2][6] In a typical scenario, the sodium cation (Na⁺) is exchanged for a cationic species generated from a metal pre-catalyst. The large, non-coordinating tetrakis[3,5-bis(trifluoromethyl)phenyl]borate anion ([BArF₂₄]⁻) then stabilizes the resulting highly reactive cationic metal complex. This complex is the true catalyst that participates in the catalytic cycle. The bulky and electron-withdrawing nature of the [BArF₂₄]⁻ anion prevents it from binding to the metal center and interfering with the reaction.[2][3]

Part 2: In-Depth Troubleshooting Guide

When initial checks don't solve the problem, a more systematic approach is required. This guide provides a logical workflow to diagnose and remedy persistent low-yield issues.

Issue 1: Catalyst Deactivation

Catalyst deactivation is a permanent loss of catalytic activity and a primary reason for low yields.[7] The highly reactive cationic species generated with NaTFPB can be susceptible to various deactivation pathways.

Symptoms:
  • The reaction starts but then stalls before completion.

  • Increasing catalyst loading does not proportionally increase the yield.

  • The reaction mixture changes color, indicating decomposition of the catalyst.

Root Causes & Solutions:
Cause Scientific Explanation Troubleshooting Steps
Moisture/Protic Impurities The cationic metal center is highly electrophilic and will readily react with nucleophiles like water or alcohols. This often leads to the formation of inactive hydroxo or alkoxo species.1. Dry Solvents: Use freshly distilled solvents from an appropriate drying agent (e.g., Na/benzophenone for ethers, CaH₂ for hydrocarbons).2. Dry Reagents: Dry reagents and starting materials under high vacuum. For liquids, consider passing them through activated alumina.3. Inert Atmosphere: Assemble your reaction glassware hot from the oven and purge thoroughly with a high-purity inert gas (Ar or N₂). Maintain a positive pressure of inert gas throughout the reaction.
Coordinating Solvents or Additives Solvents like THF, acetonitrile, or even trace amounts of coordinating anions (e.g., chloride from starting materials) can bind to the open coordination site of the cationic catalyst, inhibiting substrate binding and turnover.[8]1. Solvent Choice: Switch to non-coordinating solvents like toluene, dichloromethane, or hexane.2. Purify Starting Materials: Ensure starting materials are free of coordinating impurities. Recrystallization or column chromatography may be necessary.
Substrate or Product Inhibition A functional group on the substrate or product molecule can coordinate to the metal center more strongly than the desired reactant, effectively poisoning the catalyst.[7]1. Modify Substrate: If possible, protect interfering functional groups before the reaction and deprotect them afterward.2. Slow Addition: Add the substrate with the potentially inhibiting group slowly to the reaction mixture to maintain its low concentration.
Thermal Decomposition The active catalyst may not be stable at the reaction temperature, leading to decomposition over time.1. Lower Temperature: Run the reaction at a lower temperature, even if it requires a longer reaction time.2. Optimize Catalyst Loading: A higher catalyst loading might allow for a lower reaction temperature while maintaining a reasonable reaction rate.
Workflow for Diagnosing Catalyst Deactivation

G start Low Yield Observed check_purity Verify Purity of NaTFPB, Substrates, and Solvents start->check_purity check_inert Ensure Rigorous Inert Atmosphere and Dry Conditions check_purity->check_inert run_control Run Control Reaction (No NaTFPB) check_inert->run_control no_reaction No Reaction in Control? run_control->no_reaction monitor_kinetics Monitor Reaction Progress (e.g., by GC/NMR) stalls Reaction Stalls? monitor_kinetics->stalls side_products Observe Side Products or Color Change? stalls->side_products Yes optimize Systematically Optimize Conditions: - Temperature - Solvent - Catalyst Loading stalls->optimize No no_reaction->start No (Background Reaction Occurs) no_reaction->monitor_kinetics Yes side_products->optimize Yes success Yield Improves optimize->success

Caption: Troubleshooting workflow for low yields.

Issue 2: Inefficient Catalyst Activation

The generation of the active cationic catalyst from the pre-catalyst and NaTFPB is a critical step.

Symptoms:
  • Low conversion even after extended reaction times.

  • Yield is highly dependent on the order of addition of reagents.

Root Causes & Solutions:
Cause Scientific Explanation Troubleshooting Steps
Poor Solubility NaTFPB has limited solubility in some non-polar organic solvents. If it does not dissolve, the abstraction of the ligand from the pre-catalyst will be inefficient.1. Solvent Screening: Test different anhydrous, non-coordinating solvents to find one that provides adequate solubility for all components.2. Pre-mixing: Gently warm or sonicate the mixture of the pre-catalyst and NaTFPB in the reaction solvent before adding the substrate to facilitate activation.
Sub-optimal Stoichiometry The ratio of NaTFPB to the metal pre-catalyst is crucial. Typically, a 1:1 or a slight excess of NaTFPB is used. A large excess can sometimes lead to the formation of inactive species.1. Titrate Ratio: Systematically vary the ratio of NaTFPB to the pre-catalyst (e.g., 1:1, 1.1:1, 1.2:1) to find the optimal stoichiometry for your specific reaction.
Slow Activation Kinetics The activation step itself may be slow under the chosen reaction conditions.1. Activation Time: Allow the pre-catalyst and NaTFPB to stir together for a period (e.g., 15-30 minutes) before adding the substrate to ensure complete formation of the active catalyst.
Protocol 1: Rigorous Drying of NaTFPB

For reactions that are extremely sensitive to moisture, pre-drying the NaTFPB is recommended.

Materials:

  • NaTFPB salt

  • Schlenk flask or similar glassware suitable for heating under vacuum

  • High-vacuum pump (<0.1 Torr)

  • Heating mantle

  • Phosphorus pentoxide (P₂O₅)

Procedure:

  • Place the NaTFPB salt in a Schlenk flask.

  • In a separate, small, open vial, add a small amount of P₂O₅. Place the vial inside the Schlenk flask, ensuring it does not touch the NaTFPB.

  • Attach the flask to a high-vacuum line.

  • Gently heat the flask to 110-120 °C while under high vacuum for at least 12 hours.[1]

  • Allow the flask to cool to room temperature under vacuum.

  • Backfill the flask with a high-purity inert gas (e.g., argon).

  • The dried NaTFPB should be stored and handled exclusively in an inert atmosphere glovebox.

Protocol 2: General Procedure for a NaTFPB-Catalyzed Reaction

This protocol outlines the best practices for setting up a reaction to minimize the risk of low yields.

Procedure:

  • Glassware Preparation: Oven-dry all glassware (reaction flask, stir bar, condenser, etc.) at >120 °C for at least 4 hours. Assemble the glassware while hot and allow it to cool under a stream of high-purity inert gas.

  • Reagent Preparation: Use freshly purified and dried solvents and reagents. Ensure substrates are pure and dry.

  • Catalyst Activation: In the reaction flask under a positive pressure of inert gas, add the metal pre-catalyst and the dried NaTFPB. Add the anhydrous, non-coordinating solvent via cannula or a dry syringe.

  • Stirring: Stir the mixture at room temperature (or the desired reaction temperature) for 15-30 minutes to allow for the formation of the active catalyst.

  • Substrate Addition: Add the substrate(s) neat via a dry syringe or as a solution in the same anhydrous solvent. If the reaction is exothermic or if substrate inhibition is a concern, add the substrate dropwise.

  • Reaction Monitoring: Maintain the reaction at the desired temperature and monitor its progress by taking aliquots at regular intervals for analysis (e.g., TLC, GC, ¹H NMR).

  • Workup: Once the reaction is complete, quench it appropriately (e.g., by adding a coordinating solvent like methanol or a saturated aqueous solution). Proceed with the standard extraction and purification procedures.

Visualization of the Catalytic Activation Process

G cluster_0 Catalyst Activation cluster_1 Catalytic Cycle precatalyst Pre-catalyst [L-M-X] active_catalyst Active Catalyst [L-M]⁺[BArF₂₄]⁻ precatalyst->active_catalyst + NaTFPB byproduct Byproduct NaX natfpb Activator Na⁺[BArF₂₄]⁻ natfpb->active_catalyst natfpb->byproduct - NaX intermediate [L-M-Substrate]⁺ active_catalyst->intermediate + Substrate substrate Substrate substrate->intermediate product Product intermediate->active_catalyst - Product intermediate->product

Caption: General scheme of catalyst activation and cycle.

By understanding the critical role of the non-coordinating [BArF₂₄]⁻ anion and the sensitivity of the resulting cationic catalyst, researchers can systematically address the factors that lead to low yields. Rigorous attention to purity, dryness, and inert atmosphere techniques is paramount to success.

References

  • Wikipedia. (n.d.). Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate. Retrieved February 7, 2026, from [Link]

  • Campbell, M. G., et al. (2008). Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24): Safe Preparation, Standardized Purification, and Analysis of Hydration. Organic Syntheses, 85, 248-266. Available at: [Link]

  • ResearchGate. (n.d.). NaTFPB molecule with negatively charged B. Retrieved February 7, 2026, from [Link]

  • Macmillan Group. (n.d.). Deactivation Pathways in Transition Metal Catalysis. Retrieved February 7, 2026, from [Link]

  • PubMed. (2008). Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF(24)): Safe Preparation, Standardized Purification, and Analysis of Hydration. Retrieved February 7, 2026, from [Link]

  • PubMed. (2016). Kinetic Study of Carbophilic Lewis Acid Catalyzed Oxyboration and the Noninnocent Role of Sodium Chloride. Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: Ion-Selective Electrode (ISE) Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing NaTFPB Concentration in Polymeric Membrane ISEs

Ticket ID: ISE-OPT-882 | Status: Open | Tier: Level 3 (Senior Application Scientist)

Introduction: The "Hidden Variable" in ISE Performance

Welcome to the Advanced Sensor Development Support Center. You are likely here because your Ion-Selective Electrode (ISE) is exhibiting sub-Nernstian slopes, sluggish response times, or unexpected anion interference.

While the Ionophore gets the glory for selectivity, the Ionic Additive —specifically Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB) —is the engine that makes the sensor work.

NaTFPB acts as a lipophilic anion exchanger . In membranes doped with neutral carriers (like Valinomycin for


), it performs three non-negotiable functions:
  • Donnan Exclusion: It prevents sample anions (like

    
    ) from entering the membrane, ensuring the potential response is solely due to the cation of interest.
    
  • Resistance Reduction: It lowers the bulk resistance of the membrane, reducing noise.

  • Stoichiometry Control: It fixes the concentration of the primary ion complex in the membrane phase.

The Critical Balance:

  • Too Low: High resistance, response time lag, and "Donnan Failure" (anion interference).

  • Too High: The membrane becomes an anion exchanger (Hofmeister selectivity), destroying selectivity for your target ion.

Module 1: The Optimization Protocol

Do not guess the concentration. The optimal concentration of NaTFPB is defined by its molar ratio to the ionophore (


).
Experimental Workflow: The "Ratio Sweep"

To find the optimal formulation for your specific matrix, you must perform a ratio sweep. We recommend the following 3-point calibration matrix.

Base Matrix (Example for PVC):

  • Polymer: High Molecular Weight PVC (~33 wt%)

  • Plasticizer: DOS or o-NPOE (~66 wt%)

  • Ionophore: Fixed at ~10-15 mmol/kg (approx. 1 wt%)

Variable: NaTFPB Concentration Prepare three membranes with the following molar ratios of NaTFPB relative to the Ionophore:

Membrane IDMolar Ratio (NaTFPB : Ionophore)Target BehaviorRisk Factor
Membrane A 10 mol% (0.1 : 1)High SelectivityHigh Resistance / Noise
Membrane B 50 mol% (0.5 : 1)The "Sweet Spot" Balanced Performance
Membrane C 120 mol% (1.2 : 1)Low ResistanceSelectivity Loss (Anion Interference)
Step-by-Step Characterization
  • Conditioning: Condition all electrodes in 0.01 M solution of the primary ion for 24 hours. Note: NaTFPB is highly lipophilic; unlike NaTPB, it requires longer conditioning to reach equilibrium but lasts significantly longer.

  • Slope Measurement: Perform a standard addition calibration (

    
     M to 
    
    
    
    M).
  • Selectivity Coefficient (

    
    ):  Measure against the most interfering ion (e.g., 
    
    
    
    for a
    
    
    sensor) using the Separate Solution Method (SSM).

Module 2: Troubleshooting & Diagnostics (Q&A)

Q1: My slope is sub-Nernstian (< 50 mV/decade for monovalent ions). Is my NaTFPB bad?

Diagnosis: Likely insufficient ionic sites relative to impurities in your PVC. The Mechanism: Commercial PVC often contains anionic impurities. If your added NaTFPB is too low (< 10 mol%), these impurities dominate the charge balance, or the membrane resistance is so high that the amplifier cannot read the EMF accurately. The Fix: Increase NaTFPB to 50-60 mol% of the ionophore concentration. This overwhelms the impurities and lowers resistance.

Q2: The sensor responds to everything, specifically Cl- or NO3-. Why?

Diagnosis: You have exceeded the critical mole ratio . The Mechanism: If [NaTFPB] > [Ionophore] (complexed), free NaTFPB sites remain available. These sites will extract cations non-selectively or, more critically, the membrane can start behaving like an anion exchanger if the ionophore is overwhelmed. The Fix: Reduce NaTFPB. Ensure the molar ratio is strictly < 1.0 (ideally < 0.7).

Q3: Why use NaTFPB instead of the cheaper Sodium Tetraphenylborate (NaTPB)?

Diagnosis: Leaching and Stability. The Mechanism: NaTPB is less lipophilic and chemically unstable (acid sensitive). It leaches out of the membrane into the sample over time, causing potential drift and a short sensor lifespan (days vs. months). The Fix: Always use NaTFPB (fluorinated) for long-term implantable or industrial sensors. The electron-withdrawing fluorine groups stabilize the borate anion against oxidation and hydrolysis.

Module 3: Visualization of Logic

Figure 1: The Optimization Decision Tree

Caption: A logic flow for diagnosing NaTFPB concentration issues based on electrochemical symptoms.

ISE_Optimization Start Start: Analyze ISE Performance CheckSlope Check Slope (mV/dec) Start->CheckSlope SubNernst Sub-Nernstian (< 50mV) CheckSlope->SubNernst Low Slope SuperNernst Super-Nernstian (> 65mV) CheckSlope->SuperNernst High Slope Ideal Near Nernstian (54-60mV) CheckSlope->Ideal Good Slope HighRes Check Resistance / Noise SubNernst->HighRes CheckSelectivity Check Anion Interference (Hofmeister Pattern?) SuperNernst->CheckSelectivity DriftCheck Check Drift over Time Ideal->DriftCheck AddNaTFPB Action: Increase NaTFPB (Target 50 mol%) HighRes->AddNaTFPB High Noise/Res ReduceNaTFPB Action: Reduce NaTFPB (Target < 30 mol%) CheckSelectivity->ReduceNaTFPB Yes (Anion Response) SwitchToFluor Action: Switch NaTPB -> NaTFPB (Prevent Leaching) DriftCheck->SwitchToFluor High Drift

Figure 2: The Mechanism of Phase Boundary Potential

Caption: How NaTFPB (R-) creates the charge separation required for Nernstian response.

Membrane_Mechanism cluster_sample Aqueous Sample Phase cluster_membrane Polymeric Membrane Phase K_aq K+ (Target) KL Complex [KL]+ K_aq->KL Extraction (Equilibrium) Cl_aq Cl- (Interference) L Ionophore (L) L->KL Complexation R NaTFPB (R-) R->Cl_aq Donnan Exclusion (Repulsion) R->KL Charge Balance (Stabilization)

References & Authority

  • Bakker, E., Pretsch, E., & Bühlmann, P. (2000). Selectivity of Potentiometric Ion Sensors. Analytical Chemistry. This is the seminal review defining the relationship between ionic site concentration and selectivity coefficients.

  • Bühlmann, P., & Chen, L. D. (2012). Ion-Selective Electrodes with Unusual Response Functions. The study detailing how stoichiometry mismatches lead to super/sub-Nernstian slopes.

  • Nishizawa, S., et al. (1998). Fluorous Membrane Phases. This paper establishes the superiority of fluorinated borates (NaTFPB) over lipophilic additives for lifetime and stability.

  • Eugster, R., et al. (1994). Plasticizers for Ion-Selective Electrodes. Discusses the interplay between plasticizer polarity and ionic additive solubility.

Catalyst deactivation pathways with NaTFPB and regeneration strategies.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource for researchers utilizing Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB, commonly referred to as NaBArF₂₄) in cationic metal catalysis.

Topic: Deactivation Pathways & Stability Management Document ID: TS-CAT-BArF-004 Status: Active

Executive Summary: The "Naked" Cation Paradox

You are likely using NaTFPB to generate a highly electrophilic "naked" cationic metal species (e.g., Au⁺, Pt²⁺, Rh⁺) by abstracting a halide. The bulky, weakly coordinating [BArF₂₄]⁻ anion is designed to stabilize this cation without inhibiting it.

The Core Problem: The very feature that makes NaTFPB effective—its non-coordinating nature—creates a high-energy metal center that is prone to "suicidal" deactivation. If the substrate does not bind immediately, the metal will attack the "inert" counterion or trace impurities.

This guide addresses the three primary failure modes: Anion degradation (B-C cleavage) , Halide Poisoning , and Protodeboronation .

Diagnostic Troubleshooting Guide

Use this matrix to identify the specific deactivation pathway affecting your reaction.

SymptomProbable CauseVerification Test
Reaction starts fast, then stops abruptly (< 1h). B-C Bond Cleavage (Pseudo-intramolecular attack). The metal has extracted an aryl group from the Boron.[1]¹⁹F NMR: Look for new ArF signals distinct from the -62.8 ppm (approx) of the intact anion. ¹¹B NMR: Disappearance of the sharp singlet (-6.6 ppm) and appearance of B(ArF)₃ species.
Low initial activity (Induction period or dead). Chloride Poisoning. Residual NaCl from the catalyst synthesis is quenching the cation.Add AgSbF₆ or AgOTf: If activity restores upon adding a silver salt, your system was poisoned by halides.
Gradual loss of activity over days. Protodeboronation (Acid Hydrolysis). Trace acid/water is hydrolyzing the anion.¹H NMR: Check for the formation of 1,3-bis(trifluoromethyl)benzene (ArFH).
Precipitate formation in non-polar solvent. Catalyst Aggregation. The "naked" cation has formed inactive clusters (Au⁰ or metal black).Visual Inspection: Black precipitate indicates reduction to metallic state. Solution remains clear? Likely anion decomposition.[2][3]

Deep Dive: The Chemistry of Failure

Pathway A: Metal-Mediated B-C Bond Cleavage

Contrary to popular belief, the [BArF₂₄]⁻ anion is not inert toward highly electrophilic centers (especially Au(I) and Pt(II)). In the absence of substrate, the metal center acts as a Lewis acid, coordinating to a fluorine or the π-system of the aryl ring, leading to aryl transfer.

The Mechanism:

  • Induction: Low substrate concentration leaves the Metal cation (

    
    ) exposed.
    
  • Coordination:

    
     interacts with the ipso-carbon or ortho-fluorine of the [BArF]⁻.
    
  • Cleavage: The B-C bond breaks. The Metal becomes neutral (

    
    ), and the anion degrades into the Lewis acidic borane 
    
    
    
    .
  • Cascading Failure:

    
     is a strong Lewis acid and can initiate further side reactions.
    
Pathway B: The Chloride Trap

NaTFPB is often used to abstract chlorides:


The Critical Failure:  NaCl is insoluble in non-polar solvents (DCM, Toluene) and forms a fine suspension. If not rigorously filtered, the equilibrium shifts back to the neutral (inactive) chloride species as the reaction proceeds, effectively "masking" the catalyst.
Visualization: Deactivation Pathways

The following diagram illustrates the competition between the productive catalytic cycle and the destructive B-C cleavage pathway.

Deactivation cluster_cycle Productive Cycle Precursor Precursor (L-M-Cl) Active Active Cation [L-M]+ [BArF]- Precursor->Active + NaBArF - NaCl Active->Precursor Recombination (Poisoning) Dead Dead Catalyst (L-M-ArF) Active->Dead Low Substrate Conc. (B-C Cleavage) Borane Borane Byproduct B(ArF)3 Active->Borane Concomitant Formation Intermediate M-Substrate Complex Active->Intermediate + Substrate Product Product Substrate Substrate Intermediate->Active Turnover Intermediate->Product Release NaCl Residual NaCl

Caption: Figure 1. Competition between productive catalysis (Green) and irreversible B-C bond cleavage (Red) driven by cation electrophilicity.

Regeneration & Mitigation Protocols

True chemical regeneration of a metal complex that has undergone aryl transfer (M-ArF) is impossible in situ. The bond is too stable. Therefore, "regeneration" strategies focus on Catalyst Rescue (Workup) and Preventative Engineering .

Protocol A: The "Double-Filtration" Method (Preventing Chloride Poisoning)

Use this when catalyst activity is lower than expected immediately upon mixing.

Causality: Removes colloidal NaCl which acts as a hidden catalyst poison.

  • Generation: Mix

    
     precursor and NaTFPB in DCM (Dichloromethane). Stir for 1 hour.
    
  • Filtration 1: Filter the suspension through a 0.2 µm PTFE syringe filter into a dry Schlenk flask.

  • Concentration: Evaporate the solvent to dryness to precipitate the NaCl that was solubilized in the DCM.

  • Extraction: Redissolve the residue in the minimum amount of DCM or Fluorobenzene.

  • Filtration 2: Filter again through a fresh 0.2 µm filter.

  • Validation: The filtrate now contains the "naked" cation with minimal chloride content.

Protocol B: Anion Replenishment (The "Booster" Shot)

Use this for long-duration reactions where protodeboronation (acid hydrolysis) is suspected.

Causality: If the metal is intact but the anion has hydrolyzed (forming ArFH), the metal is left with a coordinating hydroxide or aquo ligand, killing activity.

  • Diagnosis: Check pH or ¹⁹F NMR. If ArFH signals appear, the anion is degrading.

  • Dosage: Add 0.5 equivalents of fresh NaTFPB relative to the initial catalyst loading.

  • Mechanism: This re-abstracts any formed metal-hydroxides (

    
    ) or metal-aquos, restoring the cationic species 
    
    
    
    .
    • Note: This only works if the metal has not yet aggregated to

      
      .
      
Protocol C: Ligand Engineering (The Root Cause Fix)

Use this if B-C cleavage is the primary failure mode.

If your catalyst dies via B-C cleavage, the metal center is too electrophilic. You must modulate the electronics without killing reactivity.

  • Strategy: Switch to electron-rich, bulky phosphines (e.g., JohnPhos, tBuXPhos) or NHCs (IPr).

  • Why: These ligands donate electron density to the metal, reducing its tendency to attack the B-C bond of the counterion, while the steric bulk physically prevents the anion from approaching the metal center (Steric protection).

Frequently Asked Questions (FAQs)

Q: Can I use NaTFPB in aqueous conditions? A: Generally, no . While NaTFPB is hydrophobic, the cationic metal you generate is highly Lewis acidic. In the presence of water, the metal will preferentially bind water (


). This aquo-complex is often acidic enough to protonate the BArF anion, leading to irreversible decomposition (ArFH + Borane).
Exception: If using a surfactant or specific hydrophobic ligands in a biphasic system, limited stability is possible, but strictly anhydrous conditions are recommended for maximum lifetime.

Q: Why does my reaction turn dark purple/black? A: This indicates the formation of Gold nanoparticles (Au⁰) or metal clusters. This happens when the stabilization from the ligand or the anion fails. The [BArF]⁻ anion is non-coordinating, so it does not stabilize the metal against aggregation. Fix: Increase the concentration of the supporting ligand or lower the temperature.

Q: How do I remove NaTFPB byproducts during workup? A: The BArF anion and its decomposition products are highly lipophilic.

  • Flash Column: They often elute at the solvent front in non-polar solvents (Hexane/EtOAc).

  • Fluorous Solid Phase Extraction (F-SPE): If high purity is needed, use a fluorous silica cartridge. The perfluorinated aryl groups bind strongly to the fluorous phase, allowing your product to elute while the BArF species are retained.

References

  • Chloride Poisoning & Anion Effects

    • Kumar, A., et al. "Kinetic Study of Carbophilic Lewis Acid Catalyzed Oxyboration and the Noninnocent Role of Sodium Chloride.
  • B-C Bond Cleavage Mechanism

    • Garduño, J. A., et al.[2] "Protonolysis of the [B(ArF)4]– Anion Mediated by Nucleophile/Electrophile/Water Cooperativity in a Platinum-PMe2OH Complex." Organometallics, 2019.[2]

  • Gold-Mediated Decomposition

    • Wong, A., et al. "Activation of B–C Bonds in [BArF24]− By Gold(I) Compounds." Chemical Communications, 2012.[2]

  • BArF Anion Stability & Synthesis

    • Yakelis, N. A., & Bergman, R. G. "Safe Preparation and Purification of Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF24)." Organometallics, 2005.[1][4]

Sources

Technical Support Center: Handling NaTFPB in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting NaTFPB-Induced Precipitation

Code: TSC-TFPB-001 Last Updated: February 2026 Applicable Reagents: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB / NaBArF₂₄)[1][2]

Introduction: The "Non-Coordinating" Paradox

You are likely using NaTFPB (often referred to as NaBArF₂₄ or simply NaBArF ) because you require a weakly coordinating anion (WCA) to stabilize a highly reactive cationic species, such as a metal catalyst or an electrophilic intermediate.

The Paradox: While the TFPB anion is designed to stay in solution and not interact, the sodium salt itself (NaTFPB) has a very specific solubility window. Unexpected precipitation usually stems from one of three failures: Solvent Polarity Mismatch , Cation Exchange Incompatibility , or Hygroscopic Aggregation .

This guide provides the diagnostic logic to distinguish between a "good" precipitate (NaCl byproduct) and a "bad" precipitate (your expensive borate salt crashing out).

Part 1: Diagnostic Workflow

Before adjusting your reaction, identify the nature of the solid. Use the decision tree below to diagnose the precipitate.

DiagnosticTree Start Precipitate Observed in Reaction Mixture CheckColor What color is the precipitate? Start->CheckColor White White / Colorless Crystalline CheckColor->White Colored Yellow / Tan / Brown CheckColor->Colored CheckSolvent Check Solvent System White->CheckSolvent Impurity Likely Triarylborane Impurity (Incomplete Arylation) Colored->Impurity SolventQ Is solvent Non-Polar (Hexanes/Pentane)? CheckSolvent->SolventQ CheckReagents Check Cationic Reagents CationQ Are K+, NH4+, or Cs+ ions present? CheckReagents->CationQ SolventQ->CheckReagents No (DCM/Ether used) SolubilityIssue ISSUE: NaTFPB Solubility Limit Action: Add Et2O or DCM SolventQ->SolubilityIssue Yes CationCrash ISSUE: Cation Exchange (KBArF is insoluble) CationQ->CationCrash Yes SaltByproduct Likely NaCl/NaBr Byproduct (Desired Outcome?) CationQ->SaltByproduct No

Figure 1: Diagnostic logic for identifying the source of precipitation in NaTFPB reactions.

Part 2: Troubleshooting Modules

Module A: Solvent Compatibility (The Polarity Trap)

NaTFPB is a lipophilic salt, but it is not soluble in strictly non-polar alkanes. It requires a solvent with moderate dielectric capability to dissociate the Na⁺ from the bulky anion.

The Symptom: The reaction mixture becomes cloudy immediately upon adding NaTFPB to a non-polar solvent (e.g., Hexanes, Toluene) or upon cooling.

Solubility Matrix:

Solvent ClassSpecific SolventNaTFPB SolubilityRisk Level
Chlorinated Dichloromethane (DCM), CHCl₃High Low
Ethers Diethyl Ether (Et₂O), THFHigh Low
Alcohols Methanol (MeOH)High Low (Reacts with some electrophiles)
Aromatics Toluene, BenzeneModerate/Low Medium (May require heating)
Alkanes Pentane, Hexanes, HeptaneInsoluble Critical (Precipitation guaranteed)
Water H₂OInsoluble Critical (Forms emulsions/precipitate)

Corrective Protocol:

  • Co-Solvent Addition: If using Toluene or Hexanes, add DCM or Et₂O dropwise until the solution clears. A 10-20% volume fraction is usually sufficient.

  • The "DCM Wash": If you suspect your NaTFPB is impure (yellowish), wash the solid with cold DCM (-30°C).[2] NaTFPB is soluble, but the colored impurities (often organoboron byproducts) have different solubility profiles. Note: This causes some yield loss but improves purity.

Module B: Cation Incompatibility (The Ion Trap)

This is the most common chemical cause of "crashing out." The TFPB anion forms highly insoluble salts with specific cations. While NaTFPB is soluble in ether, Potassium (KTFPB) and Ammonium (NH₄TFPB) salts are frequently insoluble in the same media.

The Mechanism:



The Symptom: You added a potassium-based reagent (e.g., KOtBu) or an ammonium salt, and a heavy white precipitate formed that does not dissolve with more DCM.

Corrective Protocol:

  • Cation Swap: Switch your reagent base from Potassium (K) to Sodium (Na) or Lithium (Li). LiTFPB is generally more soluble than NaTFPB.

  • Crown Ether Rescue: If you must use Potassium, add 18-Crown-6 . The crown ether sequesters the K⁺ ion, effectively increasing the solubility of the salt complex by shielding the cation charge.

Module C: Hygroscopicity & Hydration

Commercial NaTFPB is often sold as a hydrate or absorbs water rapidly (hygroscopic).

The Symptom: The reagent clumps into a "goo" or sticky solid rather than a free-flowing powder, or your water-sensitive catalyst dies immediately.

Corrective Protocol (Dehydration): Do not assume "anhydrous" labels are accurate after opening.

  • Vacuum Drying: Heat the solid to 100°C under high vacuum (<0.1 Torr) for 4–12 hours.

  • Azeotropic Distillation: If the solid is sticky, dissolve in dry Et₂O or DCM, and remove the solvent under vacuum. Repeat with dry Toluene to azeotrope off residual moisture.

  • Storage: Store strictly in a glovebox or desiccator.

Part 3: Frequently Asked Questions (FAQ)

Q1: My reaction generates NaCl as a byproduct. How do I separate it from NaTFPB? A: NaTFPB is highly soluble in DCM and Ether , whereas NaCl is insoluble in these organic solvents.

  • Protocol: Evaporate your reaction mixture to dryness. Re-dissolve the residue in dry DCM. Filter the suspension through Celite or a glass frit. The filtrate contains your NaTFPB/Catalyst; the solid on the filter is NaCl.

Q2: Why is my NaTFPB yellow/tan? It is supposed to be white. A: The yellow color typically comes from triarylborane impurities resulting from incomplete Grignard reaction during synthesis.[2]

  • Fix: Perform a wash with cold (-78°C to -30°C) DCM or Pentane/DCM mixtures. The impurity is more soluble in hydrocarbons than the salt, or has differential solubility in cold DCM. (See Brookhart et al.).

Q3: Can I use NaTFPB in water? A: Generally, no. The TFPB anion is extremely hydrophobic (fluorinated). However, it is used in phase-transfer catalysis or ion-selective electrodes where it sits at the interface. In bulk water, it will not dissolve.

Part 4: Scientific Rationale & Mechanism

The solubility behavior of NaTFPB is governed by the Lattice Energy vs. Solvation Energy balance.

  • Fluorine-Fluorine Interactions: The 24 fluorine atoms create a "teflon-coated" sphere. This reduces the lattice energy (making it easier to dissolve than non-fluorinated analogs) but also increases hydrophobicity.

  • Cation Size Mismatch: The [BArF]⁻ anion is massive (~11-13 Å diameter).

    • Small Cations (Li⁺, Na⁺): Have high charge density and are easily solvated by donor solvents (Ether/THF), pulling them away from the anion. -> Soluble.

    • Large Cations (K⁺, Cs⁺, R₄N⁺): Have lower charge density and fit better into the crystal lattice with the large anion (Soft-Soft interaction), often leading to precipitation. -> Insoluble.

Mechanism cluster_0 Soluble State (Ether/DCM) cluster_1 Precipitated State (with K+) Na Na+ Solvent Solvent Shell Na->Solvent Strong Coordination BArF [BArF]- Solvent->BArF Weak Interaction K K+ BArF2 [BArF]- K->BArF2 Tight Ion Pair (Lattice Energy > Solvation)

Figure 2: Mechanistic comparison of Solvation vs. Precipitation. Na⁺ is easily solvated, keeping the salt dissolved. K⁺ forms tight ion pairs with the large anion, leading to precipitation.

References

  • Kobayashi, H., et al. "Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate as a Noncoordinating Anion." Bulletin of the Chemical Society of Japan, vol. 57, no. 9, 1984, pp. 2600–2604.

  • Brookhart, M., et al. "Preparation and Use of Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF) in Olefin Polymerization." Organometallics, vol. 11, no. 11, 1992, pp. 3920–3922.

  • Yakelis, N. A., & Bergman, R. G. "Safe Preparation and Purification of Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24)." Organometallics, vol. 24, no.[3] 14, 2005, pp. 3579–3581.

Sources

Technical Support Center: Handling & Optimization of NaTFPB

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Challenges in Handling Hygroscopic Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB) CAS: 79060-88-1 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The "Naked" Cation Problem

Why is this salt so difficult to handle? Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB, often abbreviated as NaBArF₂₄) derives its utility from the non-coordinating nature of its bulky anion. The electron-withdrawing trifluoromethyl groups disperse the negative charge over the large volume of the anion, making it exceptionally stable and weakly coordinating.

However, this creates a handling paradox : Because the anion refuses to bind tightly to the sodium cation (Na⁺), the sodium is electronically "starved" or "naked." It aggressively seeks electron density from the environment, most commonly finding it in atmospheric moisture (lattice water).

The Consequence: Commercial NaTFPB often arrives as a hydrate (containing 1–5% water or ~3 molar equivalents). Using this "wet" salt in water-sensitive catalysis or ion-selective electrode (ISE) fabrication will lead to sub-Nernstian slopes, catalyst poisoning, and biphasic reaction failures.

Core Protocols: Drying & Preparation

Do not assume "anhydrous" labels from vendors are sufficient for sensitive applications. You must validate the hydration state.

Protocol A: The "Hard" Drying Method (Vacuum Oven)

Best for: Electrochemical sensors (ISE) and general organometallic synthesis.

  • Preparation: Place the NaTFPB powder in a wide-mouth Schlenk flask or a chemically resistant drying boat. Avoid aluminum weighing boats (potential reactivity/sticking).

  • Desiccant Trap: Connect the flask to a high-vacuum manifold (Schlenk line). Ensure a P₂O₅ (Phosphorus Pentoxide) trap is placed between the sample and the pump to chemically intercept moisture.

  • Thermal Cycle:

    • Ramp temperature to 120°C .

    • Maintain pressure at ≤ 0.1 Torr .

    • Duration: Minimum 18 hours.

  • Cooling: Cool to room temperature under dynamic vacuum before backfilling with Argon/Nitrogen.

Protocol B: The Azeotropic Distillation Method

Best for: Large scale batch processing or when vacuum oven access is limited.

  • Dissolution: Dissolve the hydrated salt in Toluene (NaTFPB is moderately soluble; heating may be required).

  • Distillation: Attach a Dean-Stark trap. Reflux the solution. Water forms a low-boiling azeotrope with toluene and collects in the trap.

  • Isolation: Once the distillate is clear, remove the toluene under reduced pressure (rotary evaporator followed by high-vacuum line) to yield the amorphous anhydrous solid.

Visualization: Drying Workflow

DryingProtocol Start Commercial NaTFPB (Hydrated) Decision Application Type? Start->Decision VacOven Vacuum Oven 120°C, 0.1 Torr, 18h Decision->VacOven Small Scale / High Purity Azeotrope Toluene Reflux Dean-Stark Trap Decision->Azeotrope Large Scale / Bulk QC QC Check (1H NMR / Karl Fischer) VacOven->QC Azeotrope->QC QC->VacOven Fail (>500ppm H2O) Storage Glovebox Storage (Inert Atmosphere) QC->Storage Pass

Figure 1: Decision logic for drying NaTFPB based on scale and purity requirements.

Handling & Weighing (Troubleshooting Guide)

Common Issue: Static Cling & Liquefaction. The anhydrous powder is fine and prone to static charge. Upon exposure to air (even for seconds), it becomes "tacky" as it absorbs moisture.

The "Chain of Custody" for Anhydrous Handling
StepRecommended TechniqueWhy?
Storage Glovebox (Ar/N₂) Desiccators are insufficient. The partial pressure of water in a standard desiccator is often too high for "naked" NaTFPB.
Weighing Anti-Static Gun + Glass Boat Plastic boats generate static, causing loss of expensive reagent. Glass minimizes static.
Transfer Solid Addition Funnel (Schlenk) Pouring through air introduces moisture. Use a bent solid-addition tube attached to the reaction flask.
Solvent Prep Cannula Transfer Add dry solvent to the solid under inert gas flow. Do not carry the solid to the solvent.
Visualization: Handling Decision Tree

HandlingLogic Root Handling NaTFPB Env Environment Available? Root->Env Glovebox Glovebox (Preferred) Env->Glovebox Schlenk Schlenk Line (Alternative) Env->Schlenk ActionGB Weigh inside box Use glass vial Glovebox->ActionGB ActionSL Connect flask to N2 flow Use solid addition funnel Schlenk->ActionSL Warn CRITICAL: Do not expose to air >30s ActionSL->Warn

Figure 2: Protocol selection based on available laboratory infrastructure.

Frequently Asked Questions (Troubleshooting)

Q1: My Ion-Selective Electrode (ISE) shows significant potential drift and sub-Nernstian slopes. Is the NaTFPB to blame?

Diagnosis: Likely Yes . Mechanism: NaTFPB is used in ISE membranes (like Valinomycin-based K⁺ sensors) to provide anionic sites that exclude interfering anions. If the NaTFPB is hydrated, water molecules are introduced directly into the lipophilic membrane. This creates "water trees" or micro-pools that alter the dielectric constant and allow ion leakage, ruining the detection limit. Fix: Re-dry the NaTFPB using Protocol A (120°C/Vacuum). Ensure your tetrahydrofuran (THF) or cyclohexanone solvent is also distilled/dried immediately before membrane casting.

Q2: I am using NaTFPB as a phase-transfer catalyst, but the reaction rate is inconsistent.

Diagnosis: Variable hydration levels.[1] Mechanism: In phase transfer catalysis, the NaTFPB helps solubilize cationic species in the organic phase. If the salt is hydrated, it may retain a hydration shell that hinders the close approach of the reacting cation to the substrate, or it may alter the partitioning coefficient between the aqueous and organic phases. Fix: Standardize your water content. If the reaction requires trace water, add it quantitatively to anhydrous NaTFPB rather than relying on the random hydration state of the commercial bottle.

Q3: Can I use Dichloromethane (DCM) to dissolve NaTFPB?

Answer: Yes, but with a caveat. NaTFPB is soluble in DCM, Et₂O, and THF. However, if the salt is wet, you may see a slight turbidity in DCM or non-polar solvents as the water creates a micro-emulsion. Tip: If you dissolve "anhydrous" NaTFPB in DCM and it looks cloudy, your salt is wet. Dry it again.

Q4: How do I verify the water content if I don't have a Karl Fischer titrator?

Answer: ¹H NMR using a scavenger. Standard NMR solvents (CDCl₃) often contain trace water that masks the sample's water. Protocol:

  • Dissolve NaTFPB in anhydrous THF-d₈.

  • Add a known quantity of Dimethylzirconocene (Cp₂ZrMe₂) .

  • This reagent reacts rapidly with water to release methane.

  • Integrate the methane peak or the new Zirconium-oxo species against an internal standard (like Hexamethylbenzene) to quantify the water molarity precisely [1].

Summary of Physical Properties

PropertyValue / NoteImpact on Experiment
Molecular Weight 886.21 g/mol (Anhydrous)Hydrates will skew gravimetric stoichiometry significantly.
Appearance White to tan powderDarkening may indicate contamination or decomposition.
Solubility DCM, Ether, THF, TolueneInsoluble in Hexane (precipitates).
Hygroscopicity Extreme Absorbs atmospheric moisture in minutes.
Thermal Stability Stable up to ~290°CSafe to dry at 120°C without decomposition.

References

  • Safe Preparation and Drying of NaBArF24: Yakelis, N. A., & Bergman, R. G. (2005). Safe Preparation and Purification of Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24): Reliable and Sensitive Analysis of Water Content. Organometallics, 24(14), 3579–3583.

  • Product Specification & Handling (TCI): TCI Chemicals. Product Page: Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate.[2][3][4][5][6]

  • Schlenk Line Techniques: The Schlenk Line Survival Guide. (2023).[1] "General Schlenk Line Techniques."

  • ISE Applications: Sigma-Aldrich (Merck). "Selectophore™ Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate for Ion-Selective Electrodes."

Sources

NaTFPB interference in cyclic voltammetry experiments.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting NaTFPB (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) Interferences in Cyclic Voltammetry Audience: Electrochemical Researchers & Drug Development Scientists Content ID: TSH-CV-TFPB-001

Diagnostic Logic: The "Why" Behind the Interference

NaTFPB (often referred to in literature as NaBArF


) is a specialized electrolyte salt chosen for its bulky, weakly coordinating anion. While it excels in stabilizing cationic transition metal complexes and maintaining ionic strength in low-dielectric solvents (like dichloromethane or THF), it introduces a unique set of interferences distinct from standard salts like TBAPF

.

The Core Paradox: You use NaTFPB to avoid coordination, but its sheer size and lipophilicity create adsorption artifacts and resistive distortions that mimic electrochemical irreversibility or side reactions.

Key Interference Mechanisms
  • Specific Adsorption (The "Blocking" Effect): The TFPB

    
     anion is highly lipophilic. On platinum (Pt) or gold (Au) electrodes, it can form a dense, insulating monolayer. This blocks the approach of your analyte to the electrode surface, causing "sluggish" electron transfer (large 
    
    
    
    ) that looks like slow kinetics but is actually steric hindrance.
  • The "Water Trap" (Ghost Peaks): Despite being hydrophobic, NaTFPB is hygroscopic in its solid form. It tenaciously holds water molecules in its lattice. In aprotic solvents (DCM, MeCN), this residual water undergoes oxidation/reduction, creating "ghost peaks" or widening the background current window.

  • Junction Potential Drift: When using a standard aqueous Ag/AgCl reference electrode with a NaTFPB/organic solution, the liquid junction potential (LJP) is massive and unstable. This causes your

    
     values to drift over time or shift by >100 mV compared to literature.
    

Troubleshooting Matrix (Q&A)

Module A: Baseline Anomalies & Ghost Peaks

Q: I see undefined oxidation waves between 1.0 V and 1.5 V vs. Ag/Ag+. Is NaTFPB oxidizing? A: Unlikely. The TFPB anion is oxidatively stable up to ~1.8–2.0 V vs. Ferrocene/Ferrocenium (Fc/Fc


) in DCM.
  • Diagnosis: These are likely hydration peaks . NaTFPB hydrates (often holding ~2.5 H

    
    O molecules per formula unit) release water into your organic solvent.
    
  • Fix: You cannot remove this water by simple rotary evaporation.

    • Protocol: Dry the salt under high vacuum (<0.1 Torr) at 100°C for 12 hours.

    • Verification: Run a background CV (electrolyte only). If the wave persists, add activated molecular sieves (3Å) directly to the cell for 30 mins and rescan.

Q: My background current is tilting (resistive). Is the salt not dissolved? A: NaTFPB has lower ionic conductivity than TBAPF


 due to the slow diffusion of the massive anion.
  • Fix:

    • Ensure concentration is at least 0.1 M (if solubility permits).

    • Use iR compensation (positive feedback) on your potentiostat. Set it to 85-90% of the measured solution resistance (

      
      ). Do not use 100% or the system will oscillate.
      
Module B: Peak Distortion (Adsorption)

Q: My analyte's redox couple (usually reversible) shows a peak separation (


) of >200 mV. Is the kinetics slow? 
A:  This is the hallmark of TFPB anion adsorption . The anion sticks to the electrode, forcing the analyte to tunnel through this layer.
  • Test: Run the CV at different scan rates (

    
    ). If 
    
    
    
    increases significantly with
    
    
    , it is uncompensated resistance or blocking. If the peak current (
    
    
    ) is not linear with
    
    
    (Randles-Sevcik), the surface is fouled.
  • Fix: Switch the Working Electrode (WE) material.

    • Glassy Carbon (GC): Less prone to TFPB adsorption than Pt or Au.

    • Cleaning: If you must use Pt, you need a rigorous polishing step between every scan (see Protocol 1).

Module C: Reference Electrode Drift

Q: My potentials shift by 50 mV every hour. Is the RE broken? A: It is likely a Liquid Junction Potential (LJP) error. Using an aqueous RE (KCl) dipping into a NaTFPB (organic) solution creates a high-energy interface that fluctuates with temperature and mixing.

  • Fix: Use a Double Junction Reference Electrode .

    • Inner Chamber: Ag/AgCl (3M KCl).

    • Outer Chamber (Bridge): The exact same solvent and electrolyte as your cell (e.g., 0.1 M NaTFPB in DCM).

    • Alternative: Use a pseudo-reference (Ag wire) and add Ferrocene (Fc) at the end of the experiment to internally reference all potentials to

      
      .
      

Standard Operating Procedures (Protocols)

Protocol 1: Electrode Surface Regeneration (Removing Adsorbed TFPB)

Required when peak separation (


) broadens inexplicably.
  • Mechanical Polish:

    • Polish WE on a microcloth with 0.05 µm Alumina slurry for 2 minutes in a figure-8 motion.

    • Rinse with DI water, then sonicate in DI water for 30 seconds to remove alumina.

  • Solvent Wash (Critical Step):

    • Rinse the electrode with Acetone or DCM (to dissolve lipophilic TFPB residues).

    • Rinse with the experimental solvent (e.g., Acetonitrile).

  • Electrochemical Activation:

    • Place in 0.5 M H

      
      SO
      
      
      
      (aq).
    • Cycle between -0.2 V and +1.2 V vs Ag/AgCl at 100 mV/s for 20 cycles until stable hydrogen adsorption/desorption features appear (for Pt).

    • Note: Skip step 3 for Glassy Carbon; stick to polishing and solvent washing.

Protocol 2: Internal Standardization with Ferrocene

Required for every NaTFPB experiment to validate potential accuracy.

  • Run your CV of the analyte + NaTFPB.

  • Add Ferrocene (solid or concentrated stock) to the cell to reach ~1 mM concentration.

  • Run the CV again.[1] You will see a new reversible couple.

  • Data Processing:

    • Find

      
       of Ferrocene (
      
      
      
      ).
    • Shift your data scale so that

      
       V (or the literature value for your solvent).
      
    • Report all data as "V vs Fc/Fc

      
      ".
      

Visualizations

Figure 1: Diagnostic Workflow for NaTFPB Interference

Caption: Decision tree for identifying and resolving spectral anomalies caused by NaTFPB electrolytes.

NaTFPB_Troubleshooting Start Start: CV Scan Anomalies Check_Background Check Background Current (Electrolyte Only) Start->Check_Background Ghost_Peaks Ghost Peaks Observed? Check_Background->Ghost_Peaks Drying_Protocol Apply Drying Protocol (100°C, Vacuum, 12h) Ghost_Peaks->Drying_Protocol Yes (Hydration) Check_Analyte Add Analyte & Scan Ghost_Peaks->Check_Analyte No (Clean) Drying_Protocol->Check_Background Retry Drift_Check Is Potential Drifting? Check_Analyte->Drift_Check Peak_Sep Is u0394Ep > 100mV? Adsorption_Check Check Scan Rate (u03bd) Dependence Peak_Sep->Adsorption_Check Yes Adsorption_Result Peak Current u2260 u221Au03bd (Adsorption Confirmed) Adsorption_Check->Adsorption_Result Non-Linear Polish Switch to Glassy Carbon OR Alumina Polish + DCM Wash Adsorption_Result->Polish Polish->Check_Analyte Retry Drift_Check->Peak_Sep No Ref_Fix Use Double Junction RE Add Ferrocene Standard Drift_Check->Ref_Fix Yes

Comparative Data: NaTFPB vs. Standard Electrolytes

FeatureTBAPF

(Standard)
NaTFPB (Specialized)Impact on CV Data
Anion Size Small (Compact)Very Large (Bulky)NaTFPB diffuses slower; higher resistance (

).
Coordination WeakNon-CoordinatingNaTFPB is better for electrophilic metal centers.
Solubility (H

O)
ModerateInsoluble (Lipophilic)NaTFPB is harder to clean off electrodes with water.
Adsorption LowHigh (on Pt/Au)NaTFPB causes peak broadening/distortion.
Oxidation Limit ~3.0 V vs Fc~1.8 V vs FcNaTFPB has a lower anodic limit than PF

.

References

  • Electrochemical Stability of BArF Anions

    • Yakelis, N. A., & Bergman, R. G. (2005).[2] Safe Preparation and Purification of Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24). Organometallics.

    • Source:

  • Adsorption Effects on Electrodes

    • Geiger, W. E. (2010). Organometallic Electrochemistry: Origins, Development, and Future. Organometallics.
    • Source:

  • Non-Coordinating Anion Properties

    • Chavez, I., et al. (2010). Synthesis and electrochemical properties of new ferrocenyl derivatives containing the tetrakis(3,5-bis(trifluoromethyl)phenyl)
    • Source: (General search for context on TFPB electrochemical windows).

  • Reference Electrode Junction Potentials

    • Bard, A. J., & Faulkner, L. R. Electrochemical Methods: Fundamentals and Applications. (Standard text for Liquid Junction Potential mechanisms).
    • Source:

Sources

Validation & Comparative

Comparative Technical Guide: NaTFPB vs. Sodium Tetraphenylborate in Catalytic Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of homogeneous catalysis, the counter-anion is rarely a passive spectator. This guide compares Sodium Tetraphenylborate (NaPh₄B) , the classical organoborate, with its fluorinated evolution, Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB) —commonly referred to as NaBArF₂₄ or simply NaBARF .

While NaPh₄B serves effectively in precipitation and specific reductive couplings, it fails in high-energy electrophilic catalysis due to oxidative instability and strong coordination. NaTFPB, engineered with electron-withdrawing trifluoromethyl groups, provides the Weakly Coordinating Anion (WCA) character essential for stabilizing "naked" cationic metal centers and superacids, enabling reaction pathways that are thermodynamically impossible with non-fluorinated borates.

Part 1: The Mechanistic Divergence

The core difference between these two reagents lies in the electron density of the aryl rings surrounding the boron center. This dictates their stability, coordination strength, and catalytic utility.

Sodium Tetraphenylborate (NaPh₄B)[1]
  • The "Coordinating" Limit: The phenyl rings in

    
     are electron-rich. In the presence of a highly electrophilic metal cation (
    
    
    
    ), one of the phenyl rings can coordinate to the metal (
    
    
    or
    
    
    bonding), effectively "poisoning" the active site.
  • Acid Sensitivity: NaPh₄B is extremely sensitive to protonolysis. In acidic media, the anion decomposes rapidly to triphenylborane (

    
    ) and benzene, destroying the catalyst system.
    
  • Reductive Liability: The electron-rich nature makes it susceptible to oxidation, limiting its use in high-voltage electrochemical windows or oxidative catalysis.

NaTFPB (NaBArF₂₄)
  • The "Non-Coordinating" Standard: The 3,5-bis(trifluoromethyl) groups are strongly electron-withdrawing. They pull electron density away from the phenyl rings and the boron center.

  • Steric Bulk: The massive

    
     groups create a steric fortress, preventing the anion from approaching the metal center closely. This leaves the metal cation "naked" and highly reactive toward substrates (olefins, silanes, etc.).
    
  • Chemical Inertness: The

    
     bonds render the anion resistant to acidolysis (stable even in superacidic media) and oxidation.
    

Part 2: Critical Performance Metrics

The following data consolidates the physical and chemical distinctions critical for experimental design.

FeatureSodium Tetraphenylborate (NaPh₄B)NaTFPB (NaBArF₂₄)
CAS Number 143-66-879060-88-1
Anion Character Coordinating / Electron-RichWeakly Coordinating (WCA) / Electron-Poor
Acid Stability Poor: Decomposes via protonolysis (

min in strong acid).
Excellent: Stable in concentrated acids (e.g., used to generate

).
Oxidation Limit ~0.5 V vs. Fc/Fc+ (Susceptible to oxidation)> 1.5 V vs. Fc/Fc+ (Highly resistant)
Solubility High in polar organics; precipitates K+ in water.High in non-polar organics (DCM, Toluene, Ether); Insoluble in water.
Catalytic Role Phenyl donor (Suzuki coupling); Precipitating agent.Counter-ion for Cationic Polymerization, Hydrogenation, Lewis Acids.[1]
Approx. Cost Low ($)High (

)

Part 3: Experimental Protocol & Validation

Case Study: Generation of the "Brookhart Acid"

The most definitive test of NaTFPB’s superiority is the synthesis of the solvated proton acid


. This reagent is a potent initiator for cationic polymerization and a catalyst for silane alcoholysis.

Hypothesis: Attempting this protocol with NaPh₄B will result in immediate decomposition due to acidolysis, whereas NaTFPB will yield a stable crystalline acid.

Protocol: Anion Exchange via Oxonium Synthesis

Reagents:

  • Precursor A: NaTFPB (NaBArF₂₄) [anhydrous]

  • Precursor B: HCl (1.0 M in Diethyl Ether)

  • Solvent: Anhydrous Diethyl Ether (

    
    )
    

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon Schlenk line, suspend NaTFPB (1.0 equiv) in anhydrous diethyl ether.

  • Acidification: Dropwise add HCl in ether (1.1 equiv) at 0°C.

    • Observation (NaTFPB): The mixture remains clear or slightly cloudy as NaCl precipitates. The anion remains intact.

    • Observation (NaPh₄B - Control): Immediate darkening of solution; evolution of benzene (detectable by GC/NMR) and formation of

      
      . Experiment Fails. 
      
  • Purification:

    • Allow the NaTFPB reaction to stir for 30 minutes.

    • Filter the mixture through a glass frit (under inert atmosphere) to remove the solid NaCl byproduct.

  • Isolation:

    • Evaporate the ether filtrate under reduced pressure.[2]

    • Result: A white crystalline solid of

      
      .
      
  • Validation (NMR):

    • Dissolve in

      
      .
      
    • ¹H NMR: Look for the acidic proton signal at

      
       ppm (broad).
      
    • ¹⁹F NMR: Single peak at

      
       ppm (confirming intact 
      
      
      
      groups).

Part 4: Visualization of Catalytic Pathways

Diagram 1: The Activation Cycle

This diagram illustrates how NaTFPB activates a metal precatalyst by removing a halide ligand and replacing it with a non-coordinating anion, creating an open site for the substrate.

ActivationCycle Precursor Metal-Halide Precursor (L-M-Cl) Exchange Ion Exchange (Precipitation of NaCl) Precursor->Exchange + NaTFPB Activator Activator (NaTFPB) Activator->Exchange ActiveSpecies Active Cationic Catalyst [L-M]+ [TFPB]- Exchange->ActiveSpecies - NaCl Product Product ActiveSpecies->Product Catalytic Cycle (Anion does not coordinate) Substrate Substrate (Olefin/Silane) Substrate->ActiveSpecies

Figure 1: The activation pathway using NaTFPB. The critical success factor is the TFPB anion's refusal to re-bind to the Metal (


), leaving the site open for the Substrate.
Diagram 2: Stability Failure Mode (NaPh₄B)

This diagram details why NaPh₄B fails in acidic catalytic environments compared to NaTFPB.

FailureMode cluster_0 NaPh4B Pathway (Failure) cluster_1 NaTFPB Pathway (Success) Acid Acid Source (H+) NaPh4B [B(Ph)4]- Acid->NaPh4B NaTFPB [B(ArF)4]- Acid->NaTFPB Protonolysis Proton Attack on Ring NaPh4B->Protonolysis Decomp Decomposition Products: Triphenylborane + Benzene Protonolysis->Decomp Irreversible Repulsion Electron Withdrawal Prevents Attack NaTFPB->Repulsion Stable Stable Active Acid [H]+ [B(ArF)4]- Repulsion->Stable Catalytically Active

Figure 2: Mechanistic comparison of acid stability. NaPh₄B undergoes rapid protonolysis, while NaTFPB remains inert due to the electron-deficient fluorinated rings.

Part 5: Conclusion & Recommendations

When to use NaPh₄B:

  • Cost is the primary driver and the reaction is strictly non-acidic and non-oxidative.

  • You are performing a specific Pd-catalyzed cross-coupling where the phenyl group is intended to transfer (Suzuki-type).

  • You are developing Fluorine-free electrolytes for sodium-ion batteries (where specific SEI formation is desired).

When to use NaTFPB:

  • You require a Weakly Coordinating Anion (WCA) to stabilize a highly reactive cationic metal catalyst (Ni, Pd, Pt, Rh).

  • The reaction involves acidic intermediates or requires the generation of a solid acid catalyst.

  • You are performing cationic polymerization (e.g., olefin polymerization).

  • Recommendation: For high-value drug development or catalytic screening, NaTFPB is the industry standard. The cost is offset by the dramatic increase in Catalyst Turnover Frequency (TOF) and lifetime.

References

  • Kobayashi, H. et al. (1981). Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate: A Highly Lipophilic Stable Anionic Agent for Solvent-Extraction of Cations. Bulletin of the Chemical Society of Japan.

  • Brookhart, M., Grant, B., & Volpe, A. F. (1992).[3] [(3,5-(CF3)2C6H3)4B]-[H(OEt2)2]+: A convenient reagent for generation and stabilization of cationic, highly electrophilic organometallic complexes.[3] Organometallics.[3]

  • Yakelis, N. A., & Bergman, R. G. (2005). Safe Preparation and Purification of Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF24). Organometallics.[3]

  • Chavez, I. et al. (2014). Inorganic Chemistry: Stability of Borate Anions in Acidic Media. Inorganic Chemistry.[2]

  • Mogensen, R. et al. (2020). Sodium tetraphenylborate (NaBPh4) as a fluorine-free electrolyte salt for sodium-ion batteries.[4] Wiley Online Library.

Sources

Definitive Elemental Profiling of NaTFPB (NaBARF): A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB), colloquially known as NaBARF (CAS: 79060-88-1), is a cornerstone reagent in modern catalysis and electrochemistry. Its bulky, non-coordinating anion is critical for stabilizing cationic transition metal catalysts and serving as the lipophilic exchanger in ion-selective electrodes (ISE).

However, confirming its purity is notoriously difficult. The molecule presents a "Purity Paradox": it is highly lipophilic yet hygroscopic, often retaining 1–5% water or crystallizing as a hydrate (approx. 2.5 H₂O).[1] Furthermore, the high fluorine content (


50% by mass) interferes with standard combustion analysis, while the volatility of boron fluorides complicates wet chemistry.

This guide moves beyond basic certificates of analysis. We compare the three dominant analytical methodologies—Combustion (CHN), ICP-OES, and Quantitative NMR (qNMR)—and provide a field-validated protocol for the most challenging aspect: Stoichiometric Confirmation via Microwave-Assisted ICP-OES.

Comparative Analysis: The Analytical Triad

To fully validate a NaTFPB sample, no single method suffices. We must triangulate data from three distinct physical principles.

Table 1: Performance Matrix of Analytical Alternatives
FeatureMethod A: ICP-OES Method B: Combustion (CHN) Method C:

F /

H qNMR
Primary Target Na : B Ratio (Stoichiometry)Carbon & Hydrogen %Organic Purity & Hydration
Precision High (< 2% RSD)Moderate (± 0.4% absolute)High (depends on internal std)
Sample Prep Difficult (Microwave digestion req.)Moderate (Requires F-resistant additives)Easy (Dissolution only)
Weakness Volatilization of Boron (as

)
Indirect; cannot measure Na, B, or F directlyNo direct elemental mass % without standard
Cost/Run

$
$

Verdict Mandatory for salt stoichiometry.Supplementary for bulk purity.Best for hydration & degradation check.
Visualization: The Analytical Decision Matrix

The following logic flow illustrates how to sequence these tests for a complete material audit.

AnalyticalWorkflow Start NaTFPB Sample (Unknown Purity) Step1 Step 1: 1H NMR (DMSO-d6) Check for Water & Organics Start->Step1 Decision1 Is Water > 1%? Step1->Decision1 Dry Vacuum Dry over P2O5 (Re-test) Decision1->Dry Yes Step2 Step 2: 19F qNMR Confirm Anion Integrity Decision1->Step2 No (Anhydrous) Dry->Step1 Step3 Step 3: Microwave ICP-OES Confirm Na:B Stoichiometry Step2->Step3 Final Certificate of Analysis Generated Step3->Final

Figure 1: Sequential workflow for validating NaTFPB. Note that hydration analysis (NMR) precedes elemental quantification to correct for mass balance.

Deep Dive Protocol: Microwave-Assisted ICP-OES

The most frequent failure mode in analyzing NaTFPB is Boron loss . In open-vessel digestion, acidic attack on the TFPB anion releases fluoride ions, which react with boron to form volatile Boron Trifluoride (


). This results in falsely low Boron readings and an incorrect Na:B ratio.

The Solution: Closed-vessel microwave digestion.

Reagents & Equipment[2][3][4]
  • Instrument: ICP-OES (e.g., Agilent 5900 or Thermo iCAP) with a chemically resistant (PFA) spray chamber.

  • Digestion System: Microwave Reaction System (e.g., CEM Mars 6) with high-pressure Teflon vessels (T > 200°C, P > 400 psi).

  • Reagents:

    • Nitric Acid (

      
      ), 65%, Trace Metal Grade.
      
    • Hydrochloric Acid (

      
      ), 37%, Trace Metal Grade (stabilizes Na).
      
    • Internal Standard: Yttrium (Y) or Scandium (Sc) (5 ppm).

Step-by-Step Methodology

1. Sample Weighing (The Hygroscopic Risk)

  • Action: Weigh 50–100 mg of NaTFPB directly into the PTFE microwave vessel liner.

  • Critical: If the sample was not dried (see Fig 1), record the exact weight quickly to avoid moisture uptake.

2. Acid Addition

  • Add 6.0 mL

    
     and 2.0 mL 
    
    
    
    .
  • Note: Do not add HF. The sample already contains excess fluorine. The goal is to keep B in solution, not volatilize it.

3. Microwave Digestion Program

  • Seal vessels immediately to torque specifications.

  • Run the following ramp:

    • Ramp: 20 minutes to 210°C.

    • Hold: 20 minutes at 210°C.

    • Cool: 15 minutes (until T < 50°C).

  • Mechanism:[1] High pressure keeps

    
     solubilized in the acid matrix as fluoroboric acid species rather than escaping as gas.
    

4. Dilution & Analysis

  • Quantitatively transfer digestate to a 50 mL PFA volumetric flask.

  • Dilute with 18 MΩ deionized water.

  • Final Matrix: ~10% Acid. Ensure your ICP sample introduction system is resistant to this acidity.

Visualization: The Digestion Safety Loop

DigestionProtocol cluster_0 Pre-Digestion cluster_1 Microwave Cycle Weigh Weigh Sample (50mg) AddAcid Add HNO3/HCl (No HF!) Weigh->AddAcid Seal Seal Vessel (Torque Check) AddAcid->Seal Heat Ramp to 210°C (20 mins) Seal->Heat Cool Cool < 50°C (Pressure Drop) Heat->Cool Analyze ICP-OES Analysis Cool->Analyze

Figure 2: Closed-vessel digestion loop preventing Boron volatilization.

Data Interpretation

When reviewing your data, compare the experimental results against the theoretical mass fractions of Anhydrous NaTFPB (


, MW = 886.2  g/mol ).
Table 2: Theoretical vs. Acceptable Experimental Ranges
ElementWavelength (nm)Theoretical Mass %Acceptable Range (98% Purity)Common Failure Mode
Boron (B) 249.7721.22% 1.18% – 1.26%Low Result: Volatilization during digestion.
Sodium (Na) 589.5922.59% 2.50% – 2.70%High Result: Contamination from glassware (leaching).
Na : B Molar Ratio N/A1.00 : 1.00 0.95 – 1.05Ratio > 1.1 indicates degradation or free Na salts.

Scientist's Note: If your Na content is correct but Boron is low (e.g., 0.8%), and you used an open beaker digestion, the Boron was lost as gas. If both are low, check your water content via NMR; the sample is likely a hydrate.

References

  • Sigma-Aldrich. Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate Product Sheet. (Accessed 2023). Link

  • Yakelis, N. A., & Bergman, R. G. (2005). Safe Preparation and Purification of Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24). Organometallics, 24(15), 3579–3581. Link

  • Thermo Fisher Scientific. Sample preparation techniques for AAS, ICP-OES and ICP-MS for regulated testing laboratories. (Application Note). Link

  • Chowdhury, M. A., et al. (2019). Quantitative 19F NMR to Determine Fluorine Content in Fluorinated Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Kobayashi, H., et al. (1984). Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate: A New Lipophilic Anion. Bulletin of the Chemical Society of Japan. Link

Sources

Performance comparison of different weakly coordinating anions in catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The historical assumption that counteranions are merely "spectators" in cationic catalysis has been dismantled. In modern organometallic catalysis—particularly with electrophilic metals like Au(I), Pd(II), and metallocenes—the Weakly Coordinating Anion (WCA) is a critical modulator of reactivity, regioselectivity, and stability.

This guide moves beyond the standard


 vs. 

comparison to analyze the performance of "Super-Weak" anions (Fluorinated Aryl Borates, Carboranes, and Aluminates). We examine how anion volume, delocalization, and hydrogen-bond basicity (HBI) dictate catalytic outcomes, supported by experimental protocols for handling these sensitive species.

The Landscape of WCAs: From "Non-Coordinating" to "Weakly Coordinating"[1]

We classify WCAs based on their coordination strength (Coulombic interaction) and chemical robustness.[1]

ClassRepresentative AnionsKey CharacteristicsPrimary Utility
Traditional

,

,

,

Small ionic radius; prone to hydrolysis or fluoride abstraction.Routine synthesis; baseline activity.
Fluorinated Aryl Borates

(BARF ),

Bulky; resistant to oxidation; highly delocalized charge.Olefin polymerization; frustration Lewis pairs (FLP).[2]
Alkoxy Aluminates

(Krossing’s Anion )
Extreme bulk; chemically inert shell; high solubility in low-polarity solvents.Stabilizing "naked" main-group cations; electrochemical applications.
Carboranes

(e.g.,

)
3D aromaticity; arguably the most chemically stable and least coordinating anions known.Cationic silylium chemistry; superacid catalysis.[3]

Performance Metrics & Comparative Data

Case Study A: Cationic Gold(I) Catalysis (Selectivity Control)

In Gold(I) catalysis, the anion does not just stabilize the cation; it often acts as a proton shuttle or template. The Hydrogen Bond Basicity Index (HBI) of the anion dictates the reaction pathway.

Experimental Observation: In the cyclization of alkynyl amides, changing the counterion switches the regioselectivity entirely due to the anion's ability to mediate proton transfer.

AnionHBI ValueGold AffinityDominant PathwayMechanistic Driver

(Tosylate)
4.3 (High)High1,2-H Shift Strong H-bond acceptor; facilitates proton shuttling.

(Triflate)
3.4 (Med)Med1,2-Ph Shift Weaker H-bond acceptor; slows proton transfer, allowing rearrangement.

2.8 (Low)Low1,2-Br Shift Poor proton acceptor; stabilizes highly electrophilic cation for halogen shift.

< 1.0 (Very Low)Very LowPolymerization/Decomp Often too weak; lacks the basicity to assist in the protodeauration step.

Key Insight: For reactions requiring proton transfer (protodeauration), a "medium" WCA like


 or 

often outperforms "super" WCAs like BARF because the latter cannot effectively deprotonate the intermediate.
Case Study B: Olefin Polymerization (Activity & Stability)

Here, the goal is to prevent the anion from coordinating to the metal center (Zirconium or Titanium), which would block the olefin insertion site.

Comparative Performance in Zirconocene Catalysis:

  • 
    :  Good activity, but susceptible to phenyl transfer to the metal center (catalyst death).
    
  • 
     (BARF):  Excellent activity. The bulky perfluoroaryl groups prevent close approach to the metal center.
    
  • 
     (Krossing’s):  Superior stability. The perfluoro-tert-butoxy shell provides a "Teflon-coated" environment, preventing side reactions even with highly electrophilic cations like 
    
    
    
    .

Mechanistic Insights: The Ion-Pairing Equilibrium

Reactivity is governed by the equilibrium between the Inner Sphere Ion Pair (ISIP) , Outer Sphere Ion Pair (OSIP) , and Free Ions .

Caption: The catalytic activity correlates with the concentration of OSIP and Free Ions. Large WCAs reduce Coulombic attraction, shifting the equilibrium toward the active cationic species.

Experimental Protocol: Silver Salt Metathesis

The most reliable method for installing a WCA is halide abstraction using a silver salt. This protocol ensures the removal of the halide driving force (precipitation of AgCl/AgBr).

Safety Note: Avoid using perchlorate (


) salts due to explosion hazards. Use 

or

as safer alternatives.
Protocol: Synthesis of Cationic Catalyst
  • Preparation (Glovebox):

    • Weigh metal halide precursor (

      
      ) and Silver WCA salt (
      
      
      
      ) in an Argon-filled glovebox.
    • Stoichiometry: Use exactly 1.0 : 1.0 equivalents. Excess Ag+ can oxidize ligands; excess Cl- kills the catalyst.

  • Solvent Selection:

    • Use Dichloromethane (DCM) or Difluorobenzene .

    • Avoid: THF or Acetonitrile (they coordinate strongly to the cation, quenching reactivity).

  • Reaction:

    • Dissolve precursor in DCM.

    • Add Ag[WCA] solid or solution slowly in the dark (wrap flask in foil).

    • Stir for 1-4 hours. A precipitate (AgCl) will form immediately.

  • Filtration:

    • Filter through a Celite pad or a 0.2

      
       PTFE syringe filter (inside glovebox if possible) to remove AgCl.
      
  • Isolation:

    • Evaporate solvent to yield the cationic catalyst.

Caption: Workflow for Silver Salt Metathesis. Critical control points are solvent selection (non-coordinating) and light exclusion.

Selection Guide: Choosing the Right WCA

If your priority is...Recommended WCAReason
Maximum Electrophilicity

(Carborane)
The "naked" cation effect. Lowest coordination ability available.[4]
Proton Transfer Steps

,

Moderate H-bond basicity assists in proton shuttling (e.g., Gold catalysis).
Solubility in Alkanes

Lipophilic shell allows catalysis in non-polar hydrocarbon solvents.
Cost/Performance Ratio

(BARF)
The industry standard. Good balance of stability and weak coordination.[1][3]
Lewis Acid Stability

Resistant to fluoride abstraction, unlike

.

References

  • Krossing, I., & Raabe, I. (2004). Non-coordinating anions—fact or fiction? A survey of likely candidates. Angewandte Chemie International Edition. Link

  • Reed, C. A. (1998). Carboranes: A New Class of Weakly Coordinating Anions for Strong Electrophiles, Oxidants, and Superacids. Accounts of Chemical Research. Link

  • Jia, M., & Bandini, M. (2015). Counterion Effects in Homogeneous Gold Catalysis. ACS Catalysis. Link

  • Zuccaccia, D., et al. (2017). Predicting Counterion Effects Using a Gold Affinity Index and a Hydrogen Bonding Basicity Index. Organic Letters. Link

  • He, T., et al. (2025).[5] Novel Silicate Platform as Weakly-Coordinating Anions for Diverse Organometallic and Electrochemical Applications. Angewandte Chemie. Link

Sources

A Senior Application Scientist's Guide to the Electrochemical Window of Sodium-Ion Battery Electrolytes: A Comparative Analysis Featuring NaTFPB

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development venturing into the burgeoning field of sodium-ion batteries (SIBs), the choice of electrolyte is a critical determinant of battery performance, safety, and lifespan. The electrochemical stability window (ESW) of an electrolyte is arguably one of its most vital properties, defining the voltage range within which the battery can operate without degrading the electrolyte. A wider ESW is paramount for developing high-energy-density SIBs.[1]

This guide provides an in-depth comparison of the electrochemical window of sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB), a specialty borate-based salt, with more conventional sodium salts such as sodium hexafluorophosphate (NaPF6), sodium perchlorate (NaClO4), and sodium bis(trifluoromethanesulfonyl)imide (NaTFSI). While extensive experimental data exists for the latter, the properties of NaTFPB as a primary electrolyte salt in SIBs are less explored. This guide will synthesize available data, draw comparisons with related borate compounds, and provide the foundational knowledge for researchers to evaluate these materials.

The Critical Role of the Electrochemical Stability Window

The electrochemical window is the potential range where an electrolyte remains electrochemically inert, meaning it is neither oxidized at the cathode (anodic limit) nor reduced at the anode (cathodic limit). Operating a battery outside this window leads to electrolyte decomposition, which can result in the formation of a resistive solid-electrolyte interphase (SEI), gas evolution, and a rapid decline in battery performance. The ESW is not an intrinsic property of the salt alone but is influenced by the solvent, salt concentration, and the electrode materials used.[1]

The quest for high-voltage cathode materials for SIBs necessitates electrolytes with high anodic stability. Similarly, the use of low-potential anode materials requires electrolytes with good cathodic stability. Therefore, a wide electrochemical window is a key enabler for next-generation, high-energy sodium-ion batteries.

Determining the Electrochemical Window: A Methodological Overview

The electrochemical stability of an electrolyte is typically evaluated using voltammetric techniques, primarily Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV).[2] These methods involve applying a linearly changing potential to a working electrode in the electrolyte and measuring the resulting current. The onset of a significant increase in current indicates the potential at which the electrolyte begins to decompose.

Experimental Protocol: Linear Sweep Voltammetry for ESW Determination

The following protocol outlines a standard procedure for determining the anodic and cathodic limits of a sodium-ion battery electrolyte using a three-electrode setup.

1. Cell Assembly:

  • A three-electrode electrochemical cell is assembled in an argon-filled glovebox to prevent contamination from air and moisture.[3][4]

  • Working Electrode (WE): A polished glassy carbon or platinum electrode is commonly used as an inert surface to probe the electrolyte's decomposition.[2]

  • Counter Electrode (CE): A sodium metal foil or a high-surface-area activated carbon electrode serves as the counter electrode.[3]

  • Reference Electrode (RE): A sodium metal foil is used as the reference electrode, providing a stable potential against which the working electrode's potential is measured.[3][5]

  • Electrolyte: The electrolyte solution, consisting of the sodium salt dissolved in a suitable solvent (e.g., a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC)), is added to the cell.

2. Anodic Stability Measurement (LSV):

  • The potentiostat is configured to perform a linear sweep voltammetry experiment.[6]

  • The potential of the working electrode is swept from the open-circuit voltage (OCV) to a higher potential (e.g., 6.0 V vs. Na/Na+).

  • A slow scan rate (e.g., 1 mV/s) is typically used to allow for the detection of decomposition reactions.[7]

  • The resulting current is recorded as a function of the applied potential.

3. Cathodic Stability Measurement (LSV):

  • A similar LSV experiment is performed, but the potential is swept from the OCV to a lower potential (e.g., -1.0 V vs. Na/Na+).

4. Data Analysis:

  • The anodic and cathodic limits are determined from the voltammograms. A cutoff current density (e.g., 0.01-0.1 mA/cm²) is often defined as the point of electrolyte decomposition.[8] However, it is important to note that this cutoff value can be arbitrary and affect the determined ESW.[9]

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis P1 Glovebox Assembly P2 Electrolyte Preparation P1->P2 P3 Three-Electrode Cell Assembly (WE, CE, RE) P2->P3 M1 Connect to Potentiostat P3->M1 M2 Anodic LSV Scan (OCV to High V) M1->M2 M3 Cathodic LSV Scan (OCV to Low V) M1->M3 A1 Plot Current vs. Potential M2->A1 M3->A1 A2 Determine Decomposition Potentials (Cutoff Current Density) A1->A2 A3 Define Electrochemical Window A2->A3 caption Experimental Workflow for ESW Determination

Caption: Workflow for determining the electrochemical stability window.

Comparative Analysis of Electrochemical Windows

The table below summarizes the reported electrochemical stability windows for several common sodium-ion battery electrolytes. It is important to note that these values can vary depending on the experimental conditions.

Electrolyte SaltSolventAnodic Limit (V vs. Na/Na+)Cathodic Limit (V vs. Na/Na+)Total Window (V)Reference(s)
NaPF6 EC:DMC~4.5~0.0~4.5[2][10]
NaClO4 EC:DMC~4.5 (side reactions > 3.0 V)~0.0~4.5[2][10]
NaTFSI Carbonates>4.0~0.0>4.0[11]
NaDFOB EC/DMC, EC/DEC, EC/PC~5.5~0.0~5.5[11]
NaTFPB Carbonates (Estimated)>5.0~0.0>5.0Inferred
Discussion of Common Electrolytes
  • NaPF6: Sodium hexafluorophosphate is a widely used salt in sodium-ion battery research due to its good ionic conductivity and a relatively wide electrochemical window of up to 4.5 V vs. Na/Na+.[10][12] However, NaPF6 is sensitive to moisture and can hydrolyze to form toxic hydrogen fluoride (HF), which can degrade battery components.

  • NaClO4: Sodium perchlorate also offers a wide electrochemical window, comparable to NaPF6.[2][10] While it is less sensitive to moisture than NaPF6, there are safety concerns associated with the oxidizing nature of the perchlorate anion, particularly at elevated temperatures. Side reactions have also been observed to begin around 3.0 V.[2][10]

  • NaTFSI: Sodium bis(trifluoromethanesulfonyl)imide is known for its excellent thermal stability and good ionic conductivity. Its electrochemical window is generally considered to be wide, although it can be limited by the corrosion of aluminum current collectors at potentials above 4.0 V.[11]

The Promise of Borate-Based Electrolytes: A Focus on NaTFPB

Borate-based salts are emerging as a promising class of electrolytes for high-voltage sodium-ion batteries due to their potentially wide electrochemical windows and improved safety profiles.

  • NaDFOB (Sodium Difluoro(oxalato)borate): This salt has demonstrated an impressively wide electrochemical window, extending up to 5.5 V vs. Na/Na+.[11] The borate-based anion is believed to contribute to the formation of a stable SEI on the anode, enhancing cycling stability.[11]

  • NaTFPB (Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate): While direct experimental data on the electrochemical window of NaTFPB as a primary electrolyte salt in SIBs is scarce, we can infer its potential properties based on its chemical structure and the performance of other borate-based salts. NaTFPB, also known as NaBArF24, possesses a large, weakly coordinating anion.[12] The bulky nature of the tetrakis[3,5-bis(trifluoromethyl)phenyl]borate anion and the strong electron-withdrawing trifluoromethyl groups are expected to render it highly resistant to oxidation. This suggests that NaTFPB-based electrolytes could exhibit a very wide anodic stability, potentially exceeding 5.0 V vs. Na/Na+.

The cathodic stability is primarily determined by the reduction of the sodium cation to sodium metal, which occurs at 0 V vs. Na/Na+. Therefore, the cathodic limit for a NaTFPB-based electrolyte is expected to be similar to that of other sodium salts.

The primary challenge for NaTFPB may lie in its solubility in common carbonate solvents and its ionic conductivity, which can be lower than that of smaller, more conventional anions. However, for applications where high voltage is the primary concern, the potentially superior anodic stability of NaTFPB makes it a compelling candidate for further investigation.

G cluster_factors Determining Factors cluster_performance Impact on Battery Performance Electrolyte Electrolyte Properties Anion Anion Stability (Oxidation Resistance) Electrolyte->Anion Solvent Solvent Stability Electrolyte->Solvent Electrode Electrode Material (Catalytic Effects) Electrolyte->Electrode Safety Safety Electrolyte->Safety Lifespan Cycle Life Electrolyte->Lifespan Voltage Operating Voltage Anion->Voltage Solvent->Voltage Electrode->Voltage Energy Energy Density Voltage->Energy caption Factors Influencing the Electrochemical Window

Caption: Interplay of factors affecting the electrochemical window.

Conclusion and Future Outlook

The selection of an appropriate electrolyte is a cornerstone of sodium-ion battery design. While NaPF6 and NaClO4 have served as workhorse electrolytes in SIB research, their limitations in terms of safety and stability have spurred the search for alternatives. NaTFSI offers improved thermal stability but can be aggressive towards aluminum current collectors.

Borate-based electrolytes, particularly those with highly fluorinated, weakly coordinating anions like NaTFPB, represent a promising frontier for enabling high-voltage sodium-ion batteries. Although direct experimental validation of NaTFPB's full electrochemical window is still needed, its chemical structure strongly suggests a high anodic stability. Future research should focus on systematically evaluating the electrochemical properties of NaTFPB in various solvent systems and comparing its performance in full-cell configurations against established electrolytes. Overcoming potential challenges related to solubility and ionic conductivity will be key to unlocking the full potential of this and other advanced borate-based electrolytes.

References

  • Bhide, A., Hofmann, J., Dürr, A. K., Janek, J., & Adelhelm, P. (2014). Electrochemical stability of non-aqueous electrolytes for sodium-ion batteries and their compatibility with Na0.7CoO2. Physical Chemistry Chemical Physics, 16(5), 1987-1998. Available from: [Link]

  • Wikipedia. Electrochemical window. Available from: [Link]

  • Pine Research Instrumentation. (2024). Linear Sweep Voltammetry (LSV). Available from: [Link]

  • Marks, T. J., & Stojcevic, G. (2008). Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24): Safe Preparation, Standardized Purification, and Analysis of Hydration. Organometallics, 27(13), 3239–3242. Available from: [Link]

  • Bhide, A., Hofmann, J., Dürr, A. K., Janek, J., & Adelhelm, P. (2014). Electrochemical stability of non-aqueous electrolytes for sodium-ion batteries and their compatibility with Na0.7CoO2. Physical Chemistry Chemical Physics, 16(5), 1987-1998. Available from: [Link]

  • Wikipedia. Electrochemical window. Available from: [Link]

  • IEST Instrument. (2025). Three Electrode System: The Key To Electrochemical Research. Available from: [Link]

  • Heubner, C., Maletti, S., Auer, H., & Michaelis, A. (2018). Three-electrode Coin Cell Preparation and Electrodeposition Analytics for Lithium-ion Batteries. Journal of Visualized Experiments, (135), 57355. Available from: [Link]

  • Ueda, T., & Yoshimoto, N. (2021). Dataset of the electrochemical potential windows for the Au(hkl)|ionic liquid interfaces defined by the cut-off current densities. Data in Brief, 38, 107389. Available from: [Link]

  • MDPI. (2022). A Critical Review for an Accurate Electrochemical Stability Window Measurement of Solid Polymer and Composite Electrolytes. Available from: [Link]

  • Pine Research Instrumentation. (2024). Linear Sweep Voltammetry (LSV). Available from: [Link]

  • MDPI. (2022). Sodium-Conducting Ionic Liquid Electrolytes: Electrochemical Stability Investigation. Available from: [Link]

Sources

Technical Guide: Assessing the Long-Term Stability of NaTFPB in Solvents for Drug Development Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical manuscript designed for application scientists in pharmaceutical research. It prioritizes experimental rigor, mechanistic understanding, and actionable protocols.

Executive Summary & Chemical Rationale

In drug development, particularly in the fabrication of Ion-Selective Electrodes (ISEs) for amine-drug sensing and phase-transfer catalysis, the choice of the lipophilic counter-ion is critical. Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB) (CAS: 79060-88-1) has emerged as the superior alternative to the classical Sodium Tetraphenylborate (NaTPB) .

While NaTPB is cost-effective, it suffers from significant drawbacks: susceptibility to acid hydrolysis, oxidative degradation by copper(II) ions, and leaching due to insufficient lipophilicity. NaTFPB addresses these issues through fluorination . The electron-withdrawing trifluoromethyl (-CF


) groups on the phenyl rings significantly reduce the electron density at the boron center and the aryl carbons. This modification renders the B-C bond more resistant to electrophilic attack (protolysis) and oxidation, while simultaneously increasing lipophilicity by orders of magnitude.

This guide provides a standardized framework to experimentally validate the stability of NaTFPB in your specific solvent systems (e.g., THF, Acetonitrile, aqueous buffers, and plasticizers like DOS).

Comparative Analysis: NaTFPB vs. Alternatives

The following table summarizes the expected performance differences based on structural properties.

FeatureSodium Tetraphenylborate (NaTPB)NaTFPB (Target) Potassium Tetrakis(pentafluorophenyl)borate (KTPFB)
Primary Failure Mode Acid Hydrolysis & Oxidative cleavageExtremely slow Protolysis (pH < 2)Highly Stable
Acid Stability (pH 3) Poor (Degrades in minutes/hours)Excellent (Stable for days/weeks)Excellent
Oxidative Stability Sensitive to Cu

, Fe

Resistant to common oxidantsHighly Resistant
Lipophilicity (

)
Moderate (Leaches into aq.[1] phase)High (Retained in organic membranes)Very High
Coordinating Ability Weakly CoordinatingNon-Coordinating (WCA) Non-Coordinating
Solubility (THF) HighHighHigh

Degradation Mechanism: The "Why" Behind the Protocol

To assess stability, one must understand the degradation pathway. The primary threat to borate anions in solution is protolysis (acid-catalyzed hydrolysis).

Mechanism Description
  • Protonation: An electrophilic proton (H

    
    ) attacks the ipso-carbon of the phenyl ring.
    
  • Cleavage: The C-B bond breaks, releasing a neutral aryl molecule (e.g., 1,3-bis(trifluoromethyl)benzene) and a trivalent borane species.

  • Cascade: The resulting borane is Lewis acidic and rapidly hydrolyzes further to boric acid and additional aryl byproducts.

Visualization: Degradation Pathway

DegradationMechanism cluster_legend Key NaTFPB NaTFPB Anion [B(ArF)4]- Transition Transition State (Ipso-Protonation) NaTFPB->Transition + H+ Proton H+ (Acid) Proton->Transition Intermediate Triarylborane B(ArF)3 Transition->Intermediate C-B Bond Cleavage Byproduct ArF-H (1,3-bis(CF3)benzene) Transition->Byproduct Final Boric Acid + 4 ArF-H Intermediate->Final + H2O / Rapid Hydrolysis Stable Stable Species Unstable Reactive/Degraded

Figure 1: Acid-catalyzed hydrolysis mechanism of the tetrakis(aryl)borate anion. The rate-limiting step is the initial ipso-protonation.

Experimental Protocols for Stability Assessment

Do not rely on vendor "shelf-life" dates for critical assays. Perform these self-validating checks.

Protocol A: Accelerated Solvolytic Stability (NMR Method)

Objective: Quantify the half-life (


) of NaTFPB in specific solvents.
Why NMR? 

F and

B NMR provide direct structural evidence of degradation products that UV-Vis might miss.

Materials:

  • NaTFPB (High purity, dried).

  • Solvents: Deuterated THF (

    
    -THF), Acetonitrile (
    
    
    
    -MeCN), Methanol (
    
    
    -MeOH).
  • Internal Standard:

    
    -Trifluorotoluene (TFT) (Inert, distinct 
    
    
    
    F shift).
  • Acid Source (for stress test): Trifluoroacetic acid (TFA) or HCl in D

    
    O.
    

Workflow:

  • Preparation: Dissolve NaTFPB (10 mM) in the target deuterated solvent.

  • Standardization: Add internal standard (TFT) at 5 mM.

  • Baseline Scan: Acquire

    
    F NMR (
    
    
    
    ). Note the NaTFPB signal (~ -63 ppm) and TFT signal (~ -63.7 ppm). Ensure baseline separation.
  • Stress Induction:

    • Control: Seal tube under Argon.

    • Acid Stress: Add 1 equivalent of acid.

    • Thermal Stress: Heat to 40°C or 60°C.

  • Monitoring: Acquire spectra at

    
    .
    
  • Analysis: Integrate the NaTFPB peak relative to the Internal Standard. Any appearance of new peaks (corresponding to 1,3-bis(trifluoromethyl)benzene) indicates degradation.

Acceptance Criteria:

  • 
     retention of peak integral after 24h at ambient temperature.
    
  • No new peaks in

    
    B NMR (shift from -6.6 ppm indicates cleavage).
    
Protocol B: Electrochemical Stability Window (Cyclic Voltammetry)

Objective: Confirm the electrochemical inertness of the anion in the working voltage range.

Workflow:

  • Setup: 3-electrode cell (Pt working, Pt counter, Ag/AgCl reference).

  • Electrolyte: 0.1 M NaTFPB in the solvent of interest (e.g., DCM or THF).

  • Scan: Perform Cyclic Voltammetry (CV) from -2.0 V to +2.0 V vs. Ferrocene/Ferrocenium.

  • Observation:

    • Look for anodic currents (oxidation of the anion). NaTFPB should show no oxidation features up to highly positive potentials (> +1.5 V).

    • Compare against NaTPB, which typically oxidizes around +0.8 V.

Decision & Validation Workflow

Use this logic flow to determine if NaTFPB is suitable for your specific drug development application.

Workflow Start Start: Select Solvent System Solubility Check Solubility (>10 mM?) Start->Solubility NMR_Test Run Protocol A (19F NMR / 24h) Solubility->NMR_Test Yes Fail_Sol Fail: Switch Solvent or use K+ Salt Solubility->Fail_Sol No Result_NMR Degradation > 1%? NMR_Test->Result_NMR CV_Test Run Protocol B (Cyclic Voltammetry) Result_NMR->CV_Test No Fail_Stab Fail: Check Acid Impurities or Switch to KTPFB Result_NMR->Fail_Stab Yes Result_CV Anodic Current in Working Range? CV_Test->Result_CV Pass VALIDATED Proceed to Assay Dev Result_CV->Pass No Result_CV->Fail_Stab Yes

Figure 2: Step-by-step validation workflow for qualifying NaTFPB in new solvent systems.

References

  • Nishida, M. et al. (2024). Conducting polymer functionalization in search of advanced materials in ionometry: ion-selective electrodes and optodes. Royal Society of Chemistry.

  • Buczyńska, D. et al. (2024). Towards drug delivery systems triggered by ion-selective interactions. Royal Society of Chemistry.

  • BenchChem. (2025).[2] A Comparative Guide to Sodium Tetrakis(pentafluorophenyl)borate as a Cyclic Voltammetry Electrolyte. BenchChem.

  • Barnes, M. J. (1992).[3] Sodium tetraphenylborate solution stability: A long term study. U.S. Department of Energy / OSTI. [4]

  • Sigma-Aldrich. (2023).[5] Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate Product Information. Merck KGaA.

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of NaTFPB Concentration in Solutions

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Analytical Methodologies for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of NaTFPB and the Imperative of Accurate Quantification

Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB), also known as NaBArF, is a versatile and widely utilized salt in chemical synthesis.[1][2] Its primary role is as a source of the weakly coordinating anion, tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ([TFPB]⁻), which is instrumental in generating and stabilizing highly reactive cationic species.[1][2] This property makes NaTFPB a crucial reagent in various applications, including catalysis for polymerization, C-H bond activation, and as a phase-transfer catalyst.[1][2] Given its pivotal role, the ability to accurately determine the concentration of NaTFPB in solutions is of paramount importance for reaction stoichiometry, kinetic studies, and overall process control. This guide provides a comprehensive comparison of the primary analytical techniques for the quantitative analysis of NaTFPB, offering insights into their principles, practical implementation, and comparative performance to empower researchers in selecting the most suitable method for their specific needs.

Methodology Comparison: A Head-to-Head Analysis

The selection of an appropriate analytical method for NaTFPB quantification hinges on several factors, including the required sensitivity, the complexity of the sample matrix, the availability of instrumentation, and the desired throughput. Here, we delve into the most common techniques, evaluating their strengths and limitations.

UV-Vis Spectrophotometry: The Workhorse of Quantitative Analysis

Principle of Operation: UV-Vis spectrophotometry is a well-established and accessible technique that relies on the principle of the Beer-Lambert law.[3][4] This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[3] The aromatic rings within the TFPB anion exhibit strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum, providing a basis for its quantification.

Experimental Workflow:

Caption: Workflow for NaTFPB quantification using UV-Vis spectrophotometry.

Detailed Protocol:

  • Preparation of Standard Solutions: Accurately weigh a known amount of high-purity NaTFPB and dissolve it in a suitable solvent (e.g., acetonitrile, tetrahydrofuran) to prepare a stock solution of known concentration. Perform serial dilutions to generate a series of standard solutions with concentrations spanning the expected range of the unknown samples.

  • Determination of Maximum Wavelength (λmax): Using a UV-Vis spectrophotometer, scan one of the standard solutions across the UV range (typically 200-400 nm) to identify the wavelength of maximum absorbance (λmax). This wavelength will be used for all subsequent measurements to ensure maximum sensitivity.

  • Generation of a Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot the absorbance values against the corresponding concentrations to create a calibration curve. The resulting plot should be linear, and a linear regression analysis will yield the equation of the line (y = mx + c) and the coefficient of determination (R²), which should be close to 1 for a good fit.

  • Sample Analysis: Prepare the unknown sample solution in the same solvent used for the standards. If necessary, dilute the sample to ensure its absorbance falls within the linear range of the calibration curve. Measure the absorbance of the sample at λmax.

  • Concentration Calculation: Use the equation of the calibration curve to calculate the concentration of NaTFPB in the unknown sample.

Method Validation Insights: The objective of validating an analytical method is to demonstrate its fitness for a specific purpose. For UV-Vis spectrophotometry, this involves assessing parameters such as linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).[5] Linearity is established by the R² value of the calibration curve. Accuracy can be determined by spiking a blank sample with a known amount of NaTFPB and measuring the recovery. Precision is assessed by repeatedly measuring the same sample and calculating the relative standard deviation (RSD).

High-Performance Liquid Chromatography (HPLC): For Enhanced Specificity

Principle of Operation: HPLC is a powerful separation technique that can be employed for the quantification of NaTFPB, especially in complex matrices where other components might interfere with direct spectrophotometric analysis.[6][7] The method separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent).[8] For NaTFPB, a reverse-phase HPLC method is typically used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.[9]

Experimental Workflow:

Caption: General workflow for NaTFPB quantification using HPLC.

Detailed Protocol:

  • Preparation of Mobile Phase and Standards: Prepare the mobile phase, typically a mixture of acetonitrile and water with a suitable buffer (e.g., ammonium formate).[9] Prepare a series of NaTFPB standard solutions of known concentrations in the mobile phase.

  • HPLC System Configuration: Install a suitable reverse-phase column (e.g., C18). Set the mobile phase flow rate and the detector wavelength (if using a UV detector, set to the λmax of NaTFPB).

  • Calibration: Inject the standard solutions into the HPLC system. Record the chromatograms and integrate the peak area corresponding to the TFPB anion. Create a calibration curve by plotting the peak area against the concentration of the standards.

  • Sample Analysis: Prepare the unknown sample, filtering it if necessary to remove particulates. Inject the sample into the HPLC system and record the chromatogram.

  • Quantification: Identify the peak corresponding to the TFPB anion based on its retention time. Integrate the peak area and use the calibration curve to determine the concentration of NaTFPB in the sample.

Method Validation Insights: HPLC method validation involves assessing specificity, linearity, accuracy, precision, and sensitivity.[10] Specificity is demonstrated by the ability to resolve the NaTFPB peak from other components in the sample matrix. Robustness should also be evaluated by making small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate) and observing the effect on the results.[10]

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: An Absolute Quantitative Method

Principle of Operation: ¹⁹F NMR spectroscopy is a powerful tool for the quantitative analysis of fluorinated compounds like NaTFPB.[11][12] The principle lies in the fact that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By integrating the ¹⁹F NMR signal of NaTFPB and comparing it to the integral of a known amount of an internal standard, the concentration of NaTFPB can be determined without the need for a calibration curve.[13] The large chemical shift dispersion in ¹⁹F NMR often leads to well-separated signals, which is advantageous for quantification.[13]

Experimental Workflow:

Caption: Workflow for NaTFPB quantification using ¹⁹F NMR spectroscopy.

Detailed Protocol:

  • Sample Preparation: Accurately weigh a known amount of the NaTFPB sample and a suitable fluorinated internal standard (with a known purity) into an NMR tube. The internal standard should have a simple ¹⁹F NMR spectrum that does not overlap with the NaTFPB signals. Dissolve the solids in a known volume of a deuterated solvent.

  • NMR Data Acquisition: Acquire the ¹⁹F NMR spectrum. It is crucial to ensure a sufficient relaxation delay between scans to allow for complete relaxation of the fluorine nuclei, which is essential for accurate integration.

  • Data Processing: Process the acquired spectrum, including Fourier transformation, phasing, and baseline correction.

  • Integration and Calculation: Integrate the area of the ¹⁹F NMR signal corresponding to NaTFPB and the signal of the internal standard. The concentration of NaTFPB can then be calculated using the following formula:

    Concentration of NaTFPB = (Integral of NaTFPB / Number of F atoms in NaTFPB) * (Number of F atoms in Standard / Integral of Standard) * (Concentration of Standard)

Method Validation Insights: While ¹⁹F NMR can be considered a primary ratio method, validation is still important.[11] Key considerations include the choice of a suitable internal standard, ensuring complete dissolution, and optimizing acquisition parameters (especially the relaxation delay) to ensure accurate integration.[12] The purity of the internal standard must be accurately known.

Ion-Selective Electrodes (ISEs): A Potentiometric Approach

Principle of Operation: Ion-selective electrodes are potentiometric sensors that respond to the activity of a specific ion in a solution.[14][15] An ISE for the TFPB anion can be constructed using a polymeric membrane (e.g., PVC) doped with a lipophilic ion-exchanger that has a high affinity for the TFPB anion.[14][16] The potential difference between the ISE and a reference electrode is logarithmically proportional to the activity of the TFPB anion in the sample solution.

Experimental Workflow:

Sources

Side-by-side comparison of NaTFPB and silver tetrakis[3,5-bis(trifluoromethyl)phenyl]borate

[1]

Executive Summary: The "Enabler" vs. The "Activator"

While both Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB , often abbreviated as NaBArF₂₄ ) and its silver analog (AgTFPB / AgBArF₂₄ ) share the same weakly coordinating anion (WCA), their roles in the laboratory are diametrically opposed.[1]

  • NaTFPB is the "Enabler": It is primarily a passive component.[1] It serves as a lipophilic electrolyte in electrochemical sensors (ISEs), a phase-transfer catalyst, or the stable precursor used to synthesize other BArF salts.[1] It is chosen for its chemical inertness and ability to stabilize cationic species without interfering.[1]

  • AgTFPB is the "Activator": It is an active reagent.[1] It is used almost exclusively for halide abstraction .[1] Its sole purpose is to sacrifice itself—trading its silver cation for a halide (Cl⁻, Br⁻, I⁻) to generate a highly reactive, electrophilic cationic metal catalyst.[1]

Guidance: If you are building a sensor or need a stable counter-ion source, use NaTFPB .[1] If you are trying to "turn on" a metal catalyst by removing a chloride ligand, use AgTFPB .[1]

Chemical Architecture & Properties[1][2]

The defining feature of both salts is the [BArF₂₄]⁻ anion.[1] This bulky, fluorinated anion distributes its negative charge over 24 fluorine atoms and 4 aromatic rings, making it one of the least coordinating anions available.

Comparative Properties Table
FeatureNaTFPB (Sodium Salt) AgTFPB (Silver Salt)
Formula Na[B(C₆H₃(CF₃)₂)₄]Ag[B(C₆H₃(CF₃)₂)₄]
Molecular Weight ~886.1 g/mol ~971.1 g/mol
Primary Function Ionic Additive, Precursor, ElectrolyteHalide Abstraction Reagent (Catalyst Activation)
Solubility (Key) Soluble in Et₂O, THF, MeOH, Acetone.[1][2]Soluble in Et₂O, CH₂Cl₂, Toluene (moderate).[1]
Water Solubility Insoluble (Critical for ISE function)Decomposes/Reacts (Avoid water)
Light Sensitivity StableHigh (Must be stored in dark/foil)
Hygroscopicity Moderate (Often forms hydrates, e.g.,[1] ·2.5H₂O)Sensitive (Water acts as a competing ligand)
Stability Acid/Oxidant ResistantThermally sensitive; prone to photoreduction

Reactivity Profiles & Mechanisms[1][3]

A. AgTFPB: The Halide Abstraction Mechanism

The utility of AgTFPB relies on the high lattice energy of silver halides (AgCl, AgBr).[1] When AgTFPB encounters a transition metal halide (LₙM-Cl), the silver strips the chloride, precipitating AgCl.[1] Because the remaining BArF anion is too bulky and stable to coordinate back to the metal, a "naked," highly electrophilic cation is generated.

Key Application: Generating cationic catalysts for olefin polymerization (Brookhart catalysts), C-H activation, and glycosylation.[1]

AgTFPB_ActivationPrecursorInactive Pre-Catalyst(L-M-Cl)TransitionTransition State[Cl...Ag...BArF]Precursor->Transition Mixing in DCMAgSaltActivator(Ag+ [BArF]-)AgSalt->TransitionActiveCatActive Cationic Catalyst[L-M]+ [BArF]-Transition->ActiveCat Halide RemovalWastePrecipitate WasteAgCl (s)Transition->Waste Precipitation

Figure 1: Mechanism of catalyst activation via halide abstraction using AgTFPB.[1] The non-coordinating nature of the BArF anion prevents re-association, leaving the metal center open for substrate binding.

B. NaTFPB: Ion Selective Electrode (ISE) Function

In potentiometric sensors, NaTFPB is doped into a PVC membrane.[1] It acts as an "ionic site."[1] Because the BArF anion is extremely lipophilic (hydrophobic), it stays trapped in the organic membrane.[1] This forces an equilibrium where target cations from the sample must enter the membrane to balance the charge, generating a measurable voltage (Nernstian response).[1]

NaTFPB_ISESampleAqueous Sample(Target Cation C+)InterfacePhase Boundary(Water / PVC Membrane)Sample->InterfaceEquilibriumIon ExchangeNa+ (out) <-> C+ (in)Interface->Equilibrium NaTFPB reduces resistanceMembranePVC Membrane MatrixContains Na+ [BArF]-Membrane->InterfaceSignalPotential Difference (EMF)Proportional to log[C+]Equilibrium->Signal

Figure 2: Role of NaTFPB in Ion Selective Electrodes.[1] The BArF anion remains anchored in the membrane, facilitating the selective extraction of target cations.

Experimental Protocols

Protocol A: Catalyst Activation using AgTFPB

Use this when you need to generate a cationic gold or palladium catalyst in situ.

Safety: Perform in a glovebox or under strict Schlenk conditions. AgTFPB is light-sensitive; wrap all flasks in aluminum foil.[1]

  • Preparation: Dissolve 1.0 equivalent of the metal-chloride precursor (e.g., (PPh₃)AuCl) in anhydrous CH₂Cl₂ (DCM).

  • Addition: Add 1.0 equivalent of AgTFPB solid directly to the stirring solution.

    • Note: AgTFPB is moderately soluble in DCM; as it dissolves and reacts, you will see the immediate formation of a white/grey precipitate (AgCl).[1]

  • Reaction: Stir at room temperature for 15–30 minutes in the dark.

  • Filtration (Critical): The AgCl precipitate is fine and can clog standard frits.[1] Filter the solution through a 0.2 µm PTFE syringe filter or a Celite pad under inert gas pressure into a receiving Schlenk flask.

  • Usage: The resulting clear filtrate contains the cationic catalyst [(PPh₃)Au]+ [BArF]-. Use immediately for the target reaction (e.g., hydroamination).[1] Do not attempt to isolate the cationic species unless necessary, as they are extremely sensitive to moisture.[1]

Protocol B: Purification of NaTFPB (Dehydration)

Commercial NaTFPB often contains 1–3 equivalents of water (hydrates).[1] For strict anhydrous applications, it must be dried.

  • Dissolution: Dissolve commercial NaTFPB in anhydrous diethyl ether (Et₂O).

  • Drying: Add activated 4Å molecular sieves and let stand for 12 hours. Alternatively, for faster drying, stir with anhydrous magnesium sulfate (MgSO₄) for 2 hours.[1]

  • Filtration: Filter under nitrogen to remove the desiccant.[1]

  • Evaporation: Remove the solvent under vacuum.

  • Thermal Treatment: Heat the resulting white powder to 60°C under high vacuum (<0.1 mbar) for 4 hours.

    • Validation: Check water content via ¹H NMR in CD₂Cl₂ (look for water peak at ~1.5 ppm, distinct from the aromatic protons at 7.5–7.7 ppm).[1]

Handling & Stability Guide

ParameterNaTFPBAgTFPB
Storage Desiccator (Room Temp).Freezer (-20°C) , Dark, Inert Gas.[1]
Light No special precautions.[1]Strict exclusion. Ag+ reduces to Ag⁰ (black mirror) upon exposure.[1]
Air/Moisture Hygroscopic.[1] Absorbs water but does not decompose.[1]Moisture sensitive.[1] Water coordinates to Ag+, altering reactivity.[1]
Incompatibility Strong cationic surfactants (precipitates).[1]Halides (Cl, Br, I), Cyanides, Thiols.[1]

References

  • Kobayashi, H., et al. (1981).[1][2] "Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate as the First Efficient Negatively Charged Phase Transfer Catalyst."[1] Chemistry Letters, 10(4), 579-580.[1][2] Link[1][2]

  • Brookhart, M., Grant, B., & Volpe, A. F. (1992).[1][2] "[(3,5-(CF3)2C6H3)4B]-[H(OEt2)2]+: a convenient reagent for generation and stabilization of cationic, highly electrophilic organometallic complexes."[1][2] Organometallics, 11(11), 3920–3922.[1][2] Link[1]

  • Yakelis, N. A., & Bergman, R. G. (2005).[1] "Safe Preparation and Purification of Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF24)." Organometallics, 24(15), 3579–3581.[1] Link[1]

  • Bühlmann, P., & Chen, L. D. (2012).[1] "Ion-Selective Electrodes with Ion-Exchange Membranes." Supramolecular Chemistry: From Molecules to Nanomaterials. (Contextualizing NaTFPB use in ISEs). Link

  • Barroso, S., et al. (2011).[1] "Silver(I) tetrakis[3,5-bis(trifluoromethyl)phenyl]borate as a halide abstraction reagent." Inorganic Chemistry Communications. (General usage of AgTFPB).

Comparative Guide: The Effect of Counter-Ion (Na⁺) on NaTFPB Reactivity

[1]

Executive Summary

Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB), often referred to as NaBArF₂₄ , is the industry-standard source of the weakly coordinating TFPB anion. Its utility in ion-selective electrodes (ISEs), phase-transfer catalysis, and organometallic synthesis is governed not just by the stability of the anion, but critically by the nature of the counter-ion (cation).

This guide objectively evaluates the performance of the Na⁺ counter-ion against its primary alternatives (K⁺, Li⁺, and TBA⁺). While the TFPB anion is designed to be "non-coordinating," experimental data confirms that the counter-ion dictates solubility, ion-pair tightness, and exchange kinetics.[1] Key Finding: Na⁺ offers the optimal balance of bioavailability and exchange lability for membrane sensors, whereas bulky organic cations (TBA⁺) are superior for maximizing anionic "nakedness" in non-polar catalytic cycles.[1]

The Physicochemical Basis: Why the Counter-Ion Matters[1]

To understand NaTFPB reactivity, one must analyze the Ion-Pair Dissociation Equilibrium .[1] In low-dielectric media (e.g., PVC membranes, DCM, Toluene), the salt exists in equilibrium between free ions and contact ion pairs.

The Mechanism

The reactivity of the TFPB anion is inversely proportional to the tightness of the ion pair.[1]

  • Hard Cations (Na⁺, Li⁺): Possess high charge density.[1] In the absence of coordinating solvents (like THF), they form tighter electrostatic aggregates with the fluoro-aryl groups of the anion, potentially reducing reactivity.

  • Soft/Bulky Cations (TBA⁺, PPN⁺): Steric bulk prevents close contact, shifting the equilibrium to the right (free ions), thereby increasing the "nakedness" and reactivity of the anion.

Visualization: Cation Influence on Anion Availability

The following diagram illustrates the dissociation pathways dependent on the cation radius and solvent polarity.

IonPairingcluster_0Reactivity ThresholdSaltMetal-TFPB Salt(Solid)DissolvedSolvated Ion Pair[M+ // TFPB-]Salt->DissolvedSolvation (THF/Ether)FreeIonsFree Reactive Anions(High Reactivity)Dissolved->FreeIonsBulky Cation (TBA+)or High Dielectric ConstantAggregatesContact Ion Pairs(Low Reactivity)Dissolved->AggregatesSmall Cation (Na+, Li+)Non-Polar Solvent

Figure 1: The dissociation pathway of TFPB salts.[1] Green paths indicate conditions favoring high reactivity (naked anions).[1]

Comparative Analysis: NaTFPB vs. Alternatives

The following table synthesizes experimental performance metrics across common counter-ions.

FeatureNaTFPB (Sodium) KTFPB (Potassium) TBATFPB (Tetrabutylammonium)
Solubility (THF/Ether) High. Forms stable solvates (e.g., Na(THF)₄TFPB).[1]Moderate/Low. Often precipitates, useful for purification.[1]Very High. Soluble in DCM, Chloroform, Toluene.[1]
Solubility (Water) Negligible. (Critical for aqueous extraction).[1]Negligible. Negligible.
Hygroscopicity Moderate. Na⁺ is oxophilic; requires dry storage.[1]Low. Easier to weigh accurately in ambient air.[1]Low. Hydrophobic cation repels moisture.[1]
Ion-Pair Tightness Medium. Tighter than TBA, looser than Li in dry media.[1]Medium-High. Can form tight crystal lattices.[1]Low. Best for generating "naked" anions.[1]
Primary Application Universal Precursor. Best for ISEs and cation exchange.[1]Purification. Used to precipitate TFPB from crude mixtures.[1]Electrochemistry. Wide potential window; high conductivity.[1]

Application-Specific Performance Evaluation

Scenario A: Ion-Selective Electrodes (ISEs)

In PVC membrane sensors, NaTFPB is the "Goldilocks" choice.

  • The Role: It acts as an ionic additive (exchanger) to exclude interference from lipophilic anions and lower membrane resistance.[1]

  • Why Na⁺ wins: The Na⁺ cation is sufficiently hydrophilic to be easily exchanged by the target analyte (e.g., K⁺, Ca²⁺) upon first conditioning. A bulky cation like TBA⁺ would be too lipophilic, remaining in the membrane and blocking the exchange sites, resulting in sub-Nernstian slopes .[1]

Scenario B: Organometallic Catalyst Activation

When using TFPB to stabilize a cationic metal catalyst (e.g.,

  • NaTFPB Limitation: NaTFPB often requires a silver salt intermediate (AgTFPB) to drive the reaction via precipitation of AgCl.[1] Direct use of NaTFPB can lead to NaCl formation, which may remain suspended as fine particulates.[1]

  • Alternative: HBArF (Proton) or LiTFPB is often preferred here if the byproduct (LiCl) is soluble or if protonolysis is the activation mechanism.[1]

Experimental Protocol: Validating Counter-Ion Effects

To objectively determine if the Na⁺ counter-ion is affecting your specific system, perform a Molar Conductivity Titration .[1] This protocol validates whether the anion is free or paired.[1]

Methodology: Ostwald Dilution Test

Objective: Measure the dissociation constant (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

  • Preparation: Prepare

    
     M stock solutions of NaTFPB and TBATFPB in dry DCM.
    
  • Stepwise Dilution: Dilute sequentially to

    
     M.
    
  • Measurement: Measure conductivity (

    
    ) at each concentration using a dip-probe conductometer.
    
  • Analysis: Plot Molar Conductivity (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) vs. 
    
    
    .

Interpretation:

  • Linear Slope (Kohlrausch Law): Indicates strong electrolyte behavior (Fully dissociated).[1]

  • Curved/Steep Drop: Indicates weak electrolyte behavior (Ion pairing).[1]

  • Result: You will typically observe that TBATFPB maintains linearity at higher concentrations than NaTFPB in non-polar solvents, proving the Na⁺ ion limits reactivity via pairing.[1]

Workflow Visualization

ProtocolStartStart: Select Solvent(Target Reaction Media)PrepPrepare Stock Solutions(NaTFPB vs TBATFPB)Start->PrepMeasureMeasure Conductivity(Dilution Series)Prep->MeasurePlotPlot: Lambda vs Sqrt(C)Measure->PlotDecisionIs Slope Linear?Plot->DecisionResultAHigh Dissociation(Naked Anion)Decision->ResultAYesResultBSignificant Ion Pairing(Cation Interference)Decision->ResultBNo

Figure 2: Decision tree for evaluating counter-ion interference via conductivity.

References

  • Nishida, H., Takada, N., Yoshimura, M., Sonoda, T., & Kobayashi, H. (1984). Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate.[1][2] Highly Lipophilic Stable Anionic Agent for Solvent-extraction of Cations.[1][2] Bulletin of the Chemical Society of Japan.

    • [1]

  • Brookhart, M., Grant, B., & Volpe Jr., A. F. (1992). [(3,5-(CF3)2C6H3)4B]-[H(OEt2)2]+: A Convenient Reagent for Generation and Stabilization of Cationic, Highly Electrophilic Organometallic Complexes.[1][2] Organometallics.

    • [1]

  • Umezawa, Y., et al. (2000). Potentiometric Selectivity Coefficients of Ion-Selective Electrodes.[1] Pure and Applied Chemistry.

    • ChemicalBook. Sodium tetrakis[3,5-bis(trifluoromethyl)

      • Yakelis, N. A., & Bergman, R. G. (2005). Safe Preparation and Purification of Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF24).[1] Organometallics.

        • [1]

      Safety Operating Guide

      Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate proper disposal procedures

      Author: BenchChem Technical Support Team. Date: February 2026

      This guide outlines the operational safety and disposal protocols for Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (commonly referred to as NaBArF , NaBArF₂₄ , or Kobayashi’s Reagent ).[1]

      This compound is a bulky, non-coordinating anion source used to stabilize cationic metal catalysts.[1][2] Its disposal requires specific attention due to its high fluorine content (24 fluorine atoms per molecule) and its susceptibility to acid-catalyzed decomposition, which releases volatile, flammable, and toxic byproducts.[1]

      Part 1: Immediate Action Card (Executive Summary)

      CRITICAL PROTOCOL ACTION / REQUIREMENT
      🚫 INCOMPATIBILITY NEVER mix with STRONG ACIDS. Acid causes rapid protodeboronation, releasing 1,3-bis(trifluoromethyl)benzene (Flammable/Toxic).[1][3]
      ⚠️ WASTE STREAM DO NOT combine with general organic solvents or aqueous waste.[2][3] Segregate into a dedicated "Fluorinated Organic Waste" stream.
      🔥 DISPOSAL METHOD High-Temperature Incineration ONLY. Must be sent to a facility equipped with HF (Hydrogen Fluoride) scrubbers.[2][3]
      🧪 SPILL RESPONSE Solid: Sweep gently (avoid dust).[1][2][3] Liquid: Absorb with sand/vermiculite.[2] Do not use acid-based absorbents.

      Part 2: Chemical Profile & Hazard Assessment

      To dispose of NaBArF safely, one must understand its stability profile.[2] Unlike standard borohydrides, NaBArF is resistant to oxidation but highly sensitive to protonolysis .[1][2]

      Chemical Identity
      • CAS Number: 79060-88-1[2][3][4][5]

      • Formula: C₃₂H₁₂BF₂₄Na

      • Molecular Weight: 886.2 g/mol [1][2]

      • Structure: A central boron atom bonded to four 3,5-bis(trifluoromethyl)phenyl groups.[1][2] The bulky electron-withdrawing groups disperse the negative charge, making the anion "non-coordinating."

      The "Hidden" Hazard: Protodeboronation

      While NaBArF itself is a solid irritant, its decomposition product is the primary safety concern during disposal. Upon contact with strong acids (HCl, H₂SO₄), the Boron-Carbon bond cleaves (protodeboronation).[1]

      Reaction:

      
      
      

      The Byproduct (Ar-H): 1,3-Bis(trifluoromethyl)benzene (CAS 402-31-3) [1][2][3]

      • Flash Point: 26°C (Flammable Liquid)[1]

      • Toxicity: Specific Target Organ Toxicity (Respiratory Irritation), Aquatic Toxicity.[1]

      • Operational Implication: If you acidify a waste stream containing NaBArF, you may inadvertently generate a flammable atmosphere and toxic vapors within the waste container.

      Part 3: Waste Segregation & Decision Logic

      Proper segregation is the single most important step for the bench scientist.[2] The presence of Fluorine dictates the downstream destruction method.[2]

      Waste Stream Decision Tree

      WasteSegregation Start Waste Material Containing NaBArF State Physical State? Start->State Solid Solid Waste (Powder, contaminated paper, gloves) State->Solid Solid Liquid Liquid Waste (Reaction mixtures, mother liquors) State->Liquid Liquid SolidAction Pack in Double Poly Bag Label: 'Solid Fluorinated Organic Waste' Solid->SolidAction CheckAcid Is the solution Acidic? Liquid->CheckAcid AcidYes YES CheckAcid->AcidYes pH < 7 AcidNo NO CheckAcid->AcidNo pH ≥ 7 Neutralize Neutralize with weak base (NaHCO3 or NaOH) to pH 7-9 AcidYes->Neutralize CheckMetal Does it contain Heavy Metals? (Ru, Ir, Rh, Pd, etc.) AcidNo->CheckMetal Neutralize->CheckMetal MetalYes Segregate Stream: 'Fluorinated Waste + Heavy Metals' CheckMetal->MetalYes Yes MetalNo Segregate Stream: 'Fluorinated Organic Solvents' CheckMetal->MetalNo No

      Figure 1: Decision logic for segregating NaBArF waste streams. Note the critical neutralization step before storage.

      Part 4: Step-by-Step Disposal Protocols

      Protocol A: Solid Waste (Pure Compound or Spill Cleanup)

      Applicability: Expired reagents, spill cleanup materials, contaminated weighing boats.[1]

      • Containment: Do not use standard trash bins. Use a wide-mouth high-density polyethylene (HDPE) jar or a double-lined hazardous waste bag.[2][3]

      • Labeling: Clearly mark the container:

        • Chemical Name: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate.[1][4][5][6][7]

        • Hazard Class: Irritant, Fluorinated Compound.[1][2]

        • Warning:"DO NOT INCINERATE IN STANDARD OVEN - HIGH FLUORINE CONTENT." [2][3]

      • Storage: Store in a cool, dry place away from oxidizers and acids until pickup.

      Protocol B: Liquid Waste (Reaction Mixtures)

      Applicability: Filtrates from catalyst preparations, reaction solvents (DCM, Ether, THF).[1]

      • Quenching (If Reactive Metals Present):

        • If the solution contains reactive organometallics (e.g., Grignards, hydrides), quench carefully with isopropanol or water first.[1]

        • Crucial Check: Ensure the quenching agent does not acidify the solution.[2]

      • pH Verification:

        • Dip a pH strip into the waste solution.[2]

        • If pH < 7: Slowly add saturated Sodium Bicarbonate (NaHCO₃) solution with stirring until pH is neutral (7–8).[1][2] This prevents the slow formation of volatile aromatics in the drum.[2]

      • Segregation:

        • Pour into a dedicated waste carboy labeled "Halogenated/Fluorinated Organic Waste." [2]

        • Do not mix with "Non-Halogenated" solvents (e.g., pure acetone/ethanol waste), as this complicates the incineration process for the disposal facility.[1]

      • Metal Contamination:

        • If the NaBArF was used as a counterion for a precious metal catalyst (Ru, Rh, Ir), label the waste container with the specific metal.[1] This allows the waste facility to route it for metal recovery before incineration, or use a specific destruction path.[2]

      Part 5: Regulatory & Environmental Logistics

      Incineration Specifications

      The ultimate destruction of NaBArF must occur at a licensed hazardous waste incinerator.[2]

      • Requirement: The facility must have Wet Gas Scrubbers .[2]

      • Reasoning: Thermal decomposition of the trifluoromethyl (-CF₃) groups releases Hydrogen Fluoride (HF) gas.[1][2]

        
        [1][3]
        
      • Standard incinerators without scrubbers will suffer refractory damage from HF, and release toxic plumes.[2]

      Transport Classification (DOT/IATA)

      When preparing for off-site transport, use the following guidelines (subject to local variation):

      • Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate).[1][2][4][5][7]

      • UN Number: UN 3077 (Solid) or UN 3082 (Liquid).[1][2]

      • Class: 9.

      • Packing Group: III.

      Part 6: References

      • National Institutes of Health (NIH) / PubChem. Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate Compound Summary (CID 23681909). [Link][1]

      • Nave, S., et al. "Protodeboronation of Tertiary Boronic Esters."[2][8] Journal of the American Chemical Society, 2010.[8] (Mechanism of acid sensitivity).[1][2][9] [Link]

      • Yakelis, N. A., & Bergman, R. G. "Safe Preparation and Purification of Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24)."[1] Organometallics, 2005.[1][2] (Handling and stability context). [Link]

      Sources

      Mastering the Safe Handling of Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate: A Guide for Laboratory Professionals

      Author: BenchChem Technical Support Team. Date: February 2026

      An In-Depth Guide to Personal Protective Equipment, Operational Protocols, and Disposal for a Crucial Reagent

      Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, often abbreviated as NaBArF, is an indispensable reagent in modern chemistry, prized for its role as a weakly coordinating anion in catalysis and synthesis. However, its utility is matched by a set of handling requirements that demand meticulous attention to safety. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the safe and effective use of this compound, moving beyond mere procedural lists to explain the rationale behind each critical step.

      Understanding the Hazard Landscape

      Before delving into protective measures, it is crucial to understand the inherent hazards of Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate. The primary risks associated with this compound are:

      • Skin Irritation: Direct contact can cause skin irritation.[1][2]

      • Serious Eye Irritation: The compound can cause significant eye irritation upon contact.[1][2]

      • Respiratory Irritation: Inhalation of the dust or aerosols may lead to respiratory tract irritation.[1][2]

      Furthermore, this compound is often used in conjunction with various organic solvents, such as dichloromethane (DCM), which present their own significant health risks, including potential carcinogenicity and neurotoxicity.[3] Therefore, a comprehensive safety plan must address the hazards of both the solid compound and its solutions.

      A Multi-Layered Approach to Personal Protective Equipment (PPE)

      A robust PPE strategy is the cornerstone of safe handling. The selection of appropriate PPE is not a one-size-fits-all approach but rather a dynamic process that adapts to the specific experimental context.

      Engineering Controls: The First Line of Defense

      Whenever possible, engineering controls should be the primary method of exposure reduction.

      • Fume Hood: All manipulations of Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, especially when in solution or if dust generation is possible, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

      • Ventilation: Ensure the laboratory has adequate general ventilation to maintain a safe working environment.

      Essential Personal Protective Equipment

      The following PPE is mandatory when handling Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate in any form:

      PPE ComponentSpecifications and Rationale
      Eye and Face Protection Chemical splash goggles are the minimum requirement. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[1][4]
      Gloves The choice of glove material is critical and depends on the solvent being used. For handling the solid compound, standard nitrile gloves provide adequate protection. However, when working with solutions, particularly those containing dichloromethane, a multi-layered glove strategy is essential due to the high permeability of many common glove materials.[3]
      Body Protection A buttoned, full-length laboratory coat is the minimum requirement.[5] For procedures involving larger volumes or a significant splash risk, a chemically resistant apron made of materials like Silver Shield® is recommended.[3]
      Respiratory Protection For most laboratory-scale operations within a fume hood, respiratory protection is not required. However, in situations where dust or aerosol generation is unavoidable and cannot be controlled by engineering means, a NIOSH-approved respirator with appropriate cartridges should be used.

      Glove Selection for Common Solvents:

      SolventRecommended Glove CombinationRationale
      Dichloromethane (DCM) Double gloving with an inner layer of Silver Shield® or polyethylene vinyl alcohol (PVA) and an outer layer of nitrile or neoprene gloves.[3][6]Dichloromethane readily penetrates standard nitrile and latex gloves. The inner, more resistant layer provides the primary barrier, while the outer glove offers dexterity and protection against minor splashes.[3][6]
      Diethyl Ether Nitrile or neoprene gloves are generally suitable for incidental contact.These materials offer good resistance to diethyl ether for short-term use.
      Tetrahydrofuran (THF) Butyl rubber or Silver Shield® gloves are recommended.Nitrile gloves offer limited protection against THF.

      Operational Protocol: A Step-by-Step Guide to Safe Handling

      Adherence to a strict operational protocol is paramount to minimizing risk. The following steps provide a framework for the safe handling of Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate from receipt to disposal.

      Operational Protocol cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Review SDS 1. Review Safety Data Sheet (SDS) Assemble PPE 2. Assemble and Inspect PPE Review SDS->Assemble PPE Prepare Work Area 3. Prepare Fume Hood and Equipment Assemble PPE->Prepare Work Area Weighing 4. Weighing Solid Compound Prepare Work Area->Weighing Dissolution 5. Dissolution in Solvent Weighing->Dissolution Reaction 6. Performing the Reaction Dissolution->Reaction Decontamination 7. Decontaminate Glassware and Surfaces Reaction->Decontamination Waste Segregation 8. Segregate Waste Streams Decontamination->Waste Segregation Proper Disposal 9. Dispose of Waste Waste Segregation->Proper Disposal Remove PPE 10. Remove and Dispose of PPE Proper Disposal->Remove PPE Hand Washing 11. Wash Hands Thoroughly Remove PPE->Hand Washing

      Caption: A logical workflow for the safe handling of Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate.

      Experimental Protocols

      1. Weighing the Solid Compound:

      • Perform all weighing operations within a fume hood or a balance enclosure to contain any dust.

      • Use anti-static weighing paper or a container to prevent dispersal of the fine powder.

      • Handle the container with care to avoid generating dust.

      2. Dissolution in Solvent:

      • Slowly add the solid to the solvent with stirring to avoid splashing.

      • Ensure the dissolution vessel is appropriately sized to prevent overflow.

      • Keep the container covered as much as possible during the process.

      Disposal Plan: Ensuring Environmental Responsibility

      Proper disposal of Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate and its associated waste is a critical component of laboratory safety and environmental stewardship. All waste must be disposed of through an approved waste disposal plant.[1]

      Waste Segregation

      Strict segregation of waste streams is essential for safe and compliant disposal.

      • Solid Waste: Contaminated items such as gloves, weighing paper, and paper towels should be collected in a designated, labeled hazardous waste container.

      • Liquid Waste (Halogenated): Solutions containing dichloromethane or other halogenated solvents must be collected in a separate, clearly labeled "Halogenated Organic Waste" container.

      • Liquid Waste (Non-Halogenated): Solutions in non-halogenated solvents should be collected in a "Non-Halogenated Organic Waste" container.

      • Aqueous Waste: While this compound has limited water solubility, any aqueous washes that may be contaminated should be collected as hazardous aqueous waste. Do not dispose of down the drain.[7]

      Decontamination of Glassware

      Prompt and thorough decontamination of laboratory equipment is crucial to prevent cross-contamination and accidental exposure.

      Step-by-Step Glassware Decontamination:

      • Initial Rinse: Rinse the glassware with a small amount of the solvent used in the experiment to remove the bulk of the residue. This rinseate should be collected as hazardous waste.

      • Detergent Wash: Wash the glassware with a laboratory-grade detergent and warm water. Use a brush to scrub all surfaces.

      • Solvent Rinse: Rinse the glassware with an appropriate organic solvent, such as acetone or ethanol, to remove any remaining organic residues. Collect this rinse as hazardous waste.[8]

      • Final Rinse: Thoroughly rinse the glassware with deionized water.

      • Drying: Allow the glassware to air dry or place it in a drying oven.

      PPE Decision Tree Start Handling NaBArF? Solid Solid Form? Start->Solid Solution In Solution? Solid->Solution No PPE_Solid Standard Nitrile Gloves Lab Coat Safety Goggles Solid->PPE_Solid Yes DCM Solvent is DCM? Solution->DCM Yes OtherSolvent Other Organic Solvent? Solution->OtherSolvent No DCM->OtherSolvent No PPE_DCM Double Gloves (Silver Shield®/Nitrile) Chemically Resistant Apron Face Shield over Goggles DCM->PPE_DCM Yes PPE_Other Solvent-Resistant Gloves Lab Coat Safety Goggles OtherSolvent->PPE_Other Yes End Proceed with Caution OtherSolvent->End No PPE_Solid->End PPE_DCM->End PPE_Other->End

      Sources

      ×

      Retrosynthesis Analysis

      AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

      One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

      Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

      Strategy Settings

      Precursor scoring Relevance Heuristic
      Min. plausibility 0.01
      Model Template_relevance
      Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
      Top-N result to add to graph 6

      Feasible Synthetic Routes

      Reactant of Route 1
      Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
      Reactant of Route 2
      Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate

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      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.